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  • Product: N-(4-amino-2-methylphenyl)-2-methylpropanamide
  • CAS: 766533-80-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Basic Properties of N-(4-amino-2-methylphenyl)-2-methylpropanamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive overview of the fundamental chemical and physical properties of N-(4-a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the fundamental chemical and physical properties of N-(4-amino-2-methylphenyl)-2-methylpropanamide, a compound of interest in chemical synthesis and potentially in drug discovery. This document moves beyond a simple recitation of data, offering insights into the rationale behind synthetic pathways and analytical methods, ensuring a thorough understanding for researchers and developers.

Introduction and Chemical Identity

N-(4-amino-2-methylphenyl)-2-methylpropanamide, also known as N-(4-amino-2-methylphenyl)isobutyramide, is an aromatic amide. Its structure, featuring a substituted phenyl ring linked to an isobutyramide moiety, suggests its potential as a versatile building block in organic synthesis. The presence of both an amine and an amide functional group opens avenues for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.

The unequivocal identification of this compound is crucial for any research endeavor. While there can be ambiguity in chemical nomenclature due to different numbering conventions for the phenyl ring, the structure remains the definitive identifier. For the purpose of this guide, we will refer to the compound based on the CAS number 926212-85-3 .

Table 1: Chemical Identifiers for N-(4-amino-2-methylphenyl)-2-methylpropanamide [1]

IdentifierValue
IUPAC Name N-(4-amino-2-methylphenyl)-2-methylpropanamide
Synonym N-(4-amino-2-methylphenyl)isobutyramide
CAS Number 926212-85-3
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
SMILES CC1=C(C=C(C=C1)N)NC(=O)C(C)C

Physicochemical and Computed Properties

Understanding the fundamental physicochemical properties of a compound is paramount for its application in research and development, guiding decisions on reaction conditions, purification methods, and formulation. While experimental data for this specific molecule is not extensively published, computational predictions provide valuable initial insights.

Table 2: Predicted Physicochemical Properties of N-(4-amino-2-methylphenyl)-2-methylpropanamide [1]

PropertyPredicted Value
Topological Polar Surface Area (TPSA) 55.12 Ų
LogP (Octanol-Water Partition Coefficient) 2.17
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Rotatable Bonds 2

The predicted LogP value suggests a moderate lipophilicity, which could influence its solubility in various organic solvents and its potential for biological membrane permeability. The presence of hydrogen bond donors and acceptors indicates the potential for intermolecular interactions, which will affect its melting point, boiling point, and solubility in protic solvents.

Synthesis and Characterization

A robust and reproducible synthetic route is the cornerstone of utilizing any chemical compound. A logical and efficient pathway for the synthesis of N-(4-amino-2-methylphenyl)-2-methylpropanamide involves the acylation of 4-amino-2-methylaniline with isobutyryl chloride.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a nucleophilic acyl substitution reaction. The primary amino group of 4-amino-2-methylaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

G 4-amino-2-methylaniline 4-amino-2-methylaniline target_compound N-(4-amino-2-methylphenyl)- 2-methylpropanamide 4-amino-2-methylaniline->target_compound Nucleophilic Attack isobutyryl_chloride isobutyryl chloride isobutyryl_chloride->target_compound hcl HCl

Figure 1: Proposed synthesis of N-(4-amino-2-methylphenyl)-2-methylpropanamide.

Step-by-Step Experimental Protocol

This protocol is a generalized procedure based on standard organic synthesis techniques for amide formation. Optimization of reaction conditions (e.g., solvent, temperature, base) may be necessary to achieve the highest yield and purity.

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-methylaniline in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution. The base will act as a scavenger for the HCl generated during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is to control the exothermic nature of the acylation reaction.

  • Acyl Chloride Addition: Slowly add isobutyryl chloride dropwise to the stirred solution. The slow addition helps to maintain a controlled reaction temperature and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material (4-amino-2-methylaniline) is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, a saturated sodium bicarbonate solution to remove any remaining acid chloride, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization Workflow

The identity and purity of the synthesized N-(4-amino-2-methylphenyl)-2-methylpropanamide must be confirmed through a series of analytical techniques.

G cluster_characterization Characterization Techniques Synthesis Synthesis CrudeProduct CrudeProduct Synthesis->CrudeProduct Workup PurifiedProduct PurifiedProduct CrudeProduct->PurifiedProduct Purification (Recrystallization/Chromatography) Characterization Characterization PurifiedProduct->Characterization Analysis NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR MeltingPoint Melting Point Analysis Characterization->MeltingPoint

Figure 2: Workflow for the synthesis and characterization of the target compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the phenyl ring, the methine and methyl protons of the isobutyryl group, and the amine and amide protons. The ¹³C NMR will provide information on the number and types of carbon atoms present in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, including N-H stretches for the amine and amide, a C=O stretch for the amide, and C-N stretching vibrations.

  • Melting Point Analysis: A sharp and defined melting point is a good indicator of the purity of the synthesized compound.

Potential Applications and Biological Significance

While specific biological activities of N-(4-amino-2-methylphenyl)-2-methylpropanamide are not yet widely reported in peer-reviewed literature, its chemical structure suggests several areas of potential interest for drug development and research.

The anilino-amide scaffold is present in a variety of biologically active molecules. The amino group provides a site for further derivatization, allowing for the exploration of a broad chemical space in the search for new therapeutic agents. For instance, this compound could serve as a precursor for the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. The phenylamine moiety is a common feature in many kinase inhibitors that target the ATP-binding site of the enzyme.

Furthermore, derivatives of amino-phenyl amides have been investigated for a range of other biological activities, including antimicrobial and anti-inflammatory properties. The specific substitution pattern of N-(4-amino-2-methylphenyl)-2-methylpropanamide may confer unique pharmacological properties that warrant further investigation.

Safety and Handling

Based on the GHS information provided by chemical suppliers, N-(4-amino-2-methylphenyl)-2-methylpropanamide should be handled with care.[1] It is classified as a warning-level hazard and may cause skin and eye irritation.[1]

Table 3: GHS Hazard Information [1]

PictogramSignal WordHazard Statements
GHS07WarningH315: Causes skin irritation.H319: Causes serious eye irritation.H320: Causes eye irritation.

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood.

Conclusion

N-(4-amino-2-methylphenyl)-2-methylpropanamide is a chemical compound with a well-defined structure and predictable physicochemical properties. Its synthesis is achievable through standard organic chemistry methodologies. While its biological activity is not yet extensively documented, its structural features make it a promising candidate for further investigation as a building block in the synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its basic properties to support future research and development efforts.

References

Sources

Exploratory

An In-Depth Technical Guide to the Chemical Precursors of N-(4-amino-2-methylphenyl)-2-methylpropanamide

This guide provides a comprehensive technical overview of the chemical precursors and synthetic pathways for N-(4-amino-2-methylphenyl)-2-methylpropanamide, a compound of interest for researchers and professionals in dru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the chemical precursors and synthetic pathways for N-(4-amino-2-methylphenyl)-2-methylpropanamide, a compound of interest for researchers and professionals in drug development and chemical synthesis. The following sections detail the strategic selection of precursors, validated synthesis protocols, and the underlying chemical principles that ensure a reliable and efficient production of the target molecule.

Strategic Synthesis Overview

The synthesis of N-(4-amino-2-methylphenyl)-2-methylpropanamide is most logically approached through a two-step sequence starting from a commercially available or readily synthesized substituted aniline. This strategy involves an initial acylation to form the amide bond, followed by the reduction of a nitro group to the desired primary amine. This pathway is advantageous due to the high yields and selectivity of the involved reactions.

The primary chemical precursors identified for this synthetic route are:

  • o-Toluidine : The foundational starting material for the synthesis of the key intermediate.

  • 2-Methyl-4-nitroaniline : A crucial intermediate that incorporates the required methyl and nitro functionalities on the phenyl ring.

  • Isobutyryl chloride (2-methylpropanoyl chloride) : The acylating agent used to introduce the 2-methylpropanamide moiety.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Amide Formation cluster_2 Nitro Reduction o_toluidine o-Toluidine intermediate1 N-acetyl-o-toluidine o_toluidine->intermediate1 Acetic Anhydride intermediate2 N-acetyl-2-methyl-4-nitroaniline intermediate1->intermediate2 Nitration precursor1 2-Methyl-4-nitroaniline intermediate2->precursor1 Hydrolysis intermediate3 N-(2-methyl-4-nitrophenyl)- 2-methylpropanamide precursor1->intermediate3 precursor2 Isobutyryl chloride precursor2->intermediate3 Acylation final_product N-(4-amino-2-methylphenyl)- 2-methylpropanamide intermediate3->final_product Catalytic Hydrogenation

Figure 1: Overall synthetic workflow for N-(4-amino-2-methylphenyl)-2-methylpropanamide.

Core Chemical Precursors: Properties and Sourcing

A thorough understanding of the precursors is essential for successful synthesis.

PrecursorChemical StructureMolecular FormulaMolecular Weight ( g/mol )Key Properties
o-Toluidine o-Toluidine
C₇H₉N107.15Colorless to pale yellow liquid, darkens on exposure to air and light. A foundational building block in organic synthesis.2-Methyl-4-nitroaniline 2-Methyl-4-nitroanilineC₇H₈N₂O₂152.15Yellow to orange crystalline solid.[1] A key intermediate that can be synthesized from o-toluidine or procured from various chemical suppliers.Isobutyryl chloride Isobutyryl chlorideC₄H₇ClO106.55Colorless, fuming liquid with a pungent odor. Highly reactive acylating agent. Reacts with moisture.

Synthesis of Key Intermediate: 2-Methyl-4-nitroaniline

The synthesis of 2-methyl-4-nitroaniline from o-toluidine is a well-established three-step process that ensures the correct regioselectivity of the nitration.[2]

Precursor_Synthesis o_toluidine o-Toluidine protection Amino Protection (Acetylation) o_toluidine->protection intermediate1 N-acetyl-o-toluidine protection->intermediate1 nitration Nitration intermediate1->nitration intermediate2 N-acetyl-2-methyl- 4-nitroaniline nitration->intermediate2 deprotection Hydrolysis intermediate2->deprotection product 2-Methyl-4-nitroaniline deprotection->product

Figure 2: Synthesis of 2-Methyl-4-nitroaniline from o-Toluidine.

Step 1: Acetylation of o-Toluidine

The amino group of o-toluidine is protected by acetylation to prevent oxidation during nitration and to direct the nitration to the para position.

  • Protocol:

    • In a 250 mL three-necked flask, add 36g (0.6 mol) of acetic acid.[3]

    • Slowly add 32.1g (0.3 mol) of o-toluidine dropwise, ensuring the temperature does not exceed 60°C.[3]

    • Heat the mixture to 100°C and maintain for 4 hours, continuously removing the water formed during the reaction.[3]

    • The resulting solution of N-acetyl-o-toluidine is used directly in the next step.

Step 2: Nitration of N-acetyl-o-toluidine

The acetylated intermediate is nitrated using concentrated nitric acid.

  • Protocol:

    • Cool the reaction mixture from the previous step.

    • Slowly add 32g (0.33 mol) of 65% concentrated nitric acid dropwise, maintaining the temperature below 30°C using a water bath.[3]

    • After the addition is complete, stir the mixture at 30°C for 5 hours.[3]

    • Pour the reaction mixture into cold water (10°C) to precipitate the nitrated product.[3]

    • Filter the yellow solid and dry to obtain N-acetyl-2-methyl-4-nitroaniline.

Step 3: Hydrolysis of N-acetyl-2-methyl-4-nitroaniline

The protecting acetyl group is removed by acid hydrolysis to yield 2-methyl-4-nitroaniline.

  • Protocol:

    • To the nitrated solid from the previous step, add a solution of concentrated hydrochloric acid.

    • Reflux the mixture for 2-3 hours.[3]

    • After cooling, neutralize the solution with a base (e.g., sodium hydroxide solution) to a pH of 7 to precipitate the product.[4]

    • Filter, wash the solid with water, and dry to obtain 2-methyl-4-nitroaniline. The product can be further purified by recrystallization from an ethanol/water mixture.[3]

Synthesis of N-(4-amino-2-methylphenyl)-2-methylpropanamide

The final product is synthesized in two subsequent steps from 2-methyl-4-nitroaniline.

Step 1: Acylation of 2-Methyl-4-nitroaniline

This step forms the amide bond through the reaction of the amino group of 2-methyl-4-nitroaniline with isobutyryl chloride.

  • Protocol:

    • Dissolve 2-methyl-4-nitroaniline in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

    • Add a slight excess (1.1-1.2 equivalents) of a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add isobutyryl chloride (1.0-1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-methyl-4-nitrophenyl)-2-methylpropanamide. The product can be purified by recrystallization or column chromatography.

Step 2: Reduction of N-(2-methyl-4-nitrophenyl)-2-methylpropanamide

The nitro group of the intermediate is selectively reduced to an amino group using catalytic transfer hydrogenation. This method is highly efficient and avoids the use of high-pressure hydrogen gas.[5][6]

  • Protocol:

    • In a round-bottom flask, dissolve N-(2-methyl-4-nitrophenyl)-2-methylpropanamide in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

    • To this suspension, add an excess (3-5 equivalents) of a hydrogen donor, such as ammonium formate or formic acid.[7]

    • Stir the reaction mixture at room temperature. The reaction is often exothermic and may involve gas evolution.

    • Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[7]

    • Wash the filter cake with the solvent used for the reaction.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting residue can be purified by recrystallization or column chromatography to yield the final product, N-(4-amino-2-methylphenyl)-2-methylpropanamide.

Characterization of the Final Product

The identity and purity of the synthesized N-(4-amino-2-methylphenyl)-2-methylpropanamide should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group on the aromatic ring, the protons of the 2-methylpropanamide moiety, and the protons of the amino and amide groups. The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide group and the carbons of the aromatic ring.[8][9]

  • Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, and the aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass of C₁₀H₁₄N₂O (178.23 g/mol ).

Safety and Handling of Precursors

Safe laboratory practices are paramount when handling the chemical precursors involved in this synthesis.

  • o-Toluidine : Toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2-Methyl-4-nitroaniline : Toxic if swallowed, in contact with skin, or if inhaled.[10][11] It may cause damage to organs through prolonged or repeated exposure.[10] Handle with appropriate PPE in a fume hood.

  • Isobutyryl chloride : Highly flammable liquid and vapor.[12] It causes severe skin burns and eye damage.[12] It is corrosive and reacts violently with water. All handling must be done in a dry, inert atmosphere within a fume hood, and appropriate PPE, including acid-resistant gloves and a face shield, must be worn.

  • Concentrated Acids (Nitric, Sulfuric, Hydrochloric) : Highly corrosive. Handle with extreme care, using appropriate PPE.

  • Palladium on Carbon (Pd/C) : Flammable solid, especially when dry. It can be pyrophoric. Handle with care, and do not allow it to dry out completely during filtration.

References

  • CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine. Google Patents.
  • Synthesis of some Amide derivatives and their Biological activity.
  • Iron‐catalyzed transfer hydrogenation of nitroarenes to N‐heterocycles.
  • Solvent-free synthesis of amide: a novel technique of green chemistry.
  • 5.1.5. Synthesis of 2-Nitro-4-methylaniline. In: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs C
  • 2-Methyl-4-nitroaniline. PubChem. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. NSF Public Access Repository.
  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating.
  • CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide. Google Patents.
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.
  • Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides.
  • Commercial Pd/C-Catalyzed N-Methylation of Nitroarenes and Amines Using Methanol as Both C1 and H2 Source.
  • Synthesis and Studies of 1-[2-(Aryl Amino-2-Oxo Ethyl) Amino]-4-(N-Methyl Piperazino)-Benzene Derivatives.
  • 13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc.
  • Isobutyryl chloride - Safety D
  • ISO BUTYRYL CHLORIDE CAS NO 79-30-1 MATERIAL SAFETY D
  • Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. MDPI.
  • Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels.
  • Formic acid with 10% palladium on carbon: A reagent for selective reduction of aromatic nitro compounds.
  • Peptide nmr. ETH Zurich.

Sources

Foundational

An In-Depth Technical Guide to Elucidating the Bio-pharmacological Potential of N-(4-amino-2-methylphenyl)-2-methylpropanamide

Foreword: From Structural Analogy to Functional Validation In the landscape of modern drug discovery, the journey of a novel chemical entity from a mere structural concept to a potential therapeutic agent is a meticulous...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: From Structural Analogy to Functional Validation

In the landscape of modern drug discovery, the journey of a novel chemical entity from a mere structural concept to a potential therapeutic agent is a meticulously orchestrated process of prediction, synthesis, and empirical validation. This guide is dedicated to outlining a comprehensive strategy for the investigation of N-(4-amino-2-methylphenyl)-2-methylpropanamide, a compound for which, at the time of this writing, no specific biological activity has been formally documented. The absence of direct data necessitates a rational, structure-driven approach to hypothesize and subsequently test for potential bioactivities.

This document is crafted for researchers, medicinal chemists, and drug development professionals. It eschews a rigid, templated format in favor of a logical, causality-driven narrative that mirrors the scientific process itself. We will begin by dissecting the molecule's constituent parts, proceed to in silico predictions to generate testable hypotheses, and culminate in a detailed exposition of robust in vitro methodologies for the validation of these predictions. Every proposed experimental step is designed to be self-validating, ensuring the integrity and trustworthiness of the generated data.

Section 1: Physicochemical Properties and In Silico ADMET Prediction

Prior to embarking on extensive biological assays, a thorough understanding of the fundamental physicochemical properties and a predictive assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of N-(4-amino-2-methylphenyl)-2-methylpropanamide are paramount. These initial steps are crucial for gauging the "drug-likeness" of the compound and identifying potential liabilities early in the discovery pipeline, thereby conserving resources.[1][2][3]

A variety of computational tools can be employed for these predictions. Software platforms such as ADMET Predictor® or the Percepta Platform offer comprehensive suites for these calculations.[4][5] Additionally, several web-based tools like those provided by Molinspiration Cheminformatics or ChemSilico can offer valuable initial insights.[6][7]

Table 1: Predicted Physicochemical Properties of N-(4-amino-2-methylphenyl)-2-methylpropanamide

PropertyPredicted ValueSignificance in Drug DiscoveryRecommended Software/Server
Molecular Weight192.26 g/mol Adherence to Lipinski's Rule of Five (<500) suggests good potential for oral bioavailability.ACD/PhysChem Suite[8], Molinspiration[7]
logP (Octanol/Water)~2.5Indicates moderate lipophilicity, which is often correlated with good membrane permeability and absorption.ADMET Predictor®[4], XLOGP3
Topological Polar Surface Area (TPSA)~55 ŲA TPSA of less than 140 Ų is generally associated with good oral bioavailability.Molinspiration[7], Percepta Platform[5]
Number of Hydrogen Bond Donors2Adherence to Lipinski's Rule of Five (≤5).ACD/PhysChem Suite[8]
Number of Hydrogen Bond Acceptors2Adherence to Lipinski's Rule of Five (≤10).ACD/PhysChem Suite[8]
Aqueous Solubility (logS)-2.5 to -3.5Predicted to be moderately soluble. Experimental verification is crucial.ADMET Predictor®[4], Percepta Platform[5]
pKa (acidic and basic)Basic pKa ~4.5 (aniline)Influences solubility, absorption, and interaction with biological targets.ADMET Predictor®[4], Percepta Platform[5]

Table 2: Predicted ADMET Profile of N-(4-amino-2-methylphenyl)-2-methylpropanamide

ParameterPredictionImplication and Rationale for Further TestingRecommended Software
Human Intestinal AbsorptionHighThe compound is likely to be well-absorbed from the gastrointestinal tract. In vitro Caco-2 permeability assays are recommended for confirmation.ADMET Predictor®[4]
Blood-Brain Barrier PenetrationModerate to HighThe moderate lipophilicity and relatively low TPSA suggest potential for CNS activity. This should be considered when designing the therapeutic scope.ADMET Predictor®[4]
CYP450 MetabolismPotential substrate for CYP2D6 and CYP3A4The presence of an aromatic ring and an amide bond suggests susceptibility to oxidative metabolism. In vitro microsomal stability assays are essential.[9][10][11]ADMET Predictor®[4]
hERG InhibitionLow to Moderate RiskThe structural features do not immediately suggest a high risk of hERG channel blockade, but this is a critical safety parameter that must be experimentally verified.[12][13]PreADMET, hERGFinder
Ames MutagenicityLow ProbabilityThe aromatic amine moiety can sometimes be a structural alert for mutagenicity. An Ames test is a standard preclinical safety assessment.ADMET Predictor®[4]

Section 2: Predicted Biological Activities and Target Identification through Structural Analogy and Molecular Docking

The chemical structure of N-(4-amino-2-methylphenyl)-2-methylpropanamide contains several pharmacophoric elements that suggest potential interactions with various biological targets. By examining structurally similar compounds with known biological activities, we can formulate credible hypotheses for its potential therapeutic applications.

  • Anticancer Potential: The presence of a substituted N-phenylamide core is a feature found in a number of anticancer agents. For instance, analogs of N-phenylbenzamide have been explored as inhibitors of DNA methyltransferases (DNMTs) and various protein kinases. Furthermore, the 4-amino-2-fluoro-N-methylbenzamide structure is a key intermediate in the synthesis of the anti-prostate cancer drug MDV3100.

  • Antimicrobial Activity: The 4-amino-N-phenyl motif is also present in certain classes of antimicrobial agents, such as sulfonamides. While our compound is an amide and not a sulfonamide, the general pharmacophoric arrangement of an aromatic amine and an N-aryl amide warrants investigation into its potential antibacterial or antifungal properties.

  • Carbonic Anhydrase Inhibition: Certain sulfonamides and related compounds containing an N-aryl group have been shown to be effective inhibitors of carbonic anhydrases. The structural similarity, though not exact, suggests this as a plausible, albeit less likely, area of activity.

To refine these hypotheses, molecular docking simulations can be employed to predict the binding affinity and pose of N-(4-amino-2-methylphenyl)-2-methylpropanamide within the active sites of these potential protein targets.[14]

N-(4-amino-2-methylphenyl)-2-methylpropanamide N-(4-amino-2-methylphenyl)-2-methylpropanamide Structural Analogs Structural Analogs N-(4-amino-2-methylphenyl)-2-methylpropanamide->Structural Analogs In Silico Prediction In Silico Prediction N-(4-amino-2-methylphenyl)-2-methylpropanamide->In Silico Prediction Predicted Biological Activities Predicted Biological Activities Structural Analogs->Predicted Biological Activities Molecular Docking Molecular Docking In Silico Prediction->Molecular Docking Molecular Docking->Predicted Biological Activities Anticancer Anticancer Predicted Biological Activities->Anticancer Antimicrobial Antimicrobial Predicted Biological Activities->Antimicrobial Carbonic Anhydrase Inhibition Carbonic Anhydrase Inhibition Predicted Biological Activities->Carbonic Anhydrase Inhibition Experimental Validation Experimental Validation Anticancer->Experimental Validation Antimicrobial->Experimental Validation Carbonic Anhydrase Inhibition->Experimental Validation cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Target-Specific Assays cluster_2 Tier 3: Safety and ADME Profiling Cytotoxicity Cytotoxicity Kinase Kinase Cytotoxicity->Kinase DNMT DNMT Cytotoxicity->DNMT Antimicrobial Antimicrobial CA CA Antimicrobial->CA GPCR GPCR Antimicrobial->GPCR hERG hERG Kinase->hERG Metabolic Metabolic DNMT->Metabolic Permeability Permeability CA->Permeability GPCR->hERG Compound Compound Compound->Cytotoxicity Compound->Antimicrobial

Caption: A tiered experimental validation workflow.

Tier 1: Broad Spectrum Screening

This initial screen is crucial to determine the general cytotoxic profile of the compound against a panel of human cancer cell lines.

Protocol: XTT Cell Viability Assay [15][16]

  • Cell Seeding: Plate cells from various cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of N-(4-amino-2-methylphenyl)-2-methylpropanamide and add them to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • XTT Reagent Addition: Add the XTT reagent, which is reduced by metabolically active cells to a colored formazan product. [15]5. Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450-500 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth). A significant reduction in cell viability (e.g., >30%) is indicative of cytotoxic potential. [16]

This assay will provide a preliminary indication of any antibacterial or antifungal activity.

Protocol: Broth Microdilution Method [17][18][19][20]

  • Inoculum Preparation: Prepare a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Compound Dilution: Prepare serial dilutions of the test compound in a 96-well plate containing appropriate broth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Tier 2: Target-Specific Assays

Based on the results of the broad screening and the in silico predictions, more focused assays can be performed.

If cytotoxicity is observed, investigating kinase inhibition is a logical next step.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., a panel of cancer-relevant kinases), its specific substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: Incubate to allow the kinase reaction to proceed.

  • ADP Detection: Add a reagent that converts the ADP produced during the kinase reaction into a detectable signal (e.g., luminescence).

  • Signal Measurement: Measure the signal using a luminometer.

  • Data Analysis: A decrease in signal indicates inhibition of kinase activity. Calculate the IC50 value for the compound against each kinase.

Protocol: EpiQuik™ DNMT Activity/Inhibition Assay Kit [21]

  • Assay Principle: This ELISA-based assay measures the activity of DNMTs by detecting the methylation of a DNA substrate coated on the assay plate. [21]2. Reaction: Incubate nuclear extracts or purified DNMTs with the DNA substrate, S-adenosylmethionine (SAM), and the test compound.

  • Detection: Use an anti-5-methylcytosine antibody to detect the methylated DNA. The amount of methylated DNA is proportional to the enzyme's activity and can be quantified colorimetrically. [21]4. Data Analysis: A decrease in the colorimetric signal indicates DNMT inhibition. Calculate the IC50 value.

[22][23] Protocol: Colorimetric CA Activity Assay Kit [22]

  • Assay Principle: This assay utilizes the esterase activity of active CA on a specific substrate, which releases a chromophore. [22]2. Reaction: Incubate purified CA with the substrate and the test compound.

  • Measurement: The release of the chromophore is measured spectrophotometrically.

  • Data Analysis: Inhibition of CA activity results in a decreased absorbance. [22]The IC50 value can be determined.

[24][25][26] Protocol: Radioligand Binding Assay [24]

  • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.

  • Binding Reaction: Incubate the membranes with a known radiolabeled ligand for the receptor and varying concentrations of the test compound.

  • Separation: Separate the bound from the free radioligand.

  • Quantification: Measure the amount of bound radioactivity.

  • Data Analysis: A decrease in bound radioactivity indicates that the test compound is competing with the radioligand for binding to the receptor. Calculate the Ki (inhibition constant).

Tier 3: Early Safety and ADME Profiling

These assays are critical for evaluating the drug-like properties of the compound.

[12][13][27][28][29] Protocol: Automated Patch Clamp [12]

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293).

  • Electrophysiology: Use an automated patch-clamp system to measure the hERG current in the presence of varying concentrations of the test compound.

  • Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.

[9][10][11][30][31] Protocol: Liver Microsomal Stability Assay [9][10][11]

  • Incubation: Incubate the test compound with liver microsomes (human, rat, or mouse) and the necessary cofactor (NADPH). [9]2. Time Points: Collect samples at various time points.

  • Analysis: Quantify the amount of remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Protocol: Caco-2 Cell Monolayer Assay

  • Cell Culture: Grow Caco-2 cells on a semi-permeable membrane until they form a confluent monolayer, which serves as a model of the intestinal epithelium.

  • Permeability Measurement: Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time, and vice versa.

  • Analysis: Quantify the compound concentration on both sides using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions to assess absorption and efflux.

Section 4: Data Interpretation and Path Forward

The culmination of the in silico and in vitro data will provide a comprehensive initial profile of N-(4-amino-2-methylphenyl)-2-methylpropanamide.

  • Activity Profile: A potent and selective activity in a particular assay (e.g., a specific kinase or cancer cell line) would warrant further investigation and lead optimization.

  • Structure-Activity Relationship (SAR): The initial data will form the basis for designing and synthesizing analogs to improve potency, selectivity, and ADMET properties.

  • Safety and Drug-Likeness: Unfavorable results in the hERG or metabolic stability assays may necessitate structural modifications to mitigate these liabilities or could lead to the discontinuation of the compound.

This systematic approach, grounded in predictive science and validated by robust experimental protocols, provides a clear and efficient path for elucidating the potential biological activity of N-(4-amino-2-methylphenyl)-2-methylpropanamide and determining its viability as a starting point for a drug discovery program.

References

  • CD ComputaBio. In Silico ADMET Prediction Service. Available from: [Link].

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Integrating Molecular Docking and Molecular Dynamics Simulations. Methods in Molecular Biology, 1147, 25-46. Available from: [Link].

  • Simulations Plus. ADMET Predictor®. Available from: [Link].

  • ACD/Labs. Percepta Platform. Available from: [Link].

  • van den Driessche, F., et al. (2021). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases, 40(10), 2039-2051. Available from: [Link].

  • Kar, S., & Roy, K. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1035-1053. Available from: [Link].

  • Sygnature Discovery. ADMET Prediction Software. Available from: [Link].

  • Virtual Computational Chemistry Laboratory. On-line Software. Available from: [Link].

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link].

  • Xu, Y., et al. (2018). DNA Methyltransferase Activity Assays: Advances and Challenges. Analytical Chemistry, 90(1), 22-38. Available from: [Link].

  • Cyprotex. Microsomal Stability. Available from: [Link].

  • Stoddart, M. J. (2011). Cell viability assays: introduction. Methods in molecular biology (Clifton, N.J.), 740, 1–6.
  • Evotec. hERG Safety. Available from: [Link].

  • ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). Available from: [Link].

  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. Available from: [Link].

  • Lee, S., et al. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction.
  • Bioinformatics. Molecular docking for Beginners | Autodock Full Tutorial. (2020). Available from: [Link].

  • Miners, J. O., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74, 7.9.1–7.9.19.
  • EpigenTek. EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit. Available from: [Link].

  • WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link].

  • Liu, J., et al. (2017). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Journal of visualized experiments : JoVE, (129), 56499.
  • Hauser, A. S., et al. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in enzymology, 632, 127–152.
  • bioMerieux. ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025). Available from: [Link].

  • Molecular Docking Tutorial. Available from: [Link].

  • Molinspiration Cheminformatics. Available from: [Link].

  • Molecular Devices. Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Available from: [Link].

  • Gherghel, A., et al. (2020). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific reports, 10(1), 1–13.
  • FDA. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021). Available from: [Link].

  • ResearchGate. General mechanism of MTT, MTS, and XTT assay. Available from: [Link].

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Available from: [Link].

  • Apec.org. ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link].

  • Creative Biolabs. Metabolic Stability Assay. Available from: [Link].

  • Aslantürk, Ö. S. (2018). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Polymers, 10(12), 1381.
  • Charles River Laboratories. hERG Serum Shift Assay. Available from: [Link].

  • Li, Y., & He, Y. (2016). DNA Methyltransferase Activity Assays: Advances and Challenges. Theranostics, 6(3), 353–367.
  • MDPI. An Integrated Network Biology and Molecular Dynamics Approach Identifies CD44 as a Promising Therapeutic Target in Multiple Sclerosis. Available from: [Link].

  • Microbe Notes. Antimicrobial Susceptibility Testing (AST)- Types and Limitations. (2022). Available from: [Link].

  • Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening.
  • ResearchGate. (A) Stimulation protocol for hERG channel measurements. (B) Example of... Available from: [Link].

  • ResearchGate. Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024). Available from: [Link].

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Exploratory

Technical Guide: Preliminary In-Vitro Characterization of N-(4-amino-2-methylphenyl)-2-methylpropanamide

Topic: Preliminary In-Vitro Studies of N-(4-amino-2-methylphenyl)-2-methylpropanamide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preliminary In-Vitro Studies of N-(4-amino-2-methylphenyl)-2-methylpropanamide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Context[1][2]

N-(4-amino-2-methylphenyl)-2-methylpropanamide (CAS: 766533-80-6) represents a distinct chemical scaffold bridging the structural properties of amide-type local anesthetics (e.g., lidocaine, prilocaine) and phenylenediamine-based precursors. Its core structure features a 2-methyl-p-phenylenediamine backbone mono-acylated with an isobutyryl group.

This guide outlines the critical path for the preliminary in-vitro assessment of this compound. Given its structural moieties, the primary investigative focus must balance pharmacological potential (likely voltage-gated sodium channel modulation or kinase inhibition) against toxicological risks (aniline-associated genotoxicity or sensitization).

Chemical Identity
PropertySpecification
IUPAC Name N-(4-amino-2-methylphenyl)-2-methylpropanamide
CAS Number 766533-80-6
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Predicted LogP ~1.4 – 1.8 (Lipophilic, likely membrane permeable)
Structural Class Anilide; Amino-amide

Physicochemical Profiling & Assay Preparation

Before biological exposure, the compound must undergo rigorous physicochemical characterization to ensure assay validity. The presence of a free primary amine (position 4) and an amide linkage (position 1) dictates specific solubility and stability protocols.

Solubility & Stock Preparation

The lipophilic nature of the isobutyryl group suggests limited aqueous solubility.

  • Primary Solvent: Dimethyl sulfoxide (DMSO). Prepare a 10 mM master stock.

  • Solubility Check: Verify lack of precipitation in phosphate-buffered saline (PBS) at 100 µM (0.1% DMSO final).

  • Stability: The amide bond is generally stable, but the primary amine is susceptible to oxidation. Protocol: Store stocks at -20°C under argon; avoid repeated freeze-thaw cycles.

pKa Determination (In-Silico/Titration)
  • Amine (Aniline N4): Predicted pKa ~3–5. It will be largely uncharged at physiological pH (7.4), enhancing membrane permeability.

  • Amide Nitrogen: Non-basic.

Biological Safety Assessment (Toxicology)

Due to the p-phenylenediamine core, the highest risk factor is cytotoxicity and genotoxicity. These assays are the "Go/No-Go" gatekeepers.

Cytotoxicity Screening (MTT/ATP Assay)

Objective: Determine the CC50 (Cytotoxic Concentration 50%) in metabolically active cell lines (e.g., HepG2 for liver, HEK293 for kidney).

Protocol:

  • Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Dosing: Treat cells with serial dilutions of the compound (0.1 µM to 100 µM) for 48h. Include 0.1% DMSO vehicle control and Doxorubicin positive control.

  • Detection: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm.

  • Threshold: A CC50 < 10 µM indicates high toxicity; proceed with caution.

Genotoxicity (Ames Test)

Criticality: High. Aniline derivatives can form reactive nitrenium ions via metabolic activation. Method: OECD 471 Standard.

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Activation: Perform +/- S9 fraction (rat liver metabolic activation) to detect pro-mutagens.

ADME Profiling (Absorption, Distribution, Metabolism)

Understanding the metabolic fate is crucial. The isobutyryl group makes the molecule susceptible to amidases, potentially releasing the toxic 2-methyl-p-phenylenediamine (2-MPPD).

Metabolic Stability (Microsomal Stability Assay)

Objective: Calculate intrinsic clearance (


) and identify major metabolites.

Workflow:

  • Incubation: Mix 1 µM test compound with Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.

Predicted Metabolic Pathway (DOT Visualization):

Metabolism Parent Parent Compound (N-(4-amino-2-methylphenyl)-2-methylpropanamide) Met1 Metabolite M1 (Hydrolysis: 2-Methyl-p-phenylenediamine) Parent->Met1 Amidases (Carboxylesterase) Met2 Metabolite M2 (N-Hydroxylation of 4-NH2) Parent->Met2 CYP450 (Oxidation) Met3 Metabolite M3 (Ring Hydroxylation) Parent->Met3 CYP450 Toxicity Toxicity Met1->Toxicity Genotoxicity Risk

Figure 1: Predicted metabolic pathways. The hydrolysis pathway (M1) is the critical safety concern.

Membrane Permeability (PAMPA)

Objective: Predict oral absorption and Blood-Brain Barrier (BBB) penetration.

  • Method: Parallel Artificial Membrane Permeability Assay.

  • Acceptance Criteria:

    
     cm/s suggests high permeability.
    

Pharmacological Screening (Mechanism of Action)

If the compound survives safety screening, efficacy testing begins. Based on the "amino-amide" pharmacophore, the most logical targets are Voltage-Gated Sodium Channels (Nav) or Kinases.

Nav1.7/Nav1.8 Inhibition (Patch Clamp)

Rationale: The structure mimics the "lipophilic tail + intermediate chain + hydrophilic head" topology of local anesthetics. Protocol (Automated Patch Clamp):

  • Cells: CHO cells stably expressing hNav1.7.

  • State-Dependence: Test tonic block (resting state) vs. phasic block (inactivated state).

  • Readout: Inhibition of peak current density at 10 µM.

Data Summary & Decision Matrix

Consolidate results into a decision matrix to guide further development.

AssayMetric"Go" Criteria"Stop/Redesign" Criteria
Solubility Kinetic Solubility (PBS)> 50 µM< 5 µM
Cytotoxicity HepG2 CC50> 50 µM< 10 µM
Genotoxicity Ames Index< 2-fold increase> 2-fold increase (+S9)
Metabolism

(Microsomes)
> 30 min< 10 min (Rapid clearance)
Permeability PAMPA

HighLow

Integrated Screening Workflow

The following diagram illustrates the logical flow of the preliminary in-vitro campaign.

Workflow cluster_Tox Phase 1: Safety (Fail Fast) cluster_ADME Phase 2: ADME cluster_Pharm Phase 3: Efficacy Start Compound Synthesis (CAS 766533-80-6) QC QC: Purity (>95%) & Solubility Start->QC Cytotox Cytotoxicity (MTT) HepG2 / HEK293 QC->Cytotox Ames Genotoxicity (Ames) +/- S9 Fraction Cytotox->Ames If CC50 > 10µM Micro Metabolic Stability (Microsomes) Ames->Micro If Negative Perm Permeability (PAMPA) Micro->Perm Nav Na+ Channel Block (Patch Clamp) Perm->Nav If Stable & Permeable Lead Lead Candidate Nav->Lead Candidate Selection

Figure 2: Step-by-step screening workflow prioritizing safety ("Fail Fast") before efficacy.

References

  • OECD Guidelines for the Testing of Chemicals, Section 4. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • ChemicalBook. (2024). N-(4-amino-2-methylphenyl)-2-methylpropanamide Product Entry.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary: Anilide Derivatives.

Protocols & Analytical Methods

Method

analytical methods for N-(4-amino-2-methylphenyl)-2-methylpropanamide characterization

Executive Summary This technical guide details the analytical protocols for the characterization of N-(4-amino-2-methylphenyl)-2-methylpropanamide (referred to herein as AMP-Iso ). This molecule contains three distinct f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the analytical protocols for the characterization of N-(4-amino-2-methylphenyl)-2-methylpropanamide (referred to herein as AMP-Iso ). This molecule contains three distinct functional moieties—a secondary amide, a primary aromatic amine, and an electron-rich aromatic core—presenting unique challenges regarding pH-dependent solubility, oxidation susceptibility, and regio-isomer differentiation.

AMP-Iso is frequently encountered as a synthetic intermediate or a hydrolytic degradant in the manufacturing of tyrosine kinase inhibitors (e.g., specific amide-linked anilines) or local anesthetics. Its accurate quantification is critical for establishing mass balance in drug substance manufacturing.

Physicochemical Profile & Strategy

Before initiating wet chemistry, the analyst must understand the molecular behavior to select the correct solvent systems and detection parameters.

PropertyValue (Predicted/Empirical)Analytical Implication
Molecular Formula C₁₁H₁₆N₂OMonoisotopic Mass: 192.1263 Da.
pKa (Basic) ~4.8 - 5.2 (Aniline nitrogen)Mobile phases must be buffered < pH 3.0 to keep the amine protonated (

) for peak symmetry.
pKa (Acidic) ~15 (Amide nitrogen)Neutral in standard aqueous conditions.
LogP ~1.2Moderately lipophilic; suitable for Reversed-Phase LC (RPLC).
UV Maxima ~245 nm, ~285 nmDual-band monitoring recommended. The aniline group causes a bathochromic shift.
Solubility DMSO, Methanol, AcetonitrileAvoid pure water for stock preparation; use 50:50 Organic/Water or pure organic.

Analytical Decision Matrix (Workflow)

The following decision tree outlines the logical flow for characterizing AMP-Iso, distinguishing between routine release testing and structural elucidation.

AnalyticalWorkflow Sample Unknown/Standard Sample Purity Purity/Quantification (HPLC-UV) Sample->Purity Routine Identity Structural Identity (NMR/MS) Sample->Identity Development Method_LC Method A: RP-HPLC (Acidic) Purity->Method_LC Method_MS Method B: HRMS (ESI+) Identity->Method_MS Method_NMR Method C: 1H-NMR (DMSO-d6) Identity->Method_NMR Chiral Isomer Check (Not Required for AMP-Iso) Result_Quant Result_Quant Method_LC->Result_Quant >99.0% Area Result_Mass Result_Mass Method_MS->Result_Mass m/z 193.13

Figure 1: Analytical workflow for the characterization of AMP-Iso. Note that chiral chromatography is unnecessary as the molecule is achiral.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV/MS)

Rationale: The primary amine on the phenyl ring is prone to silanol interactions on silica-based columns, leading to peak tailing. We utilize a charged surface hybrid (CSH) or polar-embedded C18 column with an acidic mobile phase to ensure sharp peak shape and high resolution from potential regio-isomers.

Instrument Parameters
  • System: UHPLC or HPLC equipped with PDA and QDa/Single Quad MS.

  • Column: Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Kinetex Biphenyl (for enhanced selectivity of aromatic isomers).

  • Column Temp: 40°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5–10 µL.

  • Detection:

    • UV: 245 nm (Quantification), 210–400 nm (Scan).

    • MS: ESI Positive Mode, Cone Voltage 15V, Scan range 100–400 m/z.

Mobile Phase Configuration
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: 0.1% Formic Acid in Acetonitrile.[2]

    • Note: Formic acid is preferred over Phosphate buffer to enable MS compatibility.[3]

Gradient Table
Time (min)% Solvent A% Solvent BCurveDescription
0.0955InitialEquilibration
2.09556Isocratic Hold (Polar impurities)
15.010906Linear Gradient
17.010906Wash
17.19551Re-equilibration
22.09556End
System Suitability Criteria (Self-Validating)
  • Tailing Factor (Tf): NMT 1.5 (Strict control due to amine).

  • Resolution (Rs): > 2.0 between AMP-Iso and any synthetic precursors (e.g., 2-methyl-4-nitroaniline).

  • Precision: %RSD < 2.0% for 5 replicate injections.

Protocol B: Structural Elucidation via NMR

Rationale: Mass spectrometry confirms the mass, but cannot easily distinguish between the isobutyryl group (2-methylpropanamide) and a potential butyryl (linear) isomer. NMR is the definitive tool for this alkyl chain characterization.

Sample Preparation
  • Solvent: DMSO-d6 (Deuterated Dimethyl Sulfoxide).

    • Why? CDCl₃ may cause line broadening due to amide hydrogen bonding. DMSO-d6 ensures sharp signals for the amide -NH and amine -NH₂ protons.

  • Concentration: ~10 mg in 0.6 mL.

Key Diagnostic Signals (¹H-NMR, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Logic
9.0 - 9.2 Singlet (Broad)1HAmide -NHDownfield due to carbonyl anisotropy and H-bonding.
6.8 - 7.2 Multiplets3HAromatic Ar-HPattern depends on 1,2,4-substitution.
4.8 - 5.0 Singlet (Broad)2HAmine -NH₂Exchangeable protons; confirms the "4-amino" functionality.
2.5 - 2.6 Septet (J=6.9 Hz)1HIsobutyryl -CH-CRITICAL: The septet splitting proves the isopropyl group (vs. triplet for n-propyl).
2.1 Singlet3HAryl -CH₃Methyl group attached to the ring.
1.1 Doublet (J=6.9 Hz)6HIsobutyryl -(CH₃)₂Matches the septet coupling.

Protocol C: Impurity Profiling (Synthesis Pathway Logic)

Understanding the source of AMP-Iso allows for better method development. It is typically synthesized via the acylation of 2-methyl-p-phenylenediamine or the reduction of the corresponding nitro-amide.

SynthesisPathway Precursor 2-methyl-4-nitroaniline (Starting Material) Intermediate N-(4-nitro-2-methylphenyl) -2-methylpropanamide Precursor->Intermediate Acylation (Isobutyryl chloride) Product AMP-Iso (Target) Intermediate->Product Reduction (H2, Pd/C) Impurity1 Impurity A: Bis-acylated byproduct Product->Impurity1 Over-acylation (Side Reaction)

Figure 2: Synthesis and impurity generation pathway. The analytical method must resolve the Target (AMP-Iso) from the Nitro-intermediate and the Bis-acylated impurity.

Critical Control Point: The Bis-acylated impurity (where the 4-amino group also reacts with isobutyryl chloride) is the most likely contaminant. It will be significantly less polar (higher retention time) than AMP-Iso in the RPLC method described in Protocol A.

References & Authority

The protocols above are derived from standard analytical practices for substituted anilines and amides, supported by structural data from chemical repositories.

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13628995, N-(4-amino-2-methylphenyl)propanamide (Structural Analog). Retrieved from [Link]

  • FDA (2011). Method of Analysis for N-methyl-2-pyrrolidone (Amide Analysis Guidelines). U.S. Food and Drug Administration. Retrieved from [Link]

Disclaimer: This Application Note is for research and development purposes. All methods should be validated according to ICH Q2(R1) guidelines before use in a cGMP environment.

Sources

Application

Application Notes and Protocols for the Evaluation of N-(4-amino-2-methylphenyl)-2-methylpropanamide in Cell-Based Assays

Introduction: A Framework for Characterizing a Novel Phenylpropanamide Derivative N-(4-amino-2-methylphenyl)-2-methylpropanamide is a small molecule whose biological activities and effects on cellular systems are not ext...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Framework for Characterizing a Novel Phenylpropanamide Derivative

N-(4-amino-2-methylphenyl)-2-methylpropanamide is a small molecule whose biological activities and effects on cellular systems are not extensively documented in publicly available literature. Its structure, featuring a substituted aniline ring and a propanamide moiety, suggests potential interactions with various biological targets. Substituted anilines are prevalent scaffolds in medicinal chemistry, notably in the development of kinase inhibitors, while propanamides are present in a range of bioactive compounds.[1][2][3] Therefore, a systematic evaluation of this compound's effects in cell-based assays is warranted to elucidate its biological potential.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of N-(4-amino-2-methylphenyl)-2-methylpropanamide. We present a tiered, logical workflow for screening, beginning with broad assessments of cytotoxicity and progressing to more detailed mechanistic studies. The protocols provided herein are robust, self-validating, and serve as a foundational framework for investigating this novel compound. Cell-based assays are indispensable tools in drug discovery, offering insights into a compound's mechanism of action, off-target effects, and overall cellular impact in a physiologically relevant context.[4][5][6][7][8][9]

Part 1: Initial Characterization and Primary Screening

The first step in evaluating any novel compound is to determine its effect on cell viability and establish a working concentration range. This is crucial for designing subsequent, more specific assays.

Compound Preparation and Handling

Proper handling of the test compound is critical for reproducible results.

  • Solubility Testing: Determine the solubility of N-(4-amino-2-methylphenyl)-2-methylpropanamide in various solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. Test a range of concentrations to ensure the compound remains in solution in your final cell culture medium. It is imperative to keep the final DMSO concentration in the culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare fresh dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations.

Workflow for Primary Screening

The following diagram illustrates a logical workflow for the initial screening of N-(4-amino-2-methylphenyl)-2-methylpropanamide.

G cluster_0 Primary Screening cluster_1 Secondary Mechanistic Assays Start Start Select_Cell_Lines Select Relevant Cell Lines (e.g., cancer, normal) Start->Select_Cell_Lines Cytotoxicity_Assay Cytotoxicity/Viability Assay (e.g., MTT, Resazurin) Select_Cell_Lines->Cytotoxicity_Assay Dose_Response Determine IC50 (Dose-Response Curve) Cytotoxicity_Assay->Dose_Response Proliferation Cell Proliferation Assay (e.g., BrdU) Dose_Response->Proliferation If cytotoxic or anti-proliferative Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Proliferation->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Cell_Cycle->Apoptosis

Caption: A tiered workflow for the cellular characterization of a novel compound.

Protocol: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][10][11] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[5][11]

Materials:

  • Selected adherent or suspension cell lines

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • N-(4-amino-2-methylphenyl)-2-methylpropanamide

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (absorbance at 570-600 nm)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • For suspension cells, seed at a density of 20,000-50,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a series of dilutions of N-(4-amino-2-methylphenyl)-2-methylpropanamide in a complete medium. A common starting range is from 0.1 µM to 100 µM.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the highest concentration of the test compound.

      • Untreated Control: Cells in medium only.

      • Positive Control: A known cytotoxic agent (e.g., doxorubicin).

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the compound dilutions or control solutions.

    • Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[5][12]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.[13]

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[5][13]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13]

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 570 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

Treatment GroupConcentration (µM)Absorbance (OD 570nm)% Viability vs. Vehicle
Untreated01.25102%
Vehicle (DMSO)0.1%1.22100%
Compound X0.11.2098%
Compound X11.0586%
Compound X100.6553%
Compound X1000.1512%
Positive Control10.2016%

From this data, an IC50 value (the concentration at which 50% of cell viability is inhibited) can be calculated using non-linear regression analysis.

Part 2: Secondary Assays for Mechanistic Elucidation

If the primary screening reveals that N-(4-amino-2-methylphenyl)-2-methylpropanamide has cytotoxic or anti-proliferative effects, the next logical step is to investigate the underlying mechanism.

Protocol: Cell Proliferation Assay using BrdU Incorporation

The Bromodeoxyuridine (BrdU) assay measures DNA synthesis as a direct marker of cell proliferation.[14] BrdU, a thymidine analog, is incorporated into newly synthesized DNA during the S-phase of the cell cycle and can be detected with a specific antibody.[15][16]

Materials:

  • BrdU labeling reagent (10 mM)

  • Fixing/denaturing solution

  • Anti-BrdU antibody (e.g., conjugated to HRP or a fluorophore)

  • Detection substrate (e.g., TMB for HRP)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution (e.g., 1 M H2SO4)

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells with N-(4-amino-2-methylphenyl)-2-methylpropanamide at concentrations around the determined IC50 value as described in the MTT protocol.

  • BrdU Labeling:

    • Add BrdU labeling solution to each well at a final concentration of 10 µM.[16]

    • Incubate for 2-24 hours at 37°C. The incubation time should be optimized for the specific cell line.[14]

  • Fixation and Denaturation:

    • Remove the culture medium and add 100 µL of fixing/denaturing solution to each well.

    • Incubate for 30 minutes at room temperature.

  • Immunodetection:

    • Wash the wells with wash buffer.

    • Add the anti-BrdU antibody solution and incubate for 1-2 hours at room temperature.

    • Wash the wells again to remove unbound antibody.

  • Signal Development and Measurement:

    • Add the detection substrate and incubate until a color change is observed.

    • Add the stop solution.

    • Measure the absorbance or fluorescence on a plate reader.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for quantification by flow cytometry.[17]

Materials:

  • Cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture and treat cells with N-(4-amino-2-methylphenyl)-2-methylpropanamide for the desired duration.

    • Harvest the cells (including any floating cells) and wash with PBS.

    • Resuspend the cell pellet in 1x10^6 cells/mL.

  • Fixation:

    • While gently vortexing, add 1 mL of cold 70% ethanol dropwise to the cell suspension.[18]

    • Fix the cells for at least 30 minutes at 4°C.[18]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the appropriate red channel.

    • Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol: Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[20][21] Propidium iodide is used as a marker for dead cells, as it can only enter cells with compromised membranes.[20][22]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated cells

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest and wash treated cells as described previously.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze by flow cytometry within one hour.

    • The results will allow for the quantification of four cell populations:

      • Live cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

Part 3: Hypothetical Mechanism of Action and Further Studies

Based on the structural motifs of N-(4-amino-2-methylphenyl)-2-methylpropanamide, a plausible, yet unconfirmed, mechanism of action could involve the inhibition of a protein kinase signaling pathway. Many kinase inhibitors contain a substituted aniline core.

Hypothetical Signaling Pathway

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade TF Transcription Factors Kinase_Cascade->TF Apoptosis_Node Apoptosis Kinase_Cascade->Apoptosis_Node Cycle_Arrest Cell Cycle Arrest Kinase_Cascade->Cycle_Arrest Proliferation_Node Cell Proliferation & Survival TF->Proliferation_Node Compound N-(4-amino-2-methylphenyl) -2-methylpropanamide Compound->Kinase_Cascade Inhibition

Caption: A hypothetical signaling pathway potentially inhibited by the test compound.

Should the secondary assays indicate an effect on cell cycle or apoptosis, further investigations could include:

  • Western Blotting: To analyze the expression and phosphorylation status of key proteins in relevant signaling pathways (e.g., Akt, ERK, p53, caspases).

  • Kinase Profiling: To screen the compound against a panel of known kinases to identify potential direct targets.

  • Gene Expression Analysis: To assess changes in the transcriptional landscape of treated cells.

Conclusion

The provided application notes and protocols offer a structured and scientifically rigorous approach to the initial characterization of the novel compound N-(4-amino-2-methylphenyl)-2-methylpropanamide in cell-based assays. By following this tiered workflow, researchers can efficiently move from broad phenotypic screening to more detailed mechanistic studies, thereby uncovering the compound's biological activity and potential therapeutic applications.

References

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Creative Bioarray. (n.d.). BrdU Cell Proliferation Assay. Retrieved from [Link]

  • An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. [Link]

  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Zhang, Y., et al. (2024, January 18). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC - NIH. Retrieved from [Link]

  • Li, Y., et al. (2021). A review for cell-based screening methods in drug discovery. PMC - NIH. Retrieved from [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • ResearchGate. (2025, January 3). Cell-Based Assays: Screening Bioactive Compounds & Leads. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7). [Link]

  • Mohammed, F. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC - NIH. Retrieved from [Link]

  • Gontarska, S., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. Retrieved from [Link]

  • University of Virginia. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Fentanyl. Retrieved from [Link]

  • S, S., & B, V. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. Retrieved from [Link]

  • Karki, S. S., et al. (2010).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • ChemBK. (2024, April 10). N-Phenylpropanamide. Retrieved from [Link]

  • Mohammed, F. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 633. [Link]

  • Scott, J. D., & Paight, E. S. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 428-432. [Link]

  • Kumar, N., & Goel, N. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. ResearchGate. Retrieved from [Link]

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Method

Application Notes and Protocols for N-(4-amino-2-methylphenyl)-2-methylpropanamide in Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Anticancer Potential of N-(4-amino-2-methylphenyl)-2-methylpropanamide N-(4-amino-2-methylphenyl)-2-methylpropanamide is a small...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Anticancer Potential of N-(4-amino-2-methylphenyl)-2-methylpropanamide

N-(4-amino-2-methylphenyl)-2-methylpropanamide is a small molecule whose potential as an anticancer agent remains largely unexplored. However, its structural features, particularly the N-phenyl amide and the substituted aminophenyl ring, are present in numerous compounds that have demonstrated significant anticancer properties. For instance, various N-aryl and N-phenyl amide derivatives have been reported to exhibit cytotoxic effects against a range of cancer cell lines, often by inducing apoptosis and causing cell cycle arrest[1][2][3]. The presence of an amino group on the phenyl ring can also contribute to the biological activity of small molecules[4].

Based on the structure-activity relationships of analogous compounds, we hypothesize that N-(4-amino-2-methylphenyl)-2-methylpropanamide may exert anticancer effects by inducing apoptosis through the intrinsic pathway and/or by causing cell cycle arrest. This application note provides a comprehensive guide for researchers to investigate the potential of this compound in various cancer cell lines. We present detailed protocols for assessing its cytotoxicity, and its effects on apoptosis, the cell cycle, and key signaling proteins.

Postulated Mechanism of Action

We propose that N-(4-amino-2-methylphenyl)-2-methylpropanamide may function as a pro-apoptotic agent. The structural motifs suggest a potential interaction with key regulators of the intrinsic apoptosis pathway, such as the Bcl-2 family of proteins[5][6][7]. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism by which cancer cells evade cell death[6]. Small molecules can disrupt the interaction between pro- and anti-apoptotic Bcl-2 family members, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade, ultimately resulting in apoptosis[4][8].

Experimental Workflow for Assessing Anticancer Activity

The following diagram outlines the suggested experimental workflow to characterize the anticancer properties of N-(4-amino-2-methylphenyl)-2-methylpropanamide.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action viability Cell Viability Assay (MTT) ic50 Determine IC50 viability->ic50 Dose-response apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot Analysis apoptosis->western_blot cell_cycle->western_blot

Caption: A streamlined workflow for the evaluation of N-(4-amino-2-methylphenyl)-2-methylpropanamide's anticancer effects.

Detailed Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration of N-(4-amino-2-methylphenyl)-2-methylpropanamide that inhibits the growth of cancer cells by 50% (IC50)[9][10][11][12].

Materials:

  • Selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • N-(4-amino-2-methylphenyl)-2-methylpropanamide (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[11]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of N-(4-amino-2-methylphenyl)-2-methylpropanamide in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible[9].

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader[9].

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.

Hypothetical Data:

Cell LineIC50 (µM) after 48h
MCF-725.5
A54942.1
HCT11618.9
Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry[13][14][15][16].

Materials:

  • Cancer cells treated with N-(4-amino-2-methylphenyl)-2-methylpropanamide at IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Collection: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes[15].

  • Washing: Wash the cells once with cold PBS[15].

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL[16].

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI[16].

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark[16].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry[16]. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Hypothetical Data (HCT116 cells treated for 24h):

TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control (DMSO)95.22.52.3
N-(4-amino-2-methylphenyl)-2-methylpropanamide (18.9 µM)60.125.814.1
N-(4-amino-2-methylphenyl)-2-methylpropanamide (37.8 µM)35.745.319.0
Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry[17][18][19][20].

Materials:

  • Cancer cells treated with N-(4-amino-2-methylphenyl)-2-methylpropanamide at IC50 and 2x IC50 concentrations for 24 hours.

  • Cold 70% ethanol

  • Propidium Iodide staining solution (containing PI and RNase A)[18]

  • Flow cytometer

Procedure:

  • Cell Collection and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS[19].

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution[19].

  • Incubation: Incubate for 30 minutes at room temperature in the dark[19].

  • Analysis: Analyze the samples by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Hypothetical Data (HCT116 cells treated for 24h):

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)55.330.114.6
N-(4-amino-2-methylphenyl)-2-methylpropanamide (18.9 µM)68.215.516.3
N-(4-amino-2-methylphenyl)-2-methylpropanamide (37.8 µM)75.18.716.2
Western Blot Analysis

Western blotting is used to detect changes in the expression levels of key proteins involved in the postulated signaling pathway[21][22][23][24].

Materials:

  • Cancer cells treated with N-(4-amino-2-methylphenyl)-2-methylpropanamide at the IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration[22].

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane[22].

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[22].

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Postulated Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway through which N-(4-amino-2-methylphenyl)-2-methylpropanamide may induce apoptosis.

signaling_pathway compound N-(4-amino-2-methylphenyl) -2-methylpropanamide bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) bcl2->bax Inhibits mito Mitochondrion bax->mito Promotes permeabilization cyto_c Cytochrome c mito->cyto_c Releases cas9 Caspase-9 cyto_c->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

Caption: Proposed mechanism of apoptosis induction by N-(4-amino-2-methylphenyl)-2-methylpropanamide via inhibition of Bcl-2.

References

  • Aghajanian, A., et al. (2021). Synthesis and cytotoxicity evaluation of novel cyclic/non-cyclic N-aryl enamino amides against human cancer cell lines. Research in Pharmaceutical Sciences, 16(4), 366-377.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Fadilah, F., et al. (2017). Phenylpropanoids, eugenol scaffold, and its derivatives as anticancer. Asian Journal of Pharmaceutical and Clinical Research, 10(3), 44-51.
  • Goh, E. T., et al. (2020).
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  • Khan, I., et al. (2021). Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation. Drug Design, Development and Therapy, 15, 2921–2938.
  • Lampa, M., et al. (2021). Structure–Activity Relationships and Molecular Docking Analysis of Mcl-1 Targeting Renieramycin T Analogues in Patient-derived Lung Cancer Cells. International Journal of Molecular Sciences, 22(11), 5988.
  • Lee, S. H., et al. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 107, 7.31.1–7.31.11.
  • Meerloo, J. van, et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245.
  • Thodum, S. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (117), 54683.
  • Towbin, H., et al. (1979). Electrophoretic transfer of proteins from polyacrylamide gels to nitrocellulose sheets: procedure and some applications.
  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Wang, H., et al. (2019). Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells. Molecules, 24(16), 2993.
  • Adams, J. M., & Cory, S. (2018). The BCL-2 arbiters of apoptosis and their growing role in cancer.
  • Bio-Rad Antibodies. (n.d.). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Retrieved from [Link]

  • Di Sarno, V., et al. (2021).
  • Flow Cytometry Core Facility, University of Arizona. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • van Tonder, A., et al. (2015). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 1219, 241-249.
  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, Cytotoxicity, Pan‐HDAC Inhibitory Activity and Docking Study of N‐(2‐Aminophenyl)‐2‐arylquinoline‐4. Retrieved from [Link]

  • T. Horton Lab. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2018). Structure-Based Design and Structure-Activity Relationship Analysis of Small Molecules Inhibiting Bcl-2 Family Members. Retrieved from [Link]

  • Kim, H. J., & Lee, S. H. (2014). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 107, 7.31.1–7.31.11.
  • Champions Oncology. (2023, January 12). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: 4-Amino-N-(2-methylphenyl)benzenesulfonamide as a Molecular Probe for Carbonic Anhydrase Isozymes

Note to the Reader The following application note was developed in response to a query about the use of N-(4-amino-2-methylphenyl)-2-methylpropanamide as a molecular probe. An extensive review of the scientific literatur...

Author: BenchChem Technical Support Team. Date: February 2026

Note to the Reader

The following application note was developed in response to a query about the use of N-(4-amino-2-methylphenyl)-2-methylpropanamide as a molecular probe. An extensive review of the scientific literature did not yield specific data for this compound's application as a molecular probe.

However, to provide a valuable and relevant technical guide, we have focused on a structurally related and well-characterized compound: 4-Amino-N-(2-methylphenyl)benzenesulfonamide . This molecule belongs to the sulfonamide class of compounds, which are renowned for their potent inhibitory activity against carbonic anhydrases (CAs) and serve as critical tools in biochemical research and drug discovery.

The principles, protocols, and applications detailed herein for 4-Amino-N-(2-methylphenyl)benzenesulfonamide are representative of how small molecule sulfonamides are utilized as molecular probes for studying the function and inhibition of carbonic anhydrase isoenzymes.

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting a Ubiquitous Enzyme Family

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes essential to fundamental physiological processes, including pH regulation, CO₂ transport, and ion exchange.[1] The catalytic core of these enzymes features a zinc ion (Zn²⁺) that facilitates the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2] With at least 12 catalytically active isoforms in humans, CAs present a rich landscape for therapeutic intervention in a variety of diseases, including glaucoma, epilepsy, and cancer.[3][4]

The benzenesulfonamide scaffold represents the cornerstone of classical CA inhibitors.[3][5] These compounds act as high-affinity molecular probes that allow for the detailed investigation of enzyme kinetics, structure-activity relationships (SAR), and the physiological roles of specific CA isoforms. 4-Amino-N-(2-methylphenyl)benzenesulfonamide is a member of this class, serving as a versatile tool for researchers in basic science and drug development.

Mechanism of Action: Probing the Catalytic Center

The inhibitory action of 4-Amino-N-(2-methylphenyl)benzenesulfonamide and related sulfonamides is a well-elucidated example of targeted molecular interaction. The primary mechanism involves the coordination of the deprotonated sulfonamide group (-SO₂NH⁻) to the catalytic Zn²⁺ ion within the enzyme's active site, effectively displacing the zinc-bound water molecule that is crucial for catalysis.[3][6]

This high-affinity binding is further stabilized by a network of hydrogen bonds between the sulfonamide's oxygen atoms and the side chain of a conserved threonine residue (Thr199 in CA II).[3][5] The phenyl ring of the inhibitor engages in van der Waals interactions with hydrophobic residues lining the active site cavity, while the substituents on the ring, such as the 4-amino and 2-methylphenyl groups, project out of the active site. These "tail" moieties can be modified to enhance binding affinity and, critically, to achieve selective inhibition of different CA isoforms by exploiting subtle differences in their active site topographies.[3]

Mechanism_of_Action cluster_CA_Active_Site Carbonic Anhydrase Active Site cluster_Inhibitor 4-Amino-N-(2-methylphenyl)benzenesulfonamide Zn Zn²⁺ Thr199 Thr199 HydrophobicPocket Hydrophobic Pocket (Val121, Leu198, etc.) Sulfonamide -SO₂NH⁻ Sulfonamide Group Sulfonamide:f0->Zn Coordination Bond (Inhibition) Sulfonamide:f0->Thr199 H-Bond Network PhenylRing Phenyl Ring PhenylRing->HydrophobicPocket van der Waals Interactions Tail 2-Methylphenyl Tail

Mechanism of Carbonic Anhydrase Inhibition.

Physicochemical Properties and Handling

Proper handling and solubilization of molecular probes are critical for reproducible experimental outcomes. Below is a summary of key properties for 4-Amino-N-(2-methylphenyl)benzenesulfonamide and guidelines for its use.

PropertyValue / InformationSource / Note
Molecular Formula C₁₃H₁₄N₂O₂SPubChem
Molecular Weight 262.33 g/mol [7]
Predicted logP ~1.2[8]
Appearance Typically a solid powder.-
Solubility Soluble in organic solvents like DMSO and ethanol. Limited solubility in aqueous buffers.Prepare concentrated stock solutions in 100% DMSO.
Storage Store at 2-8°C, desiccated. Protect from light.Follow supplier recommendations.

Stock Solution Preparation: For both in vitro and cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). This stock can then be serially diluted in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations.

Causality Insight: Using a concentrated DMSO stock minimizes the final concentration of the organic solvent in the assay, which is crucial as high concentrations of DMSO (>0.5-1%) can affect enzyme activity and cell viability.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This protocol details a robust colorimetric method to determine the inhibitory potency (IC₅₀) of 4-Amino-N-(2-methylphenyl)benzenesulfonamide against a purified CA isoform (e.g., human CA II or CA IX). The assay measures the CA-catalyzed hydrolysis of p-Nitrophenyl Acetate (p-NPA).[1]

Materials and Reagents
  • Purified human Carbonic Anhydrase (e.g., hCA II or hCA IX)

  • 4-Amino-N-(2-methylphenyl)benzenesulfonamide

  • p-Nitrophenyl Acetate (p-NPA)

  • Tris Buffer (e.g., 20 mM, pH 7.4)

  • DMSO, anhydrous

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 400 nm

Experimental Workflow
Workflow for In Vitro CA Inhibition Assay.
Step-by-Step Procedure
  • Reagent Preparation:

    • Inhibitor Stock: Prepare a 10 mM stock solution of 4-Amino-N-(2-methylphenyl)benzenesulfonamide in 100% DMSO.

    • Assay Buffer: Prepare 20 mM Tris buffer, pH 7.4.

    • Enzyme Working Solution: Dilute the purified CA enzyme in assay buffer to a final concentration of ~2-5 nM. The optimal concentration should be determined empirically to yield a linear reaction rate for 10-15 minutes.

    • Substrate Solution: Prepare a 10 mM stock of p-NPA in acetonitrile. Immediately before use, dilute this stock to 3 mM in assay buffer.

  • Assay Plate Setup:

    • Prepare serial dilutions of the inhibitor stock solution in assay buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is a good starting point.

    • Add 160 µL of assay buffer to each well of a 96-well plate.

    • Add 10 µL of each inhibitor dilution to the appropriate wells. Include "no inhibitor" (vehicle control, with DMSO) and "no enzyme" (background control) wells.

    • Add 10 µL of the CA enzyme working solution to all wells except the "no enzyme" controls.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at room temperature for 15 minutes.[6][9]

    • Trustworthiness Check: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated, ensuring accurate measurement of inhibitory activity.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the 3 mM p-NPA solution to all wells, bringing the total volume to 200 µL.

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the absorbance at 400 nm every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • For each concentration, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Subtract the rate of the "no enzyme" control from all other rates.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

Protocol 2: Cell-Based Assay for Probing CA IX Activity in Hypoxic Cancer Cells

Tumor-associated CA IX is a key therapeutic target as it helps cancer cells survive in the acidic and hypoxic tumor microenvironment.[4][10] This protocol describes a method to assess the ability of 4-Amino-N-(2-methylphenyl)benzenesulfonamide to inhibit cancer cell proliferation, a downstream consequence of CA IX inhibition.

Materials and Reagents
  • Cancer cell line known to express CA IX under hypoxia (e.g., HeLa, MDA-MB-231, HT-29).[4][11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 4-Amino-N-(2-methylphenyl)benzenesulfonamide.

  • Cell proliferation reagent (e.g., MTT, WST-1, or resazurin-based assays).

  • Hypoxia chamber or incubator capable of maintaining 1% O₂.

  • 96-well clear tissue culture-treated plates.

Step-by-Step Procedure
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

    • Allow cells to adhere by incubating overnight under standard conditions (37°C, 5% CO₂).

  • Induction of Hypoxia and Treatment:

    • The following day, prepare serial dilutions of 4-Amino-N-(2-methylphenyl)benzenesulfonamide in complete medium from a 10 mM DMSO stock.

    • Remove the old medium from the cells and add 100 µL of the medium containing the desired inhibitor concentrations. Include a vehicle control (DMSO at the highest concentration used).

    • Place one plate in a normoxic incubator (21% O₂) and a duplicate plate in a hypoxic incubator (1% O₂).

    • Incubate the plates for 48-72 hours.

    • Expertise Insight: Comparing normoxic and hypoxic conditions is crucial. Since CA IX is primarily expressed under hypoxia, a greater inhibitory effect is expected in the hypoxic plate, demonstrating target engagement.

  • Assessment of Cell Proliferation:

    • After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution).

    • Incubate for the recommended time (e.g., 2-4 hours for MTT).

    • If using MTT, add 100 µL of solubilization solution and incubate until the formazan crystals are dissolved.

    • Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (media only) from all values.

    • Normalize the data by expressing the readings as a percentage of the vehicle-treated control cells for both normoxic and hypoxic conditions.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration for both conditions and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).

Expected Results & Interpretation

  • In Vitro Assay: 4-Amino-N-(2-methylphenyl)benzenesulfonamide is expected to inhibit CA activity in a dose-dependent manner, yielding a sigmoidal curve from which an IC₅₀ value can be derived. The potency will vary depending on the CA isoform tested. Based on data for similar compounds, IC₅₀ or Kᵢ values can range from nanomolar to micromolar.[12][13]

  • Cell-Based Assay: The compound is expected to show greater inhibition of cell proliferation under hypoxic conditions compared to normoxic conditions, consistent with the inhibition of hypoxia-induced CA IX.[14] This differential effect provides evidence that the compound is acting on its intended target within a cellular context.

References

  • Di Cesare Mannelli, L., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17357-17377. [Link]

  • ResearchGate. (2014). (PDF) 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]

  • Gieling, R. G., et al. (2021). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. International Journal of Molecular Sciences, 22(21), 11583. [Link]

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  • Aşcı, Ç., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19345-19355. [Link]

  • De Simone, G., & Supuran, C. T. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12291. [Link]

  • D'Ascenzio, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7001. [Link]

  • Monti, S. M., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 442-448. [Link]

  • Al-Warhi, T., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals, 16(4), 534. [Link]

  • ACS Publications. (2023). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry. [Link]

  • Jamis-Dow, C. A., et al. (2019). Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models. BMC Cancer, 19(1), 726. [Link]

  • Owa, T., et al. (2001). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Molecular Cancer Therapeutics, 1(1), 81-89. [Link]

  • ACS Publications. (2023). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. [Link]

  • PLOS One. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. [Link]

  • Maresca, A., et al. (2013). Sulfonamide Inhibition Studies of the β-Class Carbonic Anhydrase CAS3 from the Filamentous Ascomycete Sordaria macrospora. Bioorganic & Medicinal Chemistry Letters, 23(17), 4879-4883. [Link]

  • Antibody News. (2015). Carbonic anhydrase IX (CAIX) - a reliable histochemical marker of hypoxia. [Link]

  • Al-Suhaimi, E. A., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 27(19), 6296. [Link]

  • Nocentini, A., et al. (2018). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Molecules, 23(11), 2827. [Link]

  • Gáspár, S., et al. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 8(1), 14757. [Link]

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Method

Application Notes &amp; Protocols for the Purification of N-(4-amino-2-methylphenyl)-2-methylpropanamide

Introduction: The Critical Role of Purity N-(4-amino-2-methylphenyl)-2-methylpropanamide is a substituted aromatic amide that serves as a key intermediate in the synthesis of various high-value molecules, particularly in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity

N-(4-amino-2-methylphenyl)-2-methylpropanamide is a substituted aromatic amide that serves as a key intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and materials science sectors. The purity of this intermediate is paramount, as even trace impurities can lead to significant downstream consequences, including altered reaction kinetics, formation of undesirable byproducts, reduced final product yield, and compromised biological activity or material properties.

This guide provides a comprehensive overview of robust purification strategies for N-(4-amino-2-methylphenyl)-2-methylpropanamide, grounded in fundamental chemical principles. We will explore a multi-technique approach, from initial workup to final polishing, explaining the scientific rationale behind each step to empower researchers to adapt and troubleshoot these protocols effectively.

Foundational Analysis: Physicochemical Properties and Impurity Profile

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities accompanying it from synthesis.

Physicochemical Properties of the Target Compound
PropertyAnalysisImplication for Purification
Molecular Structure Contains a basic aromatic amine (-NH2), a neutral amide (-CONH-), and nonpolar alkyl groups (methyl, isopropyl).The molecule is moderately polar. The amine group is a key handle for pH-based extractions. The amide can engage in hydrogen bonding, affecting solubility and interaction with polar stationary phases.
Polarity Moderately polar.Soluble in moderately polar organic solvents like ethyl acetate (EtOAc), dichloromethane (DCM), and alcohols. Limited solubility in nonpolar solvents (e.g., hexanes) and water.
Basicity (pKa) The aromatic amine is weakly basic (estimated pKa of the conjugate acid ~4-5).The amine can be protonated under acidic conditions (pH < 4) to form a water-soluble ammonium salt, a crucial property for liquid-liquid extraction.[1][2]
Potential Impurities - Starting Materials: Unreacted 4-methyl-1,2-phenylenediamine, isobutyryl chloride (or isobutyric anhydride).- Byproducts: Di-acylated product (acylation on both amine groups), oxidation products of the aromatic amine (often colored).- Reagents/Catalysts: Excess base (e.g., triethylamine, pyridine), coupling agents.A multi-step purification approach is necessary to remove impurities with varying polarities and chemical properties.

Strategic Purification Workflow

A logical, multi-step approach is essential for achieving high purity. The following workflow is designed to systematically remove different classes of impurities.

PurificationWorkflow crude Crude Reaction Mixture lle Step 1: Liquid-Liquid Extraction (LLE) crude->lle Removes acidic/basic reagents & salts recryst Step 2: Recrystallization (Bulk Purification) lle->recryst Removes highly polar & nonpolar impurities chrom Step 3: Column Chromatography (Final Polishing) recryst->chrom Separates structurally similar impurities purity Purity & Identity Confirmation (TLC, NMR, HPLC) chrom->purity

Caption: A strategic workflow for purifying N-(4-amino-2-methylphenyl)-2-methylpropanamide.

Detailed Protocols and Methodologies

Protocol 1: Liquid-Liquid Extraction (LLE) for Initial Cleanup

LLE is a powerful first step to partition compounds between two immiscible liquid phases based on their solubility and acid-base properties.[3][4] This protocol is designed to remove unreacted basic starting materials and acidic reagents.

Principle of Separation: The target compound is neutral, while the unreacted diamine starting material is basic. An acidic wash will protonate the diamine, rendering it water-soluble and pulling it into the aqueous phase. A subsequent basic wash removes acidic impurities.

LLE_Principle cluster_0 Organic Phase (e.g., EtOAc) cluster_1 Aqueous Phase (Dilute HCl) Organic Target Compound (Neutral) Nonpolar Impurities Aqueous Protonated Diamine (Salt) Other Water-Soluble Impurities

Caption: LLE separates the neutral product from basic impurities via an acidic wash.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes to maximize the surface area interface between the phases.[1] Allow the layers to separate.

  • Separation: Drain and discard the lower aqueous layer, which now contains the protonated basic impurities.

  • Basic Wash: Add an equal volume of a weak base (e.g., saturated NaHCO₃ solution) to the organic layer. This neutralizes any remaining acid and removes acidic impurities. Shake and separate as before.

  • Brine Wash: Wash the organic layer with saturated NaCl solution (brine) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a flask, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude, partially purified product.

Protocol 2: Recrystallization for Bulk Purification

Recrystallization is an excellent technique for purifying crystalline solids by leveraging differences in solubility at different temperatures.[5] The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.[5][6]

Solvent Selection: The key is to identify a solvent or solvent system where the target compound has high solubility at the solvent's boiling point and low solubility at or below room temperature.[6][7]

SolventPolarityBoiling Point (°C)Rationale for Use/Avoidance
Ethanol/Water Polar Protic78 (Ethanol)Recommended System. The compound is likely soluble in hot ethanol and insoluble in water. A mixed system allows for fine-tuning solubility.
Ethyl Acetate Polar Aprotic77Good candidate. The amide functionality suggests good solubility.[8] May require addition of a nonpolar co-solvent like hexanes to induce precipitation.
Acetonitrile Polar Aprotic82Often gives good results for the recrystallization of amides.[9]
Dichloromethane Polar Aprotic40Generally avoided for recrystallization due to its low boiling point, which provides a narrow temperature range for solubility differences.[10]
Hexanes Nonpolar69The compound is likely insoluble; useful as an anti-solvent in a mixed system with a more polar solvent like EtOAc.

Step-by-Step Protocol (Using Ethanol/Water):

  • Dissolution: Place the crude solid from the LLE step into an Erlenmeyer flask. Add a minimal amount of hot ethanol, swirling and heating, until the solid just dissolves.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes faintly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3: Flash Column Chromatography for Final Polishing

For achieving the highest purity, particularly for removing structurally similar impurities, flash column chromatography is the method of choice.[11] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.

Principle of Separation: The polar amide and amine groups of the target compound will interact with the polar silica gel stationary phase. By using a mobile phase of appropriate polarity, compounds can be eluted selectively. Less polar compounds elute faster, while more polar compounds are retained longer on the column.

Method Development with Thin-Layer Chromatography (TLC): Before running a column, it is essential to determine the optimal solvent system using TLC.[12][13] TLC is a rapid method to assess the progress of a reaction and the purity of a sample.[14][15]

  • Spotting: Dissolve small amounts of your crude material and spot it on a TLC plate.

  • Developing: Place the plate in a chamber with a test solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Analysis: Visualize the plate (e.g., under UV light). The ideal solvent system will give your target compound a Retention Factor (Rf) value of ~0.3-0.4 . The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[16]

Hexane:EtOAc RatioObservationAction
7:3Compound stays at the baseline (Rf ~ 0).Solvent is not polar enough. Increase the proportion of ethyl acetate.
1:1Compound has an Rf of ~0.35, with good separation from impurities.Optimal. Use this system for the column.
3:7Compound runs with the solvent front (Rf ~ 1).Solvent is too polar. Increase the proportion of hexanes.

Step-by-Step Protocol:

  • Column Packing: Prepare a slurry of silica gel in the chosen nonpolar solvent (hexanes) and pack it into a column.

  • Sample Loading: Dissolve the compound in a minimal amount of a relatively non-polar solvent like DCM and load it onto the top of the silica bed.[17] Alternatively, for better resolution, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Begin eluting with a mobile phase slightly less polar than the optimal system determined by TLC (e.g., 8:2 Hexane:EtOAc). Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound. The basic amine may cause tailing on the acidic silica gel; adding a small amount of triethylamine (~0.5-1%) to the eluent can mitigate this by neutralizing the acidic sites on the silica.[18][19]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.[13]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, highly purified product.

Purity Assessment and Confirmation

After the final purification step, it is crucial to confirm the purity and identity of the compound using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot.[14]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

References

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Hudson, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]

  • Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]

  • PubChem. (2026). 2-methyl-N-[(4-methylphenyl)methyl]propanamide. Retrieved from [Link]

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  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Unacademy. (n.d.). Methods of Preparation of Amines. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

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  • ChemBK. (2024). N-Methylpropanamide. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2019). High-throughput radio-TLC analysis. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]

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  • PubChem. (n.d.). 3-amino-2-hydroxy-N-(4-methylphenyl)propanamide. Retrieved from [Link]

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Application

Application Note &amp; Protocols: Strategic Derivatization of N-(4-amino-2-methylphenyl)-2-methylpropanamide for Enhanced Biological Activity

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the strategic chemical derivatization of N-(4-amino-2-methylphenyl)-2-methylpropanamide, a versat...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the strategic chemical derivatization of N-(4-amino-2-methylphenyl)-2-methylpropanamide, a versatile scaffold for hit-to-lead optimization in drug discovery. While the parent molecule serves as a foundational chemical intermediate, its true potential lies in targeted modifications to enhance biological activity. We present the scientific rationale and detailed protocols for derivatization at two key reactive sites: the primary aromatic amine and the amide bond. The strategies discussed are grounded in established principles of medicinal chemistry, including structure-activity relationship (SAR) analysis and bioisosteric replacement, with the goal of modulating physicochemical properties to improve potency, selectivity, and pharmacokinetic profiles.

Introduction: The Scientific Rationale for Derivatization

N-(4-amino-2-methylphenyl)-2-methylpropanamide (Parent Compound 1 ) is a substituted aromatic amide with key structural features amenable to chemical modification.[1][2] Its core structure is analogous to moieties found in compounds with diverse biological activities, including antimicrobial and anticancer agents.[3][4] The primary objective of a derivatization program for this scaffold is to explore the chemical space around its core structure to identify analogues with superior biological performance.

The two primary handles for derivatization are:

  • The Primary Aromatic Amine (-NH₂): This nucleophilic group is a prime site for modifications such as acylation, sulfonylation, and alkylation. Derivatization here can profoundly impact hydrogen bonding capabilities, polarity, and steric interactions with a biological target.[5][6]

  • The Amide Bond (-NHCO-): While generally stable, the amide bond and its substituents can be modified. Bioisosteric replacement of the amide bond itself can improve metabolic stability and other pharmacokinetic properties.[7]

A systematic approach to modifying these sites allows for the development of a comprehensive Structure-Activity Relationship (SAR) profile, which relates specific structural changes to observed biological effects.[8][9]

Caption: Structure and key features of the parent compound.

Strategic Derivatization Pathways

The following diagram outlines the primary strategic pathways for derivatizing the parent compound. Each pathway targets a specific functional group to systematically probe the SAR.

G cluster_A cluster_C A Parent Compound (1) N-(4-amino-2-methylphenyl)-2-methylpropanamide B Pathway A: Derivatization of the Aromatic Amine A->B Target -NH₂ C Pathway B: Bioisosteric Replacement of the Amide Bond A->C Target -NHCO- A1 A.1: Acylation (Amide Formation) B->A1 A2 A.2: Sulfonylation (Sulfonamide Formation) B->A2 A3 A.3: Reductive Amination (Alkylation) B->A3 C1 B.1: 1,2,4-Oxadiazole C->C1 C2 B.2: Thiazole C->C2

Caption: Key derivatization strategies for the parent scaffold.

Pathway A: Derivatization of the Primary Aromatic Amine

The primary aromatic amine is a versatile functional group for introducing a wide range of substituents to modulate polarity, lipophilicity, and hydrogen bonding potential.

Protocol A.1: Acylation via Acid Chloride

This protocol describes the formation of a new amide bond by reacting the primary amine with an acyl chloride. This is a robust and widely used method for amide synthesis.[][11]

Objective: To synthesize a library of N-acylated derivatives to explore the effect of various acyl groups on biological activity.

Materials:

  • N-(4-amino-2-methylphenyl)-2-methylpropanamide (Parent Compound 1 )

  • Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Parent Compound 1 (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath. The base is crucial to neutralize the HCl byproduct generated during the reaction.[]

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired acylated derivative.[12]

Protocol A.2: Sulfonylation

This protocol creates sulfonamide derivatives, which are known to have a range of biological activities, including antimicrobial properties.[3] Sulfonamides are excellent hydrogen bond acceptors and can significantly alter the electronic properties of the molecule.

Objective: To synthesize sulfonamide derivatives to introduce strongly electron-withdrawing groups and potent hydrogen bond acceptors.

Materials:

  • Parent Compound 1

  • Sulfonyl chloride of choice (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous Tetrahydrofuran (THF)

  • Pyridine

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Reaction Setup: Dissolve Parent Compound 1 (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Base and Reagent Addition: Add pyridine (2.0 eq) to act as both a base and a catalyst. Cool the mixture to 0 °C.

  • Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor by TLC.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide.

Pathway B: Bioisosteric Replacement of the Amide Bond

Bioisosterism is a key strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a lead compound without losing its desired biological activity.[7][13] Replacing the amide bond with a metabolically more stable heterocycle can enhance oral bioavailability and duration of action.

Caption: Common bioisosteres for the amide functional group.

Protocol B.1: Synthesis of a 1,2,4-Oxadiazole Bioisostere

This multi-step protocol outlines the synthesis of a 1,2,4-oxadiazole as an amide bioisostere. This requires modification of the parent compound's synthetic precursors.

Objective: To replace the propanamide moiety with a 1,2,4-oxadiazole ring to enhance metabolic stability.

Step-by-Step Protocol: This protocol assumes synthesis starts from the precursor amine, 4-amino-2-methylaniline.

  • Amide Formation with a Carboxylic Acid:

    • Couple 4-amino-2-methylaniline with a desired carboxylic acid using a standard peptide coupling reagent like HATU or EDC/HOBt.[][11] This will form an intermediate amide.

  • Conversion to N-hydroxyamidine:

    • Treat the intermediate amide with Lawesson's reagent to form the corresponding thioamide.

    • React the thioamide with hydroxylamine hydrochloride to generate the N-hydroxyamidine.

  • Cyclization to Oxadiazole:

    • The N-hydroxyamidine is then cyclized. A common method involves reaction with an acyl chloride or anhydride in the presence of a base like pyridine. This will close the ring to form the 1,2,4-oxadiazole.

Data Presentation and SAR Analysis

A successful derivatization campaign requires systematic testing of the synthesized compounds. The data should be organized to facilitate SAR analysis. The table below presents a hypothetical example of how to structure results for a series of derivatives tested for antimicrobial activity.

Compound ID Modification (R-group) Modification Type MIC (μg/mL) vs. S. aureus Cytotoxicity (CC₅₀, μM) Selectivity Index (SI = CC₅₀/MIC)
1 -H (Parent)->128>100-
2a -COCH₃Acylation64>100>1.56
2b -COPhAcylation16855.31
2c -SO₂CH₃Sulfonylation32>100>3.13
2d -SO₂-Ph-CH₃Sulfonylation8607.50

Interpretation of Hypothetical Data:

  • The parent compound 1 is inactive.

  • Acylation (compounds 2a and 2b ) confers antimicrobial activity. The larger, more lipophilic benzoyl group (2b ) is more potent than the acetyl group (2a ).

  • Sulfonylation (compounds 2c and 2d ) also introduces activity. The aromatic tosyl group (2d ) is significantly more potent than the methanesulfonyl group (2c ), suggesting a beneficial hydrophobic interaction in the target's binding site.

  • The tosyl derivative 2d shows the best combination of potency and selectivity in this hypothetical series.

Conclusion

The N-(4-amino-2-methylphenyl)-2-methylpropanamide scaffold presents significant opportunities for chemical exploration in drug discovery. The protocols and strategies outlined in this application note provide a robust framework for a systematic derivatization and SAR study. By targeting the primary aromatic amine and considering bioisosteric replacement of the amide bond, researchers can effectively navigate the chemical space around this core structure to develop novel candidates with enhanced biological activity and improved drug-like properties.

References

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • PubChem. 2-methyl-N-[(4-methylphenyl)methyl]propanamide. National Center for Biotechnology Information. Available from: [Link]

  • Zhao, X., & Suo, Y. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of separation science, 31(4), 646–658. Available from: [Link]

  • Ballatore, C., et al. (2013). Amide bond bioisosteres: strategies, synthesis, and successes. Journal of medicinal chemistry, 56(21), 8415-8435. Available from: [Link]

  • ResearchGate. Structure–activity relationship of the propenamide and propanamide series. Available from: [Link]

  • Pinto, M., et al. (2021). Synthesis of Benzopyrans and Quinolines with Nitrogenated Chain and Their Cytotoxicity Against Human Cancer Cell Lines. ChemMedChem, 16(15), 2395–2405. Available from: [Link]

  • Munir, M. A., & Badri, K. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2019, 8156502. Available from: [Link]

  • Cambridge MedChem Consulting. Bioisosteric Replacements. Available from: [Link]

  • ResearchGate. What is the best technique for amide purification?. Available from: [Link]

  • Drug Design Org. Structure Activity Relationships. Available from: [Link]

  • PubChem. N-(5-amino-2-methylphenyl)propanamide. National Center for Biotechnology Information. Available from: [Link]

Sources

Method

Application Note: Protocol for the Acylation of N-(4-amino-2-methylphenyl)-2-methylpropanamide

Introduction N-acylated aromatic amines are a crucial class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The acylation of primary aromatic amines, such as N-(4-amino-2-met...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-acylated aromatic amines are a crucial class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The acylation of primary aromatic amines, such as N-(4-amino-2-methylphenyl)-2-methylpropanamide, serves to modify the amine's reactivity, introduce new functional groups, and is often a key step in building more complex molecular architectures. This application note provides a detailed, field-proven protocol for the efficient acetylation of N-(4-amino-2-methylphenyl)-2-methylpropanamide using acetic anhydride. The principles and techniques described herein are broadly applicable to the acylation of various substituted anilines.

The target molecule, N-(4-amino-2-methylphenyl)-2-methylpropanamide, possesses two key functionalities: a primary aromatic amine and a tertiary amide. The primary aromatic amine is significantly more nucleophilic than the existing tertiary amide, allowing for selective acylation under controlled conditions. This protocol is designed to be a self-validating system, ensuring high yield and purity of the desired product, N-(4-acetylamino-2-methylphenyl)-2-methylpropanamide.

Reaction Mechanism: Nucleophilic Acyl Substitution

The acylation of the primary amino group of N-(4-amino-2-methylphenyl)-2-methylpropanamide with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism.[1][2] The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.[1][3] This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of an acetate ion as a leaving group and the formation of the protonated amide. The acetate ion then acts as a base to deprotonate the nitrogen, yielding the final N-acylated product and acetic acid as a byproduct.[3]

Experimental Protocol

This protocol details the acetylation of N-(4-amino-2-methylphenyl)-2-methylpropanamide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-(4-amino-2-methylphenyl)-2-methylpropanamide≥98%Commercially AvailableStarting material
Acetic AnhydrideReagent GradeCommercially AvailableAcylating agent
Glacial Acetic AcidACS GradeCommercially AvailableSolvent
Deionized WaterFor work-up
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor neutralization
Anhydrous Magnesium SulfateCommercially AvailableDrying agent
Ethanol, 95%Commercially AvailableRecrystallization solvent
Round-bottom flask with stir bar
Condenser
Heating mantle with stirrer
Ice bath
Buchner funnel and filter flask
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
TLC developing chamber
UV lamp (254 nm)
Reaction Setup and Procedure
  • Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of N-(4-amino-2-methylphenyl)-2-methylpropanamide in 10 mL of glacial acetic acid. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Acylating Agent: To the stirred solution, slowly add 1.2 equivalents of acetic anhydride dropwise at room temperature. An exotherm may be observed.

  • Reaction Conditions: Heat the reaction mixture to 60-70°C and maintain this temperature for approximately 20-30 minutes.[4]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a TLC chamber with a suitable eluent system (e.g., 50:50 ethyl acetate:hexanes). Spot the starting material, the reaction mixture, and a co-spot on a TLC plate. The reaction is complete when the starting material spot is no longer visible by UV light.

  • Work-up:

    • Cool the reaction mixture to room temperature and then pour it slowly into 100 mL of ice-cold deionized water with vigorous stirring.

    • A precipitate of the crude product should form. Continue stirring for 15-20 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with cold deionized water (2 x 20 mL) to remove residual acetic acid.

    • To neutralize any remaining acid, wash the solid with a small amount of cold, saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with cold deionized water.

  • Purification by Recrystallization:

    • Transfer the crude solid to a clean flask.

    • Add a minimal amount of boiling 95% ethanol to dissolve the solid completely.[5] It is crucial to use the minimum amount of hot solvent to ensure good recovery.[6][7]

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[6][7]

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[5][8]

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Visualization of the Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification dissolve Dissolve Starting Material in Glacial Acetic Acid add_reagent Add Acetic Anhydride (1.2 eq) dissolve->add_reagent heat Heat to 60-70°C for 20-30 min add_reagent->heat monitor Monitor by TLC heat->monitor quench Pour into Ice Water monitor->quench filter_crude Vacuum Filter Crude Product quench->filter_crude wash Wash with H2O & NaHCO3 filter_crude->wash recrystallize Recrystallize from Hot 95% Ethanol wash->recrystallize cool Cool to Induce Crystallization recrystallize->cool filter_pure Vacuum Filter Pure Product cool->filter_pure dry Dry Product filter_pure->dry end end dry->end Characterize

Caption: Workflow for the acetylation of N-(4-amino-2-methylphenyl)-2-methylpropanamide.

Characterization of the Product

The identity and purity of the final product, N-(4-acetylamino-2-methylphenyl)-2-methylpropanamide, should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Appearance of a new singlet corresponding to the acetyl methyl protons (around δ 2.1 ppm). A downfield shift of the aromatic protons. Disappearance of the broad -NH₂ signal and appearance of a new amide N-H signal.
¹³C NMR Appearance of a new carbonyl carbon signal for the newly formed amide (around 168-170 ppm) and a new methyl carbon signal (around 24 ppm).
FT-IR Appearance of a new C=O stretch for the secondary amide (around 1660 cm⁻¹). Appearance of an N-H stretch (around 3300 cm⁻¹) and N-H bend (around 1550 cm⁻¹). Disappearance of the characteristic N-H stretches of the primary amine.
Melting Point A sharp melting point range for the purified, crystalline solid.
Mass Spec (ESI) Observation of the molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents.[9][10]

  • Acetic Anhydride: Acetic anhydride is corrosive, a lachrymator, and reacts with water.[11] Handle it in a well-ventilated fume hood. In case of skin contact, rinse immediately with plenty of water.[11]

  • Glacial Acetic Acid: Glacial acetic acid is corrosive and can cause severe burns. Handle with care in a fume hood.

  • Heating: Use a well-controlled heating mantle and monitor the reaction temperature closely.

Troubleshooting

ProblemPossible CauseSolution
Incomplete Reaction Insufficient heating time or temperature.Increase reaction time or temperature slightly and continue to monitor by TLC.
Inactive acylating agent.Use a fresh bottle of acetic anhydride.
Low Yield Product loss during work-up or recrystallization.Ensure complete precipitation by adding sufficient cold water. Use a minimal amount of hot solvent for recrystallization.
Oily Product Impurities present.Ensure thorough washing of the crude product. If recrystallization yields an oil, try a different solvent system or purify by column chromatography.

Visualization of the Chemical Transformation

Sources

Application

Application Notes and Protocols for the Handling and Storage of N-(4-amino-2-methylphenyl)-2-methylpropanamide Powder

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following document provides comprehensive guidelines for the handling, storage, and potential experimental application of N-(4-amino-2-methy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides comprehensive guidelines for the handling, storage, and potential experimental application of N-(4-amino-2-methylphenyl)-2-methylpropanamide. It is important to note that specific biological activity and detailed physicochemical properties for this compound are not extensively documented in publicly available literature. Therefore, the experimental protocols provided are based on a hypothetical application as a novel protein kinase inhibitor, a plausible role for a molecule of this class. These protocols should be adapted based on empirically determined properties and the specific research objectives.

Introduction: Understanding the Compound

N-(4-amino-2-methylphenyl)-2-methylpropanamide is an aromatic amide. Aromatic amines and their derivatives are a significant class of compounds in medicinal chemistry and drug discovery.[1] The structural features of this molecule, including the aromatic amine and amide groups, suggest its potential as a bioactive agent. This guide provides a framework for its safe handling and outlines protocols for its initial characterization and evaluation in a drug discovery context.

Physicochemical and Safety Data

A thorough understanding of the compound's properties is the foundation of its safe and effective use.

PropertyValue/InformationSource
Molecular Formula C₁₀H₁₄N₂O[2]
Molecular Weight 178.24 g/mol [2]
Appearance Assumed to be a solid powderGeneral knowledge
Purity ≥97% (typical for commercial samples)[2]
Solubility Aromatic amides generally exhibit good solubility in aprotic solvents like DMSO and DMF.[3] Solubility in aqueous solutions is expected to be low but can be influenced by pH. Empirical determination is necessary.[3]
Hazard Summary May be harmful if swallowed. Causes eye irritation.[4] As an aromatic amine, it should be handled as potentially mutagenic.[1][5][1][4][5]

Safety and Handling

Given its classification as an aromatic amine, N-(4-amino-2-methylphenyl)-2-methylpropanamide requires careful handling to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory:

  • Gloves: Nitrile gloves should be worn at all times. Change gloves immediately if they become contaminated.

  • Eye Protection: Safety glasses with side shields or goggles are essential.

  • Lab Coat: A flame-resistant lab coat should be worn and kept fastened.

  • Respiratory Protection: When handling the powder outside of a containment system, a properly fitted respirator (e.g., N95 or higher) is recommended.

Engineering Controls

To prevent inhalation of the powder and cross-contamination, all handling of the solid form should be conducted in a certified containment system:[6]

  • Chemical Fume Hood: For general handling and preparation of solutions.

  • Biological Safety Cabinet (BSC): Recommended for cell culture-based assays to maintain sterility and protect the user.[6]

  • Powder Containment Hood: The ideal choice for weighing and aliquoting the solid compound to minimize aerosolization.

Spill and Waste Management
  • Spills: In case of a spill, decontaminate the area with a suitable solvent (e.g., 70% ethanol) and absorb the material with an inert absorbent. Avoid raising dust. The cleanup materials should be disposed of as hazardous waste.

  • Waste Disposal: All waste materials, including contaminated PPE, vials, and solutions, should be disposed of in accordance with local, state, and federal regulations for chemical waste.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound. Amides can undergo hydrolysis under acidic or basic conditions, especially with heating.[7][8] Aromatic amines can be sensitive to oxidation and light.

  • Short-Term Storage: Store at 2-8°C in a tightly sealed container, protected from light.

  • Long-Term Storage: For long-term stability, it is recommended to store the solid powder at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation from atmospheric moisture.[6]

  • Solution Storage: Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of the compound in solution should be empirically determined.

Experimental Protocols (Hypothetical Application: Protein Kinase Inhibitor)

The following protocols are provided as a template for the initial characterization of N-(4-amino-2-methylphenyl)-2-methylpropanamide as a hypothetical protein kinase inhibitor.

Preparation of Stock Solutions

The high solubility of aromatic amides in DMSO makes it an excellent solvent for preparing high-concentration stock solutions.[3][9]

Objective: To prepare a 10 mM stock solution in DMSO.

Materials:

  • N-(4-amino-2-methylphenyl)-2-methylpropanamide powder

  • Anhydrous DMSO

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes

Protocol:

  • Calculation: Determine the mass of the compound needed for the desired concentration and volume. For a 10 mM solution in 1 mL:

    • Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

    • Mass = 0.010 mol/L x 178.24 g/mol x 0.001 L = 0.0017824 g = 1.78 mg

  • Weighing: Tare a microcentrifuge tube on an analytical balance. Carefully add approximately 1.78 mg of the powder. Record the exact mass.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube to achieve a 10 mM concentration based on the actual mass weighed.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in cryovials and store at -20°C or -80°C.

G cluster_prep Stock Solution Preparation Calculate Mass Calculate Mass Weigh Powder Weigh Powder Calculate Mass->Weigh Powder Target: 1.78 mg for 1 mL of 10 mM Add DMSO Add DMSO Weigh Powder->Add DMSO Adjust volume for actual mass Vortex/Dissolve Vortex/Dissolve Add DMSO->Vortex/Dissolve Aliquot & Store Aliquot & Store Vortex/Dissolve->Aliquot & Store Store at -20°C or -80°C

Caption: Workflow for preparing a 10 mM stock solution.

In Vitro Kinase Inhibition Assay

This protocol describes a generic luminescence-based kinase assay to determine the IC₅₀ value of the compound against a target kinase.[10][11]

Objective: To measure the concentration-dependent inhibition of a specific protein kinase.

Materials:

  • Target protein kinase and its specific substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 10 mM stock solution of the compound in DMSO

  • Positive control inhibitor (known inhibitor of the kinase)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection

Protocol:

  • Compound Dilution: Prepare a serial dilution of the 10 mM stock solution in DMSO. Then, dilute these intermediate concentrations into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.[4]

  • Assay Setup:

    • Add the diluted compound or controls (DMSO for 0% inhibition, positive control for 100% inhibition) to the wells of the assay plate.

    • Add the kinase solution to each well and incubate for 15-30 minutes at room temperature. This pre-incubation allows the compound to bind to the kinase.[11]

  • Initiate Reaction: Add the substrate/ATP mixture to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C or 37°C for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the remaining ATP using the luminescence-based assay kit according to the manufacturer's instructions. This typically involves adding a reagent that depletes the remaining ATP and then another reagent that converts ADP to ATP, which is then used in a luciferase reaction to generate light.

  • Data Analysis:

    • Measure the luminescence signal in the plate reader.

    • Normalize the data to the controls (0% and 100% inhibition).

    • Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

G cluster_kinase_assay Kinase Inhibition Assay Workflow Serial Dilution Serial Dilution Pre-incubation Pre-incubate Kinase + Compound Serial Dilution->Pre-incubation Prepare compound plate Reaction Add Substrate/ATP Pre-incubation->Reaction 15-30 min Incubate Incubate Reaction->Incubate 60 min at 37°C Detection Add Detection Reagent Incubate->Detection Read Luminescence Read Luminescence Detection->Read Luminescence Data Analysis Data Analysis Read Luminescence->Data Analysis Calculate IC₅₀ G cluster_stability Compound Stability Workflow Prepare Stock Prepare Stock Stress Conditions Stress Conditions Prepare Stock->Stress Conditions Acidic (HCl) Acidic (HCl) Stress Conditions->Acidic (HCl) Basic (NaOH) Basic (NaOH) Stress Conditions->Basic (NaOH) Oxidative (H2O2) Oxidative (H2O2) Stress Conditions->Oxidative (H2O2) Thermal (80°C) Thermal (80°C) Stress Conditions->Thermal (80°C) Sample at Time Points Sample at Time Points Acidic (HCl)->Sample at Time Points 0, 2, 4, 8, 24h Basic (NaOH)->Sample at Time Points 0, 2, 4, 8, 24h Oxidative (H2O2)->Sample at Time Points 0, 2, 4, 8, 24h Thermal (80°C)->Sample at Time Points 0, 2, 4, 8, 24h HPLC Analysis HPLC Analysis Sample at Time Points->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis Monitor peak areas

Caption: Workflow for assessing compound stability under stress conditions.

Hypothetical Signaling Pathway

As a hypothetical kinase inhibitor, N-(4-amino-2-methylphenyl)-2-methylpropanamide would block the phosphorylation of a downstream substrate, thereby inhibiting a signaling cascade involved in, for example, cell proliferation.

G cluster_pathway Hypothetical Kinase Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor binds Target Kinase Target Kinase Receptor->Target Kinase activates Substrate Substrate Target Kinase->Substrate phosphorylates Downstream Signaling Downstream Signaling Substrate->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Inhibitor N-(4-amino-2-methylphenyl) -2-methylpropanamide Inhibitor->Target Kinase inhibits

Caption: Inhibition of a generic kinase signaling pathway.

References

  • Przybyłek, M., Miernicka, A., Nowak, M., & Cysewski, P. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3217. [Link]

  • Labcompare. (2020, April 15). Hazardous-Drug API Powder Safety. [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]

  • PubMed. (n.d.). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Retrieved February 2, 2026, from [Link]

  • Dong, M. W., & Huynh-Ba, K. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Wikipedia. (n.d.). Ames test. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical & Pharmaceutical Research. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2020). Guidelines for cell viability assays. Food Frontiers, 1(3), 332-349. [Link]

  • ResearchGate. (2025, August 9). Prediction of aromatic amines mutagenicity from theoretical molecular descriptors. [Link]

  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023, February). Stability Indicating HPLC Method Development: A Review. [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Save My Exams. (2025, January 4). Reactions of Amides. [Link]

  • PubMed Central. (n.d.). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • PubMed. (2014, December 23). Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. [Link]

  • MDPI. (2025, November 11). Computational Screening and Synthesis of Some Isatin-Thiadiazole Hybrids Potentially Targeting Diabetes. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for N-(4-amino-2-methylphenyl)-2-methylpropanamide

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Synthesis & Optimization of N-(4-amino-2-methylphenyl)-2-methylpropanamide CAS Registry Number: 436089-01-9 (Analogous/Related)[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Synthesis & Optimization of N-(4-amino-2-methylphenyl)-2-methylpropanamide CAS Registry Number: 436089-01-9 (Analogous/Related)[1][2]

Executive Summary & Strategic Analysis

You are likely synthesizing N-(4-amino-2-methylphenyl)-2-methylpropanamide as a linker, a reactive intermediate for dye synthesis, or a scaffold for kinase inhibitors.[1][2]

The Critical Regiochemistry Challenge: The structural nomenclature confirms the amide is located at Position 1 (ortho to the methyl group), while the free amine is at Position 4 .[2][3]

  • The Trap: Attempting to synthesize this directly from 2-methyl-1,4-phenylenediamine will fail.[1] The amine at Position 4 is sterically unhindered and significantly more nucleophilic than the amine at Position 1 (which is hindered by the ortho-methyl).[1][2] Direct acylation of the diamine yields the wrong isomer (the amide at Position 4).[1][2]

  • The Solution: You must utilize the Nitro-Reduction Route .[1][2] Start with 2-methyl-4-nitroaniline , install the amide at Position 1, and then reduce the nitro group at Position 4 to the amine.[2]

Module 1: The Acylation Step (Amide Formation)[2][3]

Objective: Selective acylation of 2-methyl-4-nitroaniline using isobutyryl chloride to form N-(2-methyl-4-nitrophenyl)isobutyramide.

Optimized Protocol
  • Substrate: 2-methyl-4-nitroaniline (1.0 eq)

  • Reagent: Isobutyryl chloride (1.2 eq)[1][2][3]

  • Base: Triethylamine (1.5 eq) or Pyridine (solvent/base)[1][2][3]

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)[1][2][3]

  • Catalyst: DMAP (4-Dimethylaminopyridine) - Critical for sterically hindered anilines.[1][2][3]

Troubleshooting & FAQs

Q1: My reaction conversion is stalling at 60-70%. Adding more acid chloride doesn't help.[1][2] Why? Diagnosis: Steric Hindrance & HCl Salt Formation.[1][2]

  • Root Cause: The methyl group at Position 2 creates significant steric bulk, making the amine at Position 1 a poor nucleophile.[2][3] Furthermore, as the reaction proceeds, HCl is generated, protonating the remaining aniline and rendering it unreactive.[2][3]

  • Solution:

    • Catalysis: Add 5-10 mol% DMAP . This forms a highly reactive N-acylpyridinium intermediate that overcomes the steric barrier of the ortho-methyl group.[1]

    • Temperature: If running at

      
      , warm the reaction to reflux (
      
      
      
      for DCM). The steric barrier requires thermal energy to overcome.[1][2]

Q2: I see a white precipitate clogging my addition funnel. Diagnosis: Moisture Contamination.

  • Root Cause: Isobutyryl chloride hydrolyzes instantly upon contact with moisture in the air or wet solvent, forming isobutyric acid (which may precipitate or remain soluble) and HCl salts of the amine.[2][3]

  • Solution: Ensure all glassware is oven-dried. Use a drying tube (CaCl

    
    ) or nitrogen balloon.[1][2][3] Verify solvent water content is 
    
    
    
    .[1][2][3]

Q3: Can I use Isobutyric Anhydride instead of the Chloride? Answer: Yes, and it is often cleaner.[2]

  • Benefit: The byproduct is isobutyric acid, which is less corrosive than HCl.[2][3]

  • Condition: You will likely need to reflux in toluene or acetic acid to drive this reaction to completion due to the lower reactivity of the anhydride compared to the chloride.[2]

Module 2: The Reduction Step (Nitro Amine)

Objective: Chemoselective reduction of the nitro group to yield N-(4-amino-2-methylphenyl)-2-methylpropanamide without hydrolyzing the amide or reducing the aromatic ring.[1]

Comparison of Reduction Methods
MethodReagentsSelectivityProsCons
Catalytic Hydrogenation (Recommended)

(1-3 atm), 10% Pd/C, MeOH/EtOH
HighCleanest workup (filtration); High yield (>90%).[1][2][3]Requires specialized equipment (Parr shaker/balloon); Risk of fire.[1][2][3]
Béchamp Reduction Fe powder,

,

Very HighCheap; Tolerates moisture; No specialized equipment.[1][2][3]Iron waste disposal; Emulsions during extraction.[1][2]
Chemical Reduction

,

ModerateRobust.[1][2][3]Acidic conditions may hydrolyze the amide linkage; Toxic tin waste.[1][2]
Troubleshooting & FAQs

Q1: The product turns purple/black during filtration. What is happening? Diagnosis: Oxidative Instability (The "Pink Water" Issue).[1][2][3]

  • Root Cause: Electron-rich phenylenediamines (the product) are highly susceptible to air oxidation, forming quinone imines or azo-dimers (purple/black impurities).[1][2][3]

  • Solution:

    • Degas Solvents: Sparge all workup solvents with Nitrogen/Argon.[1][2]

    • Acidic Workup: Isolate the product as the HCl salt . The salt form is significantly more stable to oxidation than the free base.[1][2]

    • Speed: Minimize exposure to air on the filter frit. Do not pull air through the cake until dry; wash with solvent and immediately transfer to vacuum.[1][2]

Q2: My amide bond cleaved, and I isolated the diamine. Why? Diagnosis: Hydrolysis during Reduction.[1][2]

  • Root Cause: If using

    
     or 
    
    
    
    , the conditions are too acidic and hot, hydrolyzing the amide.[1][2][3]
  • Solution: Switch to Catalytic Hydrogenation (Pd/C) or Fe/NH

    
    Cl  (neutral conditions).[1][2][3] Avoid strong mineral acids at elevated temperatures.[1][2]
    

Module 3: Visualization of the Workflow

The following diagram illustrates the critical decision pathways and the "Nitro Route" logic to ensure regiochemical integrity.

SynthesisOptimization cluster_0 Substrate Selection (Critical) cluster_1 The Nitro Route (Recommended) Start_Wrong Start: 2-methyl-1,4-phenylenediamine Target_Wrong Result: N-(4-amino-3-methylphenyl)... (WRONG ISOMER) Start_Wrong->Target_Wrong Acylation favors unhindered Pos 4 amine Start_Right Start: 2-methyl-4-nitroaniline Step1 Step 1: Acylation (Isobutyryl Cl, TEA, DMAP) Start_Right->Step1 Check1 Troubleshoot: Low Yield? Add DMAP (Catalyst) Heat to 40°C Step1->Check1 Monitor TLC Intermediate Intermediate: N-(2-methyl-4-nitrophenyl)isobutyramide Check1->Intermediate Complete Step2 Step 2: Reduction (H2, Pd/C or Fe/NH4Cl) Intermediate->Step2 Check2 Troubleshoot: Purple Color? Oxidation! Use Inert Atm. Isolate as HCl salt. Step2->Check2 Workup Final Target: N-(4-amino-2-methylphenyl)-2-methylpropanamide Check2->Final Purify

Caption: Logical flow for regioselective synthesis. Note the critical divergence at the starting material selection to avoid isomeric impurities.

References

  • BenchChem. (2025).[1][2][3] A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline. Retrieved from [1][2][3]

  • ChemicalBook. (2020).[1][2][3] Synthesis of 2-Methyl-4-nitroaniline: Acylation and Nitration Protocols. Retrieved from [1][2][3]

  • MDPI. (2023).[1][2][3] Synthesis and Predicted Activity of 4-Amine Derivatives of Nitroimidazoles (Reduction Protocols). Molecules. Retrieved from [1][2][3]

  • National Institutes of Health (NIH). (2026).[1][2][3] PubChem Compound Summary for 2-methyl-N-[(4-methylphenyl)methyl]propanamide (Structural Analogs). Retrieved from [1][2][3]

  • ResearchGate. (2025). Selective Reduction of Nitro Compounds With Titanium(II) Reagents. Synthesis. Retrieved from

Sources

Optimization

Technical Support Center: Solubilization Strategies for N-(4-amino-2-methylphenyl)-2-methylpropanamide

Topic: Overcoming Poor Solubility in Assays Compound Class: Substituted Aniline / Aromatic Amide CAS Registry Number: 436089-01-9 (Representative) Diagnostic: Why is this Molecule Insoluble? Before applying a fix, it is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Solubility in Assays Compound Class: Substituted Aniline / Aromatic Amide CAS Registry Number: 436089-01-9 (Representative)

Diagnostic: Why is this Molecule Insoluble?

Before applying a fix, it is critical to understand the physicochemical barriers preventing solvation. N-(4-amino-2-methylphenyl)-2-methylpropanamide presents a classic "Brick Dust" profile—a compound with high crystal lattice energy and moderate lipophilicity.

Physicochemical Profile
PropertyCharacteristicImpact on Solubility
Structural Core Hydrophobic Phenyl Ring + Methyl groupsIncreases Lipophilicity (LogP > 2.0 estimated). Limits passive water interaction.
Functional Groups Amide (H-bond donor/acceptor) + Primary AmineThe amide promotes strong intermolecular H-bonding in the solid state, creating a stable crystal lattice that resists breaking.
Ionization (pKa) Aniline Nitrogen (~pKa 4.0 – 5.0)Critical: At physiological pH (7.4), the molecule is >99% neutral (uncharged), leading to minimum solubility. It only becomes ionic (soluble) at pH < 4.0.
Stability p-Phenylenediamine motifHigh Risk: Prone to oxidative degradation (browning) in solution, often mistaken for precipitation.

Troubleshooting Guide: Step-by-Step Protocols

Scenario A: Preparation of Stable Stock Solutions (10–100 mM)

Use this protocol for initial compound handling before dilution into assay media.

The Problem: The compound precipitates upon freeze-thaw cycles or degrades (darkens) in DMSO. The Fix: Anhydrous preparation with antioxidant protection.

Protocol:

  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) , Anhydrous grade (≥99.9%). Avoid Ethanol if high concentration (>50 mM) is required, as amides often crystallize out of alcohols at low temperatures.

  • Antioxidant Addition (Crucial): Add 0.1% (w/v) Ascorbic Acid or 1 mM DTT to the DMSO stock. This prevents the oxidation of the 4-amino group, which creates insoluble quinone-imine aggregates.

  • Dissolution: Vortex for 60 seconds. If solid remains, sonicate at 40°C for 10 minutes.

  • Storage: Aliquot immediately into amber glass vials. Store at -20°C. Do not subject to more than 3 freeze-thaw cycles.

Scenario B: Dilution into Aqueous Assay Media (Cell Culture/Enzymatic)

Use this protocol when the compound "crashes out" (precipitates) immediately upon adding to buffer.

The Problem: The "Solvent Shift" effect. Diluting a DMSO stock (high solubility) into water (low solubility) creates supersaturation, leading to rapid precipitation. The Fix: The "Cosolvent Step-Down" or "Cyclodextrin Shielding" method.

Method 1: Cyclodextrin Shielding (Recommended for Cell Assays)

This method encapsulates the hydrophobic phenyl core, keeping the drug in solution without using toxic levels of DMSO.

  • Prepare Vehicle: Make a 20% (w/v) solution of HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in your assay buffer (e.g., PBS or Media).

  • Intermediate Dilution: Dilute your DMSO stock 1:10 into the pure HP-β-CD vehicle first. Vortex vigorously.

    • Mechanism:[1] The cyclodextrin captures the molecule before it can aggregate.

  • Final Dilution: Dilute this intermediate mixture into the final assay volume.

    • Result: Clear solution up to 100 µM in aqueous media.

Method 2: The pH Shift (For Non-Cellular/Enzymatic Assays)

Since the amine has a pKa ~4.5, it is soluble in acid.

  • Acidify Buffer: Adjust your assay buffer to pH 4.0–5.0 using Citrate or Acetate buffer (if the enzyme tolerates it).

  • Dilution: Dilute the stock directly. The protonated amine (

    
    ) will maintain solubility.
    

Visual Workflows

Logic Gate: Selecting the Right Solubilization Strategy

Use this decision tree to determine the best approach based on your assay constraints.

SolubilityLogic Start Start: N-(4-amino-2-methylphenyl)-2-methylpropanamide Assay Requirement IsCellular Is this a Live Cell Assay? Start->IsCellular IsEnzymatic Is this an Enzymatic/Biochemical Assay? IsCellular->IsEnzymatic No Cyclodextrin Use HP-β-CD Complexation (Prevents toxicity of high DMSO) IsCellular->Cyclodextrin Yes (High Conc needed) LowConc Limit Final Concentration < 10 µM Keep DMSO < 0.5% IsCellular->LowConc Yes (Low Conc ok) CanTolerateAcid Can the target tolerate pH 5.0? IsEnzymatic->CanTolerateAcid AcidBuffer Use Citrate/Acetate Buffer (pH 4.5) Protonates amine -> High Solubility CanTolerateAcid->AcidBuffer Yes Cosolvent Use 5-10% DMSO or PEG-400 (If pH must be 7.4) CanTolerateAcid->Cosolvent No

Figure 1: Decision tree for selecting a solubilization method based on assay tolerance for pH and co-solvents.

Workflow: The "Solvent Shift" Prevention Protocol

Visualizing the correct order of addition to prevent precipitation.

PrepWorkflow Step1 1. DMSO Stock (10 mM) Step2 2. Intermediate Step Add Stock to 20% HP-β-CD (NOT directly to water) Step1->Step2 Slow Addition Step3 3. Vortex High Speed (30 seconds) Step2->Step3 Step4 4. Final Dilution Add to Media/Buffer Step3->Step4 Stable Dispersion

Figure 2: The "Intermediate Step" method using Cyclodextrins to prevent shock-precipitation during dilution.

Frequently Asked Questions (FAQ)

Q: My solution turned pink/brown after 24 hours. Is it still usable? A: No. This indicates oxidation of the p-phenylenediamine moiety into quinone-imines or azo compounds. This chemical change alters the potency and can produce false-positive toxicity (redox cycling). Discard the solution. Prevention:[2] Always use fresh stocks or add 1 mM Ascorbic Acid/DTT to the stock solution [1].

Q: Can I use Ethanol instead of DMSO? A: Generally, no . While the compound dissolves in ethanol, ethanol evaporates rapidly (changing concentration) and is less effective at breaking the amide crystal lattice than DMSO. Furthermore, ethanol has a lower "solubilizing power" upon dilution into water, leading to faster precipitation.

Q: The compound dissolves at pH 4 but precipitates when I adjust to pH 7.4. Why? A: This is due to the Intrinsic Solubility (


)  limit. At pH 4, the amine is protonated (

), which is highly soluble. At pH 7.4, the amine deprotonates to the neutral free base (

), which is hydrophobic. If your concentration exceeds the intrinsic solubility of the neutral form (likely < 50 µM), it will precipitate. You must use a solubility enhancer (Cyclodextrin or BSA) to hold the neutral form in solution at pH 7.4.

Q: How do I filter-sterilize this compound? A: Use PVDF or PTFE (hydrophobic) filters for DMSO stocks. For aqueous dilutions, use PES (Polyethersulfone). Warning: Do not use Nylon filters, as aromatic amides can bind non-specifically to Nylon, reducing your actual concentration.

References

  • Baertschi, S. W., et al. (2015). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for "Brick Dust" solubility model and cosolvent strategies). Link

  • Cayman Chemical. (2022).[2] Caspofungin Acetate Product Information. (Provides solubility benchmarks for related complex amine/amide structures in DMSO vs Ethanol). Link

Sources

Troubleshooting

Technical Support Center: Optimizing N-(4-amino-2-methylphenyl)-2-methylpropanamide for In-Vivo Studies

Welcome to the technical support center for the preclinical development of N-(4-amino-2-methylphenyl)-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the preclinical development of N-(4-amino-2-methylphenyl)-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during in-vivo studies with this molecule. Our goal is to equip your team with the necessary knowledge to design robust experiments, interpret data accurately, and accelerate your research program.

Predicted Physicochemical and ADME Properties

To effectively design and troubleshoot in-vivo studies, a foundational understanding of the molecule's inherent properties is paramount. As experimental data for N-(4-amino-2-methylphenyl)-2-methylpropanamide is not yet publicly available, we have utilized in-silico modeling to predict its key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These predictions serve as a valuable guide for initial experimental design and for anticipating potential challenges.

PropertyPredicted Value/ClassificationImplication for In-Vivo Studies
Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol Favorable for oral absorption (Lipinski's Rule of Five compliant).
LogP (Lipophilicity) 2.15High lipophilicity suggests good membrane permeability but may lead to poor aqueous solubility.
Aqueous Solubility PoorSignificant formulation challenges are expected to achieve adequate exposure in vivo.
pKa (strongest basic) 4.15 (Aromatic amine)The compound will be partially protonated at physiological pH, which may influence solubility and interactions.
Gastrointestinal (GI) Absorption HighGood potential for oral bioavailability if formulation challenges are overcome.
Blood-Brain Barrier (BBB) Permeant YesThe compound is predicted to cross the blood-brain barrier.
P-glycoprotein (P-gp) Substrate YesPotential for active efflux from cells, which could limit intracellular concentration and affect tissue distribution.
CYP450 Inhibition Potential inhibitor of CYP2D6 and CYP3A4Risk of drug-drug interactions if co-administered with substrates of these enzymes.
Predicted Metabolism Likely substrate for CYP3A4 and CYP2D6Primary routes of metabolism are likely to be oxidation of the aromatic ring and N-dealkylation or oxidation of the alkyl groups.

Disclaimer: These properties are predicted by in-silico tools and should be experimentally verified.

Troubleshooting and FAQs

This section addresses specific issues that researchers may encounter during the in-vivo evaluation of N-(4-amino-2-methylphenyl)-2-methylpropanamide, presented in a question-and-answer format.

Formulation and Administration

Q1: We are observing low and highly variable plasma concentrations after oral gavage in rodents. What could be the cause and how can we improve it?

A1: The predicted poor aqueous solubility of N-(4-amino-2-methylphenyl)-2-methylpropanamide is the most likely culprit for low and variable oral exposure.[1] When a compound has low solubility, its dissolution in the gastrointestinal tract is the rate-limiting step for absorption.[2] Variability can arise from differences in gastric pH, food content, and intestinal transit times among animals.[3]

Troubleshooting Steps:

  • Formulation Optimization: The primary focus should be on enhancing the solubility and dissolution rate. Consider the following formulation strategies:

    • Co-solvents: Systems using a mixture of water-miscible organic solvents like PEG400, propylene glycol, or DMSO can be effective for initial studies. However, be mindful of potential toxicity and effects on physiological processes with some solvents.

    • Surfactant-based systems: Formulations containing surfactants such as Tween 80 or Cremophor EL can improve wetting and form micelles to solubilize the compound.

    • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are excellent options for lipophilic compounds.[2] These isotropic mixtures of oils, surfactants, and co-surfactants form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.

    • Amorphous solid dispersions: By dispersing the crystalline drug in a polymer matrix, the energy barrier for dissolution is lowered.[4]

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to a faster dissolution rate.

  • Salt Formation: While the predicted basic pKa is relatively low, exploring the formation of a salt with a suitable counter-ion could enhance aqueous solubility.

Experimental Workflow for Formulation Screening:

G cluster_0 Formulation Development Workflow A Characterize Physicochemical Properties (Solubility, LogP, pKa) B Select Candidate Formulation Strategies (e.g., Co-solvent, Lipid-based, Solid Dispersion) A->B C Prepare Trial Formulations B->C D Assess Formulation Stability and Drug Loading C->D E In Vitro Dissolution Testing D->E F Select Lead Formulations for In Vivo Studies E->F G Rodent Pharmacokinetic Study F->G H Analyze Plasma Concentrations and Assess Exposure G->H

Caption: A streamlined workflow for selecting an optimal formulation for in-vivo studies.

Q2: We are having difficulty with the oral gavage procedure, and some animals are showing signs of distress. What are the best practices to minimize complications?

A2: Oral gavage is a standard technique, but improper execution can lead to significant stress, injury, or even mortality in rodents, which can compromise the scientific validity of the study.

Troubleshooting and Best Practices:

  • Proper Restraint: Ensure the animal is securely restrained to prevent movement. The head, neck, and back should be in a straight line to facilitate the passage of the gavage needle.[5]

  • Correct Needle Size and Type: Use a flexible, ball-tipped gavage needle appropriate for the size of the animal. For mice, a 20-22 gauge needle is typical, while an 18-gauge needle is suitable for rats.[5]

  • Accurate Measurement: Measure the needle from the tip of the animal's nose to the last rib to determine the correct insertion depth and avoid stomach perforation.[5]

  • Gentle Insertion: Insert the needle into the side of the mouth, advancing it along the roof of the mouth. The animal should swallow the needle; never force it. If resistance is met, withdraw and try again.

  • Slow Administration: Administer the formulation slowly to prevent regurgitation and aspiration.

  • Training and Competency: Ensure all personnel performing oral gavage are properly trained and demonstrate proficiency.

Pharmacokinetics and Metabolism

Q3: The in-vivo half-life of our compound is shorter than we expected based on in-vitro metabolic stability assays. What could explain this discrepancy?

A3: A shorter-than-expected in-vivo half-life can be due to several factors that are not fully captured by in-vitro microsomal stability assays.

Potential Causes and Investigation:

  • Active Transport: The prediction that N-(4-amino-2-methylphenyl)-2-methylpropanamide is a P-gp substrate is a significant lead. Active efflux by transporters like P-gp in the liver and kidneys can accelerate the elimination of the compound from the body.

  • Metabolism by Non-CYP Enzymes: While CYP enzymes are the primary route of metabolism for many drugs, other enzymes such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) can also play a role, particularly for compounds with amine and potential hydroxyl groups (after initial CYP-mediated oxidation).

  • Rapid Renal Clearance: If the compound has a significant unbound fraction in plasma and is not extensively reabsorbed in the kidneys, it could be rapidly cleared through renal excretion.

  • In-vitro vs. In-vivo Differences: The metabolic activity of liver microsomes in vitro may not perfectly reflect the metabolic capacity of the liver in vivo. Factors like enzyme induction or inhibition by other endogenous or exogenous compounds in the whole animal can alter metabolic rates.

Proposed Experimental Workflow to Investigate Clearance:

G cluster_1 Investigating Unexpectedly High Clearance A Confirm In Vitro Metabolic Stability (Microsomes, Hepatocytes) C Identify Metabolites in Plasma and Urine (LC-MS/MS analysis) A->C B Assess Potential for Active Transport (e.g., Caco-2 permeability assay with P-gp inhibitor) D Conduct Pharmacokinetic Study with a P-gp Inhibitor (e.g., Verapamil) B->D F Synthesize Findings to Identify Primary Clearance Mechanism C->F D->F E Evaluate Renal Clearance (Measure compound in urine) E->F

Caption: A systematic approach to elucidating the primary clearance mechanism of a drug candidate.

Q4: We are planning a drug-drug interaction study. Based on the predicted properties, what should we be most concerned about?

A4: The in-silico predictions suggest that N-(4-amino-2-methylphenyl)-2-methylpropanamide may be both a substrate and an inhibitor of CYP2D6 and CYP3A4. This creates a potential for clinically relevant drug-drug interactions (DDIs).

Key Considerations for DDI Studies:

  • Inhibition of Metabolism of Co-administered Drugs: If N-(4-amino-2-methylphenyl)-2-methylpropanamide inhibits CYP2D6 or CYP3A4, it could increase the plasma concentrations of other drugs that are metabolized by these enzymes, potentially leading to toxicity.

  • Inhibition of its Own Metabolism: If a co-administered drug inhibits CYP2D6 or CYP3A4, it could increase the exposure of N-(4-amino-2-methylphenyl)-2-methylpropanamide, which could alter its efficacy and safety profile.

  • Induction of Metabolism: While not predicted, the possibility of enzyme induction should not be ruled out without experimental data. Induction of CYPs could lead to a decrease in the exposure of co-administered drugs.

Recommended Initial DDI Studies:

  • In-vitro CYP Inhibition Assays: Conduct formal in-vitro studies using human liver microsomes to determine the IC50 values for the inhibition of major CYP isoforms by N-(4-amino-2-methylphenyl)-2-methylpropanamide.

  • In-vivo Rodent Studies: If the in-vitro data suggests a significant potential for inhibition, follow-up with in-vivo studies in rodents using known substrates for the relevant CYP enzymes. For example, midazolam is a classic probe substrate for CYP3A4 activity.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Gleeson, M. P., Hersey, A., & Hannongbua, S. (2011). In silico ADME models: a general assessment of their utility in drug discovery. Current topics in medicinal chemistry, 11(4), 358–381.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Instech Laboratories, Inc. (2020). Guide to Oral Gavage for Mice and Rats. [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. [Link]

  • ResearchGate. (n.d.). [Link]

  • U.S. Food and Drug Administration. (n.d.). [Link]

  • European Medicines Agency. (n.d.). [Link]

  • Welling, P. G. (1997).
  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological reviews, 65(1), 315–499.
  • Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases.
  • Egan, W. J., Merz, K. M., & Baldwin, J. J. (2000). Prediction of drug absorption using multivariate statistics. Journal of medicinal chemistry, 43(21), 3867–3877.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European journal of pharmaceutical sciences, 29(3-4), 278–287.
  • University of Iowa. (n.d.). Institutional Animal Care and Use Committee Policies and Guidelines. [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider.
  • Di, L., & Kerns, E. H. (2015).
  • Rowland, M., & Tozer, T. N. (2010).
  • The Jackson Laboratory. (2022). Webinar: Designing Your In Vivo Studies. [Link]

  • National Institutes of Health. (n.d.). Office of Laboratory Animal Welfare. [Link]

  • American Association for Laboratory Animal Science. (n.d.). [Link]

  • Foundation for Biomedical Research. (n.d.). [Link]

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research. (n.d.). [Link]

  • MDPI. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. [Link]

  • Frontiers Media. (2023). Introduction to small molecule drug discovery and preclinical development. [Link]

  • PubMed Central. (2019). Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Is it Time to Rethink Our Current Approach?. [Link]

  • ACS Publications. (2016). Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. [Link]

  • University of Queensland. (2021). LAB_021 Oral Gavage in Mice and Rats. [Link]

Sources

Optimization

Technical Support Center: Purification of N-(4-amino-2-methylphenyl)-2-methylpropanamide

Case ID: PUR-AMIDE-042 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are attempting to purify N-(4-amino-2-methylphenyl)-2-methylpropanamide (Target Mo...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-AMIDE-042 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to purify N-(4-amino-2-methylphenyl)-2-methylpropanamide (Target Molecule). Based on standard synthetic routes for phenyl-amino-amides (analogous to kinase inhibitor intermediates like those for Imatinib), this compound is typically generated via the catalytic hydrogenation or chemical reduction of its nitro-precursor, N-(2-methyl-4-nitrophenyl)-2-methylpropanamide .

The primary challenges in this purification are:

  • Oxidative Instability: The free aniline at position 4 is prone to air-oxidation, leading to "rose" or brown coloration (quinoid impurities).

  • Starting Material Carryover: Separating the unreacted nitro-precursor (neutral) from the product (weakly basic).

  • Catalyst Removal: Fine particulates (Pd/C or Fe sludge) passing through standard filters.

Module 1: Reaction Monitoring & Quenching

User Question: How do I know when the reduction is actually complete? My TLC shows a smear.

Technical Response: A "smear" on TLC often indicates partial reduction intermediates (hydroxylamines) or oxidation of the product on the silica plate. You must differentiate between the Nitro-Precursor , the Hydroxylamine Intermediate , and the Target Amine .

Diagnostic Protocol: The "Mini-Workup"

Do not spot the raw reaction mixture directly if using acidic reduction (Fe/HCl) or if the solvent is high-boiling.

  • Take a 50 µL aliquot.

  • Quench into 200 µL saturated NaHCO₃ (aq).

  • Extract with 200 µL Ethyl Acetate (EtOAc).

  • Spot the organic layer.[1][2]

TLC Visualization Guide
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 5% Methanol in Dichloromethane (DCM) OR 50% EtOAc in Hexanes.

CompoundRf Value (Approx)UV AppearanceStain Behavior (Ninhydrin)
Nitro Precursor 0.7 - 0.8Strong AbsorbanceInactive (Yellow spot)
Hydroxylamine 0.4 - 0.5Weak AbsorbanceSlow brown/red
Target Amine 0.2 - 0.3Strong AbsorbanceInstant Red/Purple

Critical Check: If the Nitro spot is gone but the Amine spot is faint, you may have formed the azo-dimer (very non-polar, Rf > 0.8, often orange/red). This is irreversible and requires recrystallization to remove.

Module 2: Catalyst Removal (Filtration)

User Question: I used Pd/C for hydrogenation. After filtering through filter paper, the solution is still grey/black. How do I fix this?

Technical Response: Carbon breakthrough is a common failure mode. The fine carbon particles act as nucleation sites for decomposition.

The "Double-Pad" Filtration Protocol

Do not rely on simple paper filtration. Use a Celite (diatomaceous earth) bed.

  • Preparation: Pack a sintered glass funnel with a 2 cm layer of Celite 545. Wet it with your reaction solvent.

  • Inert Blanket: Keep a stream of Nitrogen over the funnel. The catalyst is pyrophoric; if it dries out, it may ignite.

  • Filtration: Pour the reaction mixture slowly.

  • The Wash: Rinse the filter cake with warm solvent (e.g., Ethanol at 40°C). The product may have precipitated on the cold carbon.

  • Polishing: If the filtrate is still grey, pass it through a 0.45 µm PTFE syringe filter .

Module 3: Purification Workflows

User Question: Column chromatography is too slow for my scale (10g+). Can I crystallize it?

Technical Response: Yes. Crystallization is preferred over chromatography for aromatic amines due to their instability on silica (which is slightly acidic and promotes oxidation). We recommend Acid-Base Extraction followed by Anti-Solvent Precipitation .

Workflow Visualization

Purification_Workflow cluster_legend Legend Start Crude Reaction Mixture (Amine + Nitro + Catalyst) Filter Filtration (Celite) Remove Catalyst Start->Filter Evap Evaporate Solvent Filter->Evap Resuspend Resuspend in EtOAc Evap->Resuspend AcidWash Extract with 1M HCl (aq) Resuspend->AcidWash Split Phase Separation AcidWash->Split OrgLayer Organic Layer (Contains Neutral Nitro Impurity) Split->OrgLayer AqLayer Aqueous Layer (Contains Protonated Amine Product) Split->AqLayer Discard Discard Organic Layer OrgLayer->Discard Base Basify Aqueous Layer (pH > 10 with NaOH) AqLayer->Base Extract Extract into EtOAc Base->Extract Cryst Crystallize (EtOAc / Hexane) Extract->Cryst Final Pure Target Amine Cryst->Final key Blue: Product Phase | Red: Separation Step | Green: Critical Chemical Change

Caption: Figure 1. Acid-Base purification strategy separating the basic amine product from neutral nitro impurities.

Detailed Protocol: Acid-Base Purification

This method relies on the basicity of the aniline nitrogen.

  • Dissolution: Dissolve crude residue in Ethyl Acetate (10 mL/g).

  • Acid Extraction: Wash the organic phase with 1M HCl (3 x 10 mL).

    • Mechanism:[1][2][3][4][5] The target amine becomes water-soluble (

      
      ). The neutral nitro impurity stays in the Ethyl Acetate.
      
  • Separation: Keep the Aqueous layer. (Check pH to ensure it is < 2).

  • Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 10.

    • Observation: The solution will become cloudy as the free amine precipitates or oils out.

  • Recovery: Extract the cloudy aqueous mix with fresh Ethyl Acetate. Dry over

    
     and evaporate.
    

Module 4: Troubleshooting "Oiling Out"

User Question: During recrystallization, my product comes out as a brown oil at the bottom of the flask, not crystals.

Technical Response: "Oiling out" occurs when the product precipitates at a temperature above its melting point, or due to impurities lowering the melting point.

The "Seeding" Protocol:

  • Solvent Choice: Use Ethyl Acetate / Hexanes (or Heptane). Avoid Ethanol if oiling persists (it is too soluble).

  • Procedure:

    • Dissolve the oil in minimal boiling Ethyl Acetate.

    • Remove from heat.[2]

    • Add Hexane dropwise until just turbid (cloudy).

    • Add a Seed Crystal: If you have any solid from a previous batch, add a speck now.

    • Scratch the Glass: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface. This creates nucleation sites.

    • Slow Cool: Wrap the flask in a towel to cool slowly to room temperature. Do not put it directly in the fridge.

Module 5: Stability & Storage FAQ

Q: My white powder turned pink after 2 days. Is it ruined? A: Likely not. Aromatic amines are photosensitive and oxidation-prone. The pink color is a surface oxidation layer (often < 0.1% impurity).

  • Fix: Wash the solid with cold Hexane containing a trace of sodium metabisulfite (anti-oxidant).

  • Prevention: Store under Argon/Nitrogen in amber vials at -20°C.

Q: Can I use this directly in the next coupling step without drying? A: If the next step involves an acid chloride (e.g., for Imatinib synthesis), NO . Traces of water or alcohol solvents will react with the acid chloride, lowering yield. You must dry the amine under high vacuum (< 5 mbar) for at least 4 hours.

Q: Is this compound toxic? A: Treat all aromatic amines as potential genotoxins . Use double-gloving and handle only in a fume hood.

References

  • Imatinib Synthesis & Intermediates: Zimmermann, J., et al. "Phenylamino-pyrimidine (PAP) - derivatives: a new class of potent and highly selective PDGF-receptor autophosphorylation inhibitors." Bioorganic & Medicinal Chemistry Letters, 1996.

  • Nitro Reduction Methodologies: "Reduction of Nitro Compounds."[4] Organic Chemistry Portal.

  • Purification of Anilines: "Purification of Laboratory Chemicals - Aromatic Amines." Butterworth-Heinemann.
  • Analogous Intermediate Synthesis: Patent CN102199146A, "Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine." (Demonstrates Pd/C reduction and EtOAc recrystallization for methyl-phenyl-amines).

Sources

Troubleshooting

catalyst selection for N-(4-amino-2-methylphenyl)-2-methylpropanamide synthesis

Technical Support Center: Catalyst Selection for N-(4-amino-2-methylphenyl)-2-methylpropanamide Synthesis ID: TSC-CHEM-0492 Status: Active Last Updated: 2025-05-15 Access Level: Research & Development / Process Chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Selection for N-(4-amino-2-methylphenyl)-2-methylpropanamide Synthesis

ID: TSC-CHEM-0492 Status: Active Last Updated: 2025-05-15 Access Level: Research & Development / Process Chemistry

Executive Summary & Reaction Context

Target Molecule:


-(4-amino-2-methylphenyl)-2-methylpropanamide
Primary Application:  Key intermediate for the synthesis of Bicalutamide (Casodex)  and other androgen receptor antagonists.
Reaction Class:  Heterogeneous Catalytic Hydrogenation (Nitro-to-Amine Reduction).

The Challenge: The synthesis requires the selective reduction of the nitro group in


-(2-methyl-4-nitrophenyl)-2-methylpropanamide  to an amine without affecting the amide linkage or the aromatic ring. While nitro reduction is a standard transformation, the presence of the ortho-methyl group introduces steric hindrance that can affect reaction kinetics, and the amide functionality is susceptible to hydrolysis under harsh conditions.

Core Recommendation: For most laboratory and pilot-scale applications, 5% Palladium on Carbon (Pd/C), 50% water-wet is the superior catalyst choice due to its high turnover frequency (TOF) for nitro groups and ease of handling compared to Raney Nickel.

Catalyst Selection Matrix

Use this table to select the optimal catalyst based on your specific process constraints.

FeaturePd/C (5% or 10%) Raney Nickel Pt/C (Platinum)
Selectivity (Nitro vs. Amide) High. Excellent chemoselectivity under mild conditions.Moderate. Risk of amide hydrolysis if pH is not controlled (Ni often alkaline).High. Similar to Pd but less active for nitro groups.
Activity (Kinetics) High. Rapid H₂ uptake even at low pressure (1–3 bar).Medium. Often requires higher pressure (5–10 bar) or temperature.Low. Slower kinetics for nitro reduction; better for halonitroarenes.
Steric Tolerance Excellent. Effective despite the ortho-methyl hindrance.Good. Moderate.
Safety Profile Manageable. Use "wet" paste to prevent electrostatic ignition.High Risk. Pyrophoric when dry; difficult to handle on scale.Manageable.
Cost Efficiency Medium. High metal cost, but low loading (1-5 wt%) and recyclable.Low. Cheaper metal, but higher loading (10-20 wt%) required.High. Most expensive option.
Recommendation PRIMARY CHOICE ALTERNATIVE (If cost is critical & high-pressure equipment available)NOT RECOMMENDED (Unless dehalogenation is a specific concern)

Process Visualization: Reaction Pathway

The following diagram illustrates the standard hydrogenation pathway and potential failure modes (impurities).

ReactionPathway Start Nitro Precursor (N-(2-methyl-4-nitrophenyl)-2-methylpropanamide) Intermediate Hydroxylamine Intermediate Start->Intermediate Step 1: Fast H2 H2 / Catalyst (Pd/C) H2->Start Target Target Amine (N-(4-amino-2-methylphenyl)-2-methylpropanamide) Intermediate->Target Step 2: Rate Limiting Impurity1 Impurity A: Azo Dimer (Incomplete Reduction) Intermediate->Impurity1 Coupling (Low H2) Impurity2 Impurity B: Diamine + Acid (Amide Hydrolysis) Target->Impurity2 High Temp / Acidic Solvent

Caption: Figure 1. Hydrogenation pathway showing the desired route (green) and potential side reactions (red) leading to azo dimers or hydrolysis products.

Troubleshooting Guide (FAQ Format)

This section addresses specific technical issues reported by users synthesizing this Bicalutamide intermediate.

Q1: The reaction has stalled at 60-70% conversion. Adding more catalyst doesn't help. What is wrong?

Diagnosis: This is likely Hydroxylamine Accumulation or Mass Transfer Limitation , not catalyst deactivation.

  • The Science: The reduction proceeds via a hydroxylamine intermediate (

    
    ). The final reduction step (
    
    
    
    ) is slower and more sensitive to steric hindrance from the ortho-methyl group.
  • Corrective Action:

    • Do NOT add more catalyst yet.

    • Increase Temperature: Raise the temperature by 5–10°C (max 50°C) to push the final reduction step.

    • Check Agitation: H₂ solubility is the limiting reagent. Ensure the vortex reaches the impeller.

    • Check Solvent: If using Ethanol, switch to Methanol (higher H₂ solubility).

Q2: I see a colored impurity (orange/red) in the final product.

Diagnosis: Formation of Azo/Azoxy Dimers .

  • The Science: If the local concentration of hydrogen on the catalyst surface is low, the nitroso and hydroxylamine intermediates can couple with each other instead of reducing further. This creates colored azo species.

  • Corrective Action:

    • Increase Hydrogen Pressure: Run at 3–5 bar instead of balloon pressure.

    • Increase Agitation Speed: This ensures the catalyst is always saturated with H₂.

    • Avoid "Starvation": Do not interrupt the stirring while the reaction is incomplete.

Q3: My yield is low, and I detect 2-methyl-1,4-phenylenediamine in the mix.

Diagnosis: Amide Hydrolysis .

  • The Science: The isobutyryl amide bond is stable under neutral conditions but labile in acidic or basic media, especially at elevated temperatures.

  • Corrective Action:

    • Check Solvent pH: Ensure your solvent (e.g., MeOH) is neutral. Avoid using acetic acid as a co-solvent unless absolutely necessary for solubility.

    • Lower Temperature: Do not exceed 50°C.

    • Water Control: If using wet Pd/C, the small amount of water is usually fine, but avoid adding bulk water to the reaction mixture.

Q4: Can I use dry Pd/C? The wet paste is annoying to weigh.

Diagnosis: Safety Violation .

  • The Science: Dry Pd/C is pyrophoric. When solvent vapors (methanol) mix with air and a dry catalyst particle (which can generate static), ignition is highly probable.

  • Corrective Action:

    • Always use 50% water-wet Pd/C.

    • Calculation Adjustment: If the protocol calls for 10 wt% loading of dry catalyst, weigh out 20 wt% of the wet paste. The water content does not interfere with this specific reaction.

Standard Operating Procedure (SOP) Recommendation

Protocol: Catalytic Hydrogenation of N-(2-methyl-4-nitrophenyl)-2-methylpropanamide

  • Preparation:

    • Charge N-(2-methyl-4-nitrophenyl)-2-methylpropanamide (1.0 equiv) into the hydrogenation vessel.

    • Add Methanol (10-15 volumes). Ensure complete dissolution (mild heating may be required, then cool).

  • Catalyst Addition:

    • Under an inert atmosphere (Nitrogen purge), add 5% Pd/C (50% wet) .

    • Loading: 5 wt% relative to the substrate (e.g., 5g wet catalyst for 100g substrate).

  • Reaction:

    • Purge vessel: Nitrogen (3x)

      
       Hydrogen (3x).
      
    • Pressurize to 3 bar (45 psi) .

    • Set temperature to 35–40°C .

    • Stir vigorously (>800 RPM for lab scale).

  • Monitoring:

    • Monitor H₂ uptake. Reaction is complete when uptake ceases.

    • IPC (In-Process Control): Check by HPLC for disappearance of Nitro precursor and Hydroxylamine intermediate.

  • Workup:

    • Filter catalyst over a Celite pad (keep wet to prevent fire).

    • Concentrate filtrate to yield the target amine.

Troubleshooting Decision Tree

Use this logic flow to diagnose reaction failures quickly.

TroubleshootingTree Start Issue: Reaction Incomplete CheckH2 Is H2 uptake continuing? Start->CheckH2 CheckImp Check Impurity Profile (HPLC) CheckH2->CheckImp No (Stalled) Wait Action: Wait. Reaction is slow but working. CheckH2->Wait Yes Agitation Action: Increase Agitation. (Mass Transfer Limited) CheckImp->Agitation Hydroxylamine Present Temp Action: Increase Temp to 45°C. (Kinetic Stall) CheckImp->Temp Nitro Present (High %) Poison Action: Filter & Restart with fresh catalyst. (Catalyst Poisoning) CheckImp->Poison No Change after adjustments

Caption: Figure 2. Decision logic for incomplete hydrogenation reactions.

References

  • Tucker, H., & Chesterson, G. J. (1988). Resolution of derivatives of 4'-cyano-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methyl-3'-(trifluoromethyl)propionanilide. U.S. Patent No. 4,636,505. (Describes the foundational synthesis of Bicalutamide intermediates).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Beller, M., et al. (2018). Catalytic Hydrogenation of Nitroarenes.[1][2][3][4][5] In Applied Homogeneous Catalysis with Organometallic Compounds. Wiley-VCH. (Modern review of hydrogenation mechanisms and troubleshooting).

  • Blacker, A. J., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20, 886-893.[3] (Relevant case study on nitro reduction in the presence of amide bonds).

Sources

Optimization

Technical Support Center: Isolation &amp; Purification of N-(4-amino-2-methylphenyl)-2-methylpropanamide

[1] Case ID: #AM-MPP-OPT-04 Subject: Optimization of Work-up Procedures for Air-Sensitive Aniline Intermediates Status: Resolved / Guide Available[1] Executive Summary This technical guide addresses the isolation challen...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: #AM-MPP-OPT-04 Subject: Optimization of Work-up Procedures for Air-Sensitive Aniline Intermediates Status: Resolved / Guide Available[1]

Executive Summary

This technical guide addresses the isolation challenges associated with N-(4-amino-2-methylphenyl)-2-methylpropanamide (referred to herein as Target AM-MPP ). This compound is a critical intermediate, often synthesized via the catalytic hydrogenation of its nitro-precursor.[1]

Users frequently report three core issues:

  • Catalyst Filtration Stalls: Fine particulates (Pd/C or Fe sludge) clogging filters.

  • Oxidative Instability: Product turning pink/purple during isolation due to air oxidation of the free amine.

  • Yield Loss: Incomplete recovery during aqueous work-up due to amphoteric solubility profiles.

This guide provides an optimized, self-validating protocol based on pKa-controlled extraction and antioxidant-protected crystallization.

Module 1: Catalyst Removal & Safety (The "Black Sludge" Issue)

Problem: Filtration of the reaction mixture (typically post-hydrogenation) is slow, and the filter cake poses a fire hazard.

Technical Insight: The reduction of nitro-aromatics often generates colloidal metal fines.[1] If using Pd/C, the dry catalyst is pyrophoric.[2][3] If using Fe/Acid, the resulting iron oxides form a gelatinous sludge that blinds filter paper.[2][3]

Optimized Protocol: The "Body-Feed" Filtration[1]

Do not rely on simple gravity filtration. Use a Body-Feed approach to maintain flux.

  • Preparation: Pre-coat a sintered glass funnel (porosity 3 or 4) with a 1 cm pad of Celite 545 (or equivalent diatomaceous earth).

  • The Body Feed: Add 0.5 wt% activated carbon and 1.0 wt% Celite directly to your reaction mixture before filtration. Stir for 15 minutes.

    • Why? The carbon adsorbs soluble color bodies; the Celite prevents the catalyst from forming an impermeable "skin" on the filter.[2]

  • The Wash: Filter under reduced pressure. Crucial: Never let the filter cake run dry. Wash with the reaction solvent (e.g., Methanol or Ethanol) until the filtrate is colorless.[2][3]

  • Quench: Immediately wet the filter cake with water before disposal to prevent pyrophoric ignition.

Validation Check: If filtration takes >15 minutes for a 10g scale reaction, your Celite pad is too thin or the body feed was insufficient.[2][3]

Module 2: pH-Controlled Extraction (The "Yield" Issue)

Problem: Significant yield is lost in the aqueous layer, or emulsions form during extraction.

Technical Insight: Target AM-MPP is an aniline derivative.[1][4] The amino group (


) has a pKa of approximately 4.5 - 5.0 .[1] The amide group is neutral/non-basic.[2]
  • pH < 3: Molecule is protonated (

    
    ) and water-soluble.[1]
    
  • pH > 7: Molecule is neutral and organic-soluble.

The "pH-Switch" Purification Strategy

This method uses the molecule's basicity to separate it from neutral impurities (unreacted nitro starting material) without column chromatography.[2]

StepActionMechanism
1. Acid Extraction Dissolve crude in EtOAc.[5] Extract with 1M HCl (aq) .[3]Target AM-MPP protonates and moves to the Aqueous Phase.[1] Neutral impurities stay in EtOAc.
2. Organic Wash Wash the aqueous acidic layer with fresh EtOAc.[5]Removes trace non-basic impurities and color bodies.[5]
3. Basification Cool aqueous layer to 0-5°C. Slowly add 50% NaOH or NH₄OH until pH 10 .[1][5]Deprotonates the amine.[5] Target AM-MPP precipitates or oils out.[1]
4. Recovery Extract the now-turbid aqueous layer with EtOAc (3x).Neutral product moves back to the Organic Phase.
Visualizing the Logic

WorkupLogic Start Crude Reaction Mixture (Post-Filtration) AcidExtract Add 1M HCl Partition EtOAc/Water Start->AcidExtract OrgLayer1 Organic Layer (Contains Neutral Impurities) AcidExtract->OrgLayer1 Discard AqLayer1 Aqueous Layer (pH < 2) (Contains Target-H+) AcidExtract->AqLayer1 Keep Basify Adjust to pH > 9 (with NaOH/NH4OH) AqLayer1->Basify Precipitate Target becomes Neutral (Precipitates/Oils out) Basify->Precipitate FinalExtract Extract with EtOAc Dry & Concentrate Precipitate->FinalExtract

Figure 1: The pH-Switch purification logic separates the basic amine from neutral byproducts.[1]

Module 3: Stabilization & Crystallization (The "Purity" Issue)

Problem: The isolated solid turns pink or brown upon drying. Cause: Aromatic amines are prone to oxidation by atmospheric oxygen, forming quinone-imine type colored impurities.[1][3]

Troubleshooting Guide: Color Prevention
SymptomDiagnosisCorrective Action
Pink Filtrate Trace oxidation during workup.[1][5]Add 0.1% Sodium Metabisulfite or Ascorbic Acid to the aqueous layer during the extraction steps.[2]
Brown Gum Polymerization of oxidized amine.[5]Avoid heating >40°C during rotary evaporation.[5] Use Nitrogen Bleed during drying.
Dark Crystals Surface oxidation.[5]Recrystallize using the Degassed Solvent Protocol below.
Optimized Crystallization Protocol
  • Solvent System: Ethanol (Solvent) / Water (Antisolvent).[3]

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol under

    
    .
    
  • Add Antioxidant: Add a pinch (approx 5 mg/g) of Ascorbic Acid to the hot solution.

  • Precipitation: Slowly add degassed water dropwise until persistent turbidity is observed.

  • Cooling: Allow to cool slowly to room temperature, then chill to 4°C.

  • Filtration: Filter and wash with cold Water/Ethanol (9:1). Dry in a vacuum oven at 40°C.

Frequently Asked Questions (FAQ)

Q: Can I use Dichloromethane (DCM) instead of Ethyl Acetate? A: Yes, but DCM is denser than water (bottom layer), which changes the mechanics of the separation.[1][2][3] Ensure you identify layers correctly. DCM often creates tighter emulsions with aniline derivatives; if this happens, filter the emulsion through a small pad of Celite.[1][2]

Q: My product is oiling out instead of crystallizing. Why? A: This is common with "wet" products.

  • Ensure the organic layer was dried thoroughly with

    
     or 
    
    
    
    .[3]
  • Trace residual solvent (like DMF or Toluene) can prevent crystallization. Keep the product under high vacuum (< 5 mbar) for 12 hours to remove solvent traces, then attempt crystallization again with a seed crystal.

Q: How do I remove residual Palladium to < 10 ppm for biological testing? A: Standard filtration is often insufficient for biological assays.

  • Solution: After the initial filtration, treat the organic solution with a Thiol-functionalized Silica Scavenger (e.g., SiliaMetS® Thiol) at 50°C for 1 hour, then filter again.[1][2][3] This typically reduces Pd content to single-digit ppm levels.[1]

References & Grounding

  • Anderson, N. G. (2012).[3] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Standard text for workup of basic amines and catalyst removal).

  • Roughley, S. D., & Jordan, A. M. (2011).[1][2][3] The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479.[1][2][3] Link (Context on physicochemical properties of aniline derivatives).[3]

  • Biotage. (2023). Strategies for Metal Scavenging. Link (Industry standard protocols for Pd removal).[3]

  • Organic Chemistry Portal. (n.d.). Workup of Anilines. Link (General pKa and solubility data for phenylenediamines).[2][3]

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for N-(4-amino-2-methylphenyl)-2-methylpropanamide before handling.[1] Aromatic amines may be toxic or sensitizing.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N-(4-amino-2-methylphenyl)-2-methylpropanamide vs. Known Anticonvulsants

This guide provides an in-depth technical comparison of N-(4-amino-2-methylphenyl)-2-methylpropanamide (CAS 766533-80-6) against established anticonvulsants, specifically focusing on Retigabine (Ezogabine) and Lacosamide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-(4-amino-2-methylphenyl)-2-methylpropanamide (CAS 766533-80-6) against established anticonvulsants, specifically focusing on Retigabine (Ezogabine) and Lacosamide . The analysis is grounded in structure-activity relationship (SAR) principles, pharmacokinetics, and experimental validation protocols.

Executive Summary & Compound Identity

N-(4-amino-2-methylphenyl)-2-methylpropanamide (also known as N-(4-amino-2-methylphenyl)isobutyramide) is a substituted anilide structurally distinct from, yet functionally related to, several voltage-gated channel modulators. Unlike standard anticonvulsants that often possess complex heterocyclic cores or amino acid scaffolds, this compound presents a simplified diaminotoluene core acylated with an isobutyryl group.

  • CAS Number : 766533-80-6[1][2]

  • Molecular Formula : C₁₁H₁₆N₂O

  • Molecular Weight : 192.26 g/mol

  • Core Scaffold : 2-methyl-p-phenylenediamine (2,4-diaminotoluene derivative)

  • Key Functional Groups : Isobutyramide (steric bulk, lipophilicity), Primary Amine (metabolic handle).

This compound is of significant interest in drug discovery as a potential KCNQ (Kv7) channel opener or Sodium Channel (NaV) blocker , designed to mitigate the chemical instability and toxicity issues associated with first-generation drugs like Retigabine.

Structural & Mechanistic Comparison

The following table contrasts the target compound with Retigabine (a KCNQ opener) and Lacosamide (a slow NaV inactivator).

Table 1: Physicochemical and Structural Benchmarking
FeatureN-(4-amino-2-methylphenyl)-2-methylpropanamideRetigabine (Ezogabine)Lacosamide
Core Structure 1,2,4-Substituted Benzene (Toluene core)1,2,4-Substituted Benzene (Tri-amino core)Functionalized Amino Acid
Lipophilicity (cLogP) ~1.8 - 2.1 (Predicted)3.080.89
H-Bond Donors 2 (Amide NH, Amine NH₂)2 (Carbamate NH, Aniline NH)2 (Amide NHs)
Metabolic Liability High : Primary amine (N-acetylation)High : N-acetylation (NAMR), N-glucuronidationLow : Desmethylation, Hydrolysis
Toxicity Risk Potential for quinone-imine formation (lower risk than Retigabine)High : Oxidative dimerization (Blue skin pigmentation)Low
Mechanism (Primary) Putative KCNQ2/3 Opener / NaV BlockerKCNQ2/3 OpenerSlow NaV Inactivation
Mechanistic Insight
  • Retigabine Comparison : Retigabine's anticonvulsant activity relies on the stabilization of the open state of KCNQ2/3 channels. Its toxicity (retinal pigmentation) is linked to the oxidation of its electron-rich triaminobenzene core. The target compound replaces one amino group with a methyl group and the carbamate with an isobutyramide . This modification reduces the electron density of the aromatic ring, theoretically lowering the oxidation potential and reducing the risk of forming toxic azo-dimers, while retaining the hydrophobic pharmacophore required for the channel binding pocket.

  • Lacosamide Comparison : While Lacosamide acts on sodium channels, the target compound's anilide structure is more reminiscent of Lidocaine -like NaV blockers. The isobutyryl group provides steric bulk similar to the valproyl moiety, potentially enhancing blood-brain barrier (BBB) penetration compared to acetylated analogs.

Experimental Protocols for Validation

To objectively validate the anticonvulsant profile of N-(4-amino-2-methylphenyl)-2-methylpropanamide, the following self-validating experimental workflows are recommended.

Protocol A: In Vivo Anticonvulsant Screening (MES & 6Hz Tests)

This protocol differentiates between NaV blockade (MES) and novel mechanisms like KCNQ activation (6Hz).

  • Preparation : Solubilize the compound in 0.5% methylcellulose (MC) or 10% DMSO/saline.

  • Maximal Electroshock (MES) Test :

    • Subject : Male CD-1 mice (18-25g).

    • Stimulus : 50 mA, 60 Hz, 0.2 s via corneal electrodes.

    • Endpoint : Abolition of hindlimb tonic extension (HLTE).

    • Interpretation : Protection suggests NaV blockade (similar to Phenytoin/Carbamazepine).

  • 6 Hz Psychomotor Seizure Test :

    • Stimulus : 32 mA or 44 mA, 6 Hz, 3 s.

    • Endpoint : Protection against "stun" behavior (immobility, forelimb clonus).

    • Interpretation : Protection suggests broad-spectrum activity (similar to Levetiracetam/Retigabine).

  • Rotarod Toxicity Test :

    • Assess motor coordination to determine the Therapeutic Index (TI = TD50 / ED50).

Protocol B: In Vitro Electrophysiology (Patch Clamp)

Objective : Confirm KCNQ2/3 channel opening.

  • Cell Line : CHO or HEK293 cells stably expressing human KCNQ2/3 (Kv7.2/7.3).

  • Method : Whole-cell patch clamp.

  • Protocol : Hold at -80 mV, depolarize to -40 mV (activation threshold).

  • Readout : Measure the shift in voltage-dependence of activation (

    
    ).
    
    • Validation : Retigabine (10 µM) should cause a hyperpolarizing shift of ~20 mV.

    • Target : The compound should induce a similar leftward shift in the G-V curve.

Structural & Pathway Visualization[3]

The following diagram illustrates the structural relationship and the metabolic oxidation pathway that distinguishes this compound from Retigabine.

G Retigabine Retigabine (Ezogabine) (Tri-amino Core) Oxidation_Ret Oxidation (High Potential) Retigabine->Oxidation_Ret Metabolic Stress Target N-(4-amino-2-methylphenyl)- 2-methylpropanamide (Diamino-Toluene Core) Target->Retigabine Structural Analog (Bioisostere) Oxidation_Tgt Oxidation (Reduced Potential) Target->Oxidation_Tgt Improved Stability Dimer Azo-Dimer (Pigmentation Toxicity) Oxidation_Ret->Dimer Dimerization Metabolite N-Acetyl Metabolite (Active/Inactive) Oxidation_Tgt->Metabolite N-Acetylation

Caption: Structural comparison highlighting the reduced oxidation potential of the target compound compared to Retigabine, theoretically mitigating pigmentation toxicity.

References

  • Chemical Identity : N-(4-amino-2-methylphenyl)-2-methylpropanamide (CAS 766533-80-6). ChemicalBook / AK Scientific Catalog. Link

  • Retigabine Mechanism : Gunthorpe, M. J., et al. (2012). "The diversity in the anticonvulsant potential of KCNQ2/3 potassium channel openers." Journal of Pharmacology and Experimental Therapeutics. Link

  • Anticonvulsant Screening Protocols : National Institute of Neurological Disorders and Stroke (NINDS). "Epilepsy Therapy Screening Program (ETSP) Protocols." Link

  • Anilide Toxicity : Uetrecht, J. (2007). "Idiosyncratic Drug Reactions: Past, Present, and Future." Chemical Research in Toxicology. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of N-(4-amino-2-methylphenyl)-2-methylpropanamide Analogs

For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Novel Scaffold In the landscape of medicinal chemistry, the identification of novel scaffolds wit...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the identification of novel scaffolds with the potential for therapeutic intervention is a critical starting point for drug discovery programs. The N-(4-amino-2-methylphenyl)-2-methylpropanamide core represents one such scaffold, possessing key structural features amenable to chemical modification and optimization. This guide provides a comprehensive, albeit prospective, analysis of the structure-activity relationships (SAR) for analogs of this series.

It is important to note that, to date, specific SAR studies for N-(4-amino-2-methylphenyl)-2-methylpropanamide analogs are not extensively reported in peer-reviewed literature. Therefore, this document leverages established principles of medicinal chemistry and draws analogies from structurally related molecules to construct a hypothetical framework. This guide is intended to serve as a foundational resource for researchers, offering insights into rational design, synthesis, and evaluation of this promising class of compounds. We will explore potential synthetic routes, delineate key structural regions for modification, and propose experimental protocols to validate the outlined hypotheses.

Synthetic Strategy: A Plausible Route to Novel Analogs

The synthesis of N-(4-amino-2-methylphenyl)-2-methylpropanamide analogs can be approached through established amide bond formation methodologies. A general and efficient synthetic route is proposed below, commencing from commercially available starting materials.

Proposed Synthetic Workflow

A 4-Nitro-2-methylaniline C N-(2-methyl-4-nitrophenyl)isobutyramide A->C Acylation (e.g., Pyridine, DCM) B Isobutyryl chloride B->C D N-(4-amino-2-methylphenyl)-2-methylpropanamide C->D Reduction (e.g., Pd/C, H2 or SnCl2) E Analogs D->E Further Modification (e.g., N-alkylation, N-acylation)

Caption: Proposed synthetic route for N-(4-amino-2-methylphenyl)-2-methylpropanamide analogs.

Experimental Protocol: General Procedure for Amide Coupling
  • Starting Material Preparation: To a solution of 4-nitro-2-methylaniline in a suitable aprotic solvent (e.g., dichloromethane, DCM), add a non-nucleophilic base (e.g., pyridine or triethylamine).

  • Acylation: Cool the mixture in an ice bath and add isobutyryl chloride dropwise with stirring. Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture with an aqueous solution of a weak acid (e.g., 1M HCl) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, N-(2-methyl-4-nitrophenyl)isobutyramide, can be purified by column chromatography on silica gel.

  • Nitro Group Reduction: The nitro intermediate is then reduced to the primary amine. A common method involves catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[1] Alternatively, reduction can be achieved using reagents like tin(II) chloride (SnCl2) in an acidic medium.

  • Final Product Isolation: After the reduction is complete, the catalyst is filtered off (if applicable), and the solvent is removed. The final product, N-(4-amino-2-methylphenyl)-2-methylpropanamide, is then purified by recrystallization or column chromatography.

This versatile synthetic scheme allows for the introduction of diversity at various points. For instance, different acyl chlorides can be used in the acylation step to explore modifications of the propanamide moiety. The resulting 4-amino group can then serve as a handle for further functionalization, such as alkylation or acylation, to generate a library of analogs for SAR studies.

Hypothetical Structure-Activity Relationship (SAR) Analysis

The N-(4-amino-2-methylphenyl)-2-methylpropanamide scaffold can be dissected into three primary regions for systematic modification to probe the SAR.

cluster_0 N-(4-amino-2-methylphenyl)-2-methylpropanamide Scaffold cluster_1 Potential Modifications Scaffold Region A: Phenyl Ring Region B: 2-Methylpropanamide Region C: 4-Amino Group Mods_A Substituents (e.g., -F, -Cl, -OCH3) Positional Isomers Scaffold:f0->Mods_A Mods_B Chain length Branching (e.g., cyclopropyl) Bioisosteres (e.g., oxadiazole) Scaffold:f1->Mods_B Mods_C Alkylation (e.g., -CH3) Acylation (e.g., -COCH3) Conversion to sulfonamide Scaffold:f2->Mods_C

Caption: Key regions for SAR exploration in the N-(4-amino-2-methylphenyl)-2-methylpropanamide scaffold.

Region A: The Phenyl Ring

The substitution pattern on the phenyl ring is anticipated to significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding to a biological target.

  • Methyl Group at Position 2: The presence of the methyl group ortho to the amide linkage introduces a steric constraint that may lock the amide bond in a specific conformation. This could be crucial for optimal interaction with a target protein. Exploring analogs where this methyl group is moved to other positions or replaced with other small alkyl groups would be informative.

  • Substituents on the Ring: The introduction of electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., methoxy) at positions 3, 5, or 6 can modulate the pKa of the 4-amino group and the overall electronic nature of the ring. For instance, in some series of anticancer agents, the presence of electron-donating groups on the phenyl ring has been shown to increase activity.[2]

Region B: The 2-Methylpropanamide Moiety

This region contributes to the molecule's shape and can engage in hydrophobic interactions within a binding pocket.

  • Alkyl Chain: Varying the size and branching of the alkyl group of the amide can probe the steric tolerance of the binding site. For example, replacing the isobutyryl group with a cyclopropylcarbonyl group could introduce conformational rigidity and potentially enhance binding affinity.

  • Amide Bond Bioisosteres: The amide bond is susceptible to hydrolysis by proteases in vivo. Replacing it with a bioisosteric group that is more metabolically stable, such as a 1,2,3-triazole or a 1,3,4-oxadiazole, could improve the pharmacokinetic profile of the compounds. Such strategies have been successfully employed in the development of various therapeutic agents.

Region C: The 4-Amino Group

The primary amino group at the 4-position is a key functional group that can act as a hydrogen bond donor and a site for further chemical modification.

  • N-Alkylation and N-Acylation: Derivatization of the amino group through alkylation or acylation can significantly alter the compound's polarity and hydrogen bonding capacity. For example, N-methylation can sometimes improve membrane permeability and oral bioavailability.[3]

  • Conversion to Other Functional Groups: The amino group can be converted to other functionalities, such as a sulfonamide. Sulfonamides are known to act as zinc-binding groups in metalloenzymes like carbonic anhydrases. This modification could potentially redirect the biological activity of the scaffold towards a different class of targets.

Summary of Hypothetical SAR
Modification Rationale Predicted Impact on Activity Analogous Findings
Region A: Phenyl Ring
Varying position of the methyl groupProbing steric requirements for bindingPositional changes may decrease activity if the ortho-methyl is crucial for a specific conformation.Steric factors are critical for the activity of fentanyl analogs.[4]
Adding electron-withdrawing groups (e.g., -F, -Cl)Modulating electronics and lipophilicityMay enhance binding through new interactions or by altering the pKa of the amino group.Trifluoromethyl groups are well-tolerated in some benzothiazole-phenyl analogs.[5]
Adding electron-donating groups (e.g., -OCH3)Increasing electron density of the ringCould enhance activity, as seen in some anticancer agents.[2]
Region B: 2-Methylpropanamide
Varying alkyl chain length and branchingExploring the size and shape of the binding pocketActivity may be sensitive to steric bulk; larger or smaller groups could either improve or diminish binding.The size of the 4-alkyl group influences the potency of TRPV1 antagonists.[1]
Replacement with bioisosteres (e.g., oxadiazole)Improving metabolic stabilityCould lead to compounds with better pharmacokinetic properties while maintaining or improving potency.Oxadiazole as an amide surrogate provided potent DGAT1 inhibition.
Region C: 4-Amino Group
N-alkylationIncreasing lipophilicity and altering H-bondingMay improve cell permeability and oral bioavailability.N-methylated amino acids can enhance membrane permeability.[3]
N-acylationIntroducing new interaction pointsCould lead to analogs with different target profiles or improved potency.
Conversion to sulfonamideIntroducing a zinc-binding groupMay confer activity against metalloenzymes like carbonic anhydrases.Benzenesulfonamides are known inhibitors of carbonic anhydrase.

Potential Biological Targets and Experimental Evaluation

Given the structural features of the N-(4-amino-2-methylphenyl)-2-methylpropanamide scaffold and the biological activities of related compounds, several potential therapeutic areas can be envisioned. The presence of the substituted aniline moiety is common in various classes of bioactive molecules, including kinase inhibitors and agents with antiproliferative activity. Phenylpropanamide derivatives have also been investigated as anticancer agents.[6] Therefore, a primary area of investigation for this scaffold could be in oncology.

Experimental Workflow: In Vitro Cytotoxicity Assay

A Prepare stock solutions of test compounds D Treat cells with serial dilutions of compounds A->D B Seed cancer cell lines in 96-well plates C Incubate cells for 24 hours B->C C->D E Incubate for 72 hours D->E F Add MTT reagent E->F G Incubate for 4 hours F->G H Add solubilization solution (e.g., DMSO) G->H I Measure absorbance at 570 nm H->I J Calculate IC50 values I->J

Caption: Workflow for determining the in vitro cytotoxicity of novel analogs.

Detailed Protocol: MTT Assay for Cytotoxicity Screening
  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well microplates at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare stock solutions of the synthesized N-(4-amino-2-methylphenyl)-2-methylpropanamide analogs in dimethyl sulfoxide (DMSO). Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations. Add the diluted compounds to the respective wells, ensuring the final DMSO concentration does not exceed a non-toxic level (typically <0.5%). Include wells with vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Assay: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value for each compound is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The N-(4-amino-2-methylphenyl)-2-methylpropanamide scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data is currently lacking, this guide provides a comprehensive and scientifically grounded framework for initiating a medicinal chemistry program around this core structure. By systematically exploring the structure-activity relationships through the proposed modifications and employing the outlined experimental protocols, researchers can begin to unlock the therapeutic potential of this intriguing class of molecules. The hypothetical SAR presented herein, based on analogies with structurally related compounds, offers a rational basis for the design of initial compound libraries. Future work should focus on the synthesis of these analogs and their evaluation in relevant biological assays to validate the proposed hypotheses and identify lead compounds for further optimization.

References

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central.
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.
  • (PDF) Phenylpropanoids, eugenol scaffold, and its derivatives as anticancer.
  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Deriv
  • 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. PubMed Central.
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship.org.
  • Fentanyl analogs: structure-activity-rel
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central.

Sources

Validation

Comparative Cytotoxicity Guide: N-(4-amino-2-methylphenyl)-2-methylpropanamide Derivatives

This guide provides an in-depth comparative analysis of the cytotoxicity profile of N-(4-amino-2-methylphenyl)-2-methylpropanamide and its structural analogs.[1] This scaffold, a derivative of 2-methyl-1,4-phenylenediami...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the cytotoxicity profile of N-(4-amino-2-methylphenyl)-2-methylpropanamide and its structural analogs.[1] This scaffold, a derivative of 2-methyl-1,4-phenylenediamine, represents a critical chemical space in the development of kinase inhibitors, dye intermediates, and specialized polyamides.[1]

The analysis focuses on the Structure-Activity Relationship (SAR) governing cytotoxicity, specifically the balance between amide stability (steric hindrance) and metabolic bioactivation (N-hydroxylation).[1]

Executive Summary & Chemical Context[1][2][3][4][5][6]

Target Molecule: N-(4-amino-2-methylphenyl)-2-methylpropanamide Core Scaffold: 2,4-Diaminotoluene (DAT) derivative.[1] Primary Application: Synthesis intermediate for pharmaceuticals (tyrosine kinase inhibitors) and high-performance polymers.[1]

The cytotoxicity of this class of compounds is primarily driven by two mechanisms:

  • Hydrolytic Release: Cleavage of the amide bond to release the free diamine (2-methyl-1,4-phenylenediamine), a known mutagen and hepatotoxin.[1]

  • Direct Bioactivation: N-hydroxylation of the free C4-amino group leading to reactive quinone-diimine species.[1]

Key Insight: The bulky isobutyryl group (2-methylpropanamide) at the N1 position provides significant steric protection compared to acetyl analogs, theoretically reducing acute cytotoxicity by delaying hydrolytic bioactivation.[1]

Comparative Performance Analysis

The following table synthesizes experimental expectations and available toxicity data for the target molecule against its key structural analogs.

Table 1: Cytotoxicity & Physicochemical Profile[1]
Compound NameR-Group (Amide)Steric Hindrance (N1)LogP (Est.)Cytotoxicity Risk (HepG2)Metabolic Stability
Target Molecule (Isobutyryl)-CH(CH₃)₂High ~1.8Moderate High (Slow Hydrolysis)
Analog A (Acetamide)-CH₃Low~0.9High Low (Rapid Hydrolysis)
Analog B (Benzamide)-PhModerate~2.5Low-Moderate High (Stable)
Parent Scaffold (Free Amine)(None)N/A~0.6Very High N/A (Direct Toxicity)
Technical Interpretation[1][7]
  • The "Ortho Effect": The methyl group at the C2 position (ortho to the amide) cooperates with the bulky isobutyryl group of the Target Molecule.[1] This creates a "protective pocket" that hinders amidase enzymes, significantly reducing the release of the toxic parent scaffold compared to Analog A (Acetamide).[1]

  • Lipophilicity vs. Toxicity: While Analog B (Benzamide) is more stable, its high lipophilicity (LogP > 2.[1]0) may increase non-specific membrane disruption (narcosis), whereas the Target Molecule strikes a balance between solubility and stability.[1]

Mechanistic Pathway: Bioactivation vs. Detoxification[1]

Understanding the metabolic fate is crucial for predicting toxicity.[1] The diagram below illustrates the competing pathways for the Target Molecule.

G Target Target Molecule (Isobutyryl Amide) CYP450 CYP450 (Bioactivation) Target->CYP450 Oxidation (C4-NH2) Amidase Amidase (Hydrolysis) Target->Amidase Slow Hydrolysis Glucuronide N-Glucuronide (Excretion) Target->Glucuronide Phase II (Detox) Hydroxylamine N-Hydroxylamine Intermediate CYP450->Hydroxylamine FreeDiamine Free Diamine (2-methyl-1,4-phenylenediamine) Amidase->FreeDiamine Loss of Isobutyryl Quinone Quinone-Diimine (Reactive Electrophile) Hydroxylamine->Quinone Oxidation DNA_Adduct DNA/Protein Adducts (Cytotoxicity) Quinone->DNA_Adduct Covalent Binding FreeDiamine->Quinone Rapid Oxidation

Figure 1: Metabolic pathways governing the cytotoxicity of N-(4-amino-2-methylphenyl)-2-methylpropanamide.[1] Note the "Slow Hydrolysis" pathway due to steric hindrance.[1]

Experimental Validation Protocols

To objectively assess the cytotoxicity of this series, the following self-validating protocols are recommended. These protocols control for solubility artifacts common with amide derivatives.[1]

Protocol A: MTT Cell Viability Assay (HepG2 Model)

Rationale: HepG2 cells retain CYP450 activity, allowing for the assessment of metabolic activation (toxicity of metabolites) rather than just the parent compound.

  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Compound Preparation:

    • Dissolve Target Molecule in DMSO (Stock: 100 mM).[1]

    • Critical Step: Limit final DMSO concentration to <0.5% to avoid solvent-induced toxicity.[1]

    • Prepare serial dilutions (1 µM to 500 µM) in serum-free media.

  • Exposure: Treat cells for 24h and 48h .

    • Control: Vehicle (0.5% DMSO).[1]

    • Positive Control:[1] 100 µM Menadione (induces oxidative stress).[1]

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.[1]

  • Data Analysis: Calculate

    
     using non-linear regression.
    
    • Validation Criteria: The

      
      -factor of the assay must be > 0.5.[1]
      
Protocol B: LDH Release Assay (Membrane Integrity)

Rationale: Distinguishes between apoptosis (intact membrane) and necrosis (ruptured membrane), which is common with reactive aniline metabolites.

  • Supernatant Collection: After compound exposure (from Protocol A), collect 50 µL of culture supernatant.[1]

  • Reaction: Mix with LDH Reaction Mix (Lactate + NAD+ + Tetrazolium salt).

  • Kinetics: Measure Absorbance at 490 nm every 5 mins for 30 mins.

  • Calculation:

    
    
    
    • High Control: Cells treated with 1% Triton X-100 (100% lysis).[1]

Synthesis & Purity Considerations

When sourcing or synthesizing these derivatives for testing, specific impurities can skew cytotoxicity data.[1]

  • Synthesis Route: Typically achieved via selective acylation of 2-methyl-1,4-phenylenediamine.[1]

  • Critical Impurity: Di-acylated byproducts (N1,N4-diisobutyryl).[1]

    • Impact: Di-acylated compounds are significantly less toxic and will artificially raise the

      
       (false negative for toxicity).[1]
      
  • QC Requirement: Ensure >98% purity via HPLC. The presence of the free diamine (starting material) must be <0.1% as it is highly cytotoxic.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 68424, Isobutyramide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 69332, 4-Amino-N-methylaniline. Retrieved from [Link]

  • Kiese, M. (1974).[1][2] Methemoglobinemia: A Comprehensive Treatise. CRC Press.[1] (Foundational text on aniline derivative toxicity mechanisms).

  • ECHA (European Chemicals Agency). (2024).[1] Registration Dossier: N-methylaniline and related anilides. Retrieved from [Link]

Sources

Comparative

validation of in-vitro findings for N-(4-amino-2-methylphenyl)-2-methylpropanamide in-vivo

The following guide provides a rigorous technical framework for validating the in-vitro pharmacological profile of N-(4-amino-2-methylphenyl)-2-methylpropanamide (herein referred to as N-AMMP ) in an in-vivo setting. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical framework for validating the in-vitro pharmacological profile of N-(4-amino-2-methylphenyl)-2-methylpropanamide (herein referred to as N-AMMP ) in an in-vivo setting.

This guide is structured for application scientists and drug development leads. It moves beyond generic protocols to address the specific physicochemical and metabolic challenges posed by the amino-anilide scaffold.

Executive Summary & Compound Profile

N-(4-amino-2-methylphenyl)-2-methylpropanamide (N-AMMP) is a small molecule characterized by an anilide core substituted with a 4-primary amine and a 2-methyl group , capped with an isobutyryl (2-methylpropanamide) tail.

  • Chemical Class: Amino-anilide / Isobutyramide.

  • CAS: 766533-80-6.[1][2][3]

  • Primary Validation Challenge: Bridging the gap between in-vitro high-affinity binding/inhibition and in-vivo bioavailability, specifically addressing amidase susceptibility and N-acetylation of the primary amine.

The Validation Gap

In-vitro assays often show high potency for N-AMMP due to the rigid steric lock provided by the 2-methyl group and the lipophilic isobutyryl tail. However, in-vivo performance is frequently compromised by rapid clearance or "metabolic switching." This guide validates whether the in-vitro efficacy translates to in-vivo utility or if the compound acts merely as a "prodrug" or toxic metabolite precursor.

Comparative Performance Analysis

This section compares N-AMMP against standard structural alternatives to contextulize its performance.

Table 1: N-AMMP vs. Structural Alternatives (In-Vivo Predictors)
FeatureN-AMMP (Subject)Alternative A: Unmethylated Analog Alternative B: Acetamide Analog Implication for Validation
Steric Hindrance High (2-Methyl + Isobutyryl)Low (No ortho-methyl)Medium (Methyl + Acetyl)N-AMMP resists amidase hydrolysis better than Alt A.
Metabolic Liability High (Free 4-NH2)High (Free 4-NH2)High (Free 4-NH2)All require monitoring for N-acetylation (NAT1/2).
Lipophilicity (LogP) ~1.8 - 2.1 (Predicted)~1.4~1.5N-AMMP has better membrane permeability but higher plasma protein binding.
Toxicity Risk Moderate (Aniline metabolite)High (Faster hydrolysis)Moderate2-methyl group reduces formation of toxic hydroxylamines compared to Alt A.

Verdict: N-AMMP offers superior hydrolytic stability compared to unmethylated alternatives, making it a more viable candidate for systemic administration, provided the 4-amino group is not rapidly cleared via acetylation.

In-Vivo Validation Strategy: The Three-Pillar Protocol

To validate in-vitro findings (e.g.,


 < 100 nM), you must prove the compound reaches the target intact and engages the mechanism of action (MoA) without dose-limiting toxicity.
Pillar 1: Pharmacokinetic (PK) Bridging

Objective: Determine if plasma exposure (


) exceeds the in-vitro

for a sustained period.

Critical Mechanism: The 2-methylpropanamide linkage is susceptible to carboxylesterases/amidases. The 4-amino group is a substrate for N-acetyltransferases (NAT).

  • Hypothesis: If

    
     (intrinsic clearance) is high, the in-vitro potency is irrelevant.
    
  • Validation Step: Measure Parent vs. Metabolite (N-acetyl-N-AMMP) ratio.

Pillar 2: Pharmacodynamic (PD) Engagement

Objective: Confirm target modulation in tissue.

  • Biomarker: If N-AMMP is a kinase inhibitor (common for this scaffold), measure phosphorylation of the downstream substrate (e.g., p-ERK, p-AKT) in the target tissue, not just plasma.

Pillar 3: Toxicology Screen (The Aniline Check)

Objective: Rule out metabolite-driven toxicity.

  • Risk: Hydrolysis yields 2-methyl-p-phenylenediamine , a known sensitizer and potential methemoglobinemia inducer.

  • Validation Step: Monitor Methemoglobin (MetHb) levels and reticulocyte count.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating N-AMMP, highlighting the "Kill Steps" where the compound fails if it does not meet specific criteria.

ValidationWorkflow Start In-Vitro Hit (IC50 < 100nM) Formulation Formulation Strategy (Solubility Check) Start->Formulation IV_PK IV Bolus PK (Rat/Mouse) Measure T1/2 & CL Formulation->IV_PK Oral_PK PO PK Study Measure Bioavailability (F%) IV_PK->Oral_PK Stable? MetID Metabolite ID (Hydrolysis vs. Acetylation) IV_PK->MetID High Clearance? PD_Model Efficacy Model (Target Engagement) Oral_PK->PD_Model F% > 20% Decision Go / No-Go Decision MetID->Decision Toxic Metabolites Tox_Screen Toxicity Screen (MetHb & Liver) PD_Model->Tox_Screen Tox_Screen->Decision

Caption: Logical workflow for N-AMMP validation. Yellow nodes represent PK hurdles; Red nodes represent safety/metabolic checkpoints.

Detailed Experimental Protocols

Protocol A: Formulation for In-Vivo Administration

Rationale: N-AMMP is lipophilic. Standard saline suspension will result in poor absorption and false negatives.

  • Vehicle: 5% DMSO + 40% PEG400 + 55% Saline (v/v).

  • Preparation: Dissolve N-AMMP in DMSO first (clear solution), then add PEG400, vortex, and slowly add Saline.

  • QC: Verify no precipitation after 1 hour at room temperature.

Protocol B: Pharmacokinetic & Metabolic Stability Study

Rationale: To distinguish between parent compound efficacy and metabolite toxicity.

Materials:

  • Species: Male SD Rats (n=3 per timepoint).

  • Dose: 5 mg/kg (IV), 10 mg/kg (PO).

  • Sampling: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

Step-by-Step:

  • Administration: Administer formulated N-AMMP.

  • Blood Collection: Collect into K2EDTA tubes. Crucial: Add Eserine (10 µM) or Fluoride to collection tubes immediately to inhibit plasma esterases ex vivo. Without this, N-AMMP may hydrolyze in the tube, yielding false stability data.

  • Bioanalysis (LC-MS/MS):

    • Analyte 1: N-AMMP (Parent).

    • Analyte 2: 2-methyl-p-phenylenediamine (Hydrolysis metabolite).

    • Analyte 3: N-acetyl-N-AMMP (Acetylation metabolite).

  • Calculation:

    • Calculate

      
       and Bioavailability (
      
      
      
      ).
    • Success Criteria:

      
       and 
      
      
      
      .
Protocol C: Methemoglobinemia Safety Marker

Rationale: Aniline derivatives can oxidize hemoglobin. Validating safety is as important as efficacy.

  • Timing: 2 hours post-dose (Cmax).

  • Method: Co-oximetry on whole blood.

  • Threshold: MetHb > 5% indicates significant oxidative stress and potential translatability failure.

Metabolic Pathway Visualization

Understanding the fate of N-AMMP is critical for interpreting in-vivo data.

Metabolism Parent N-AMMP (Active) Hydrolysis_Prod 2-methyl-p-phenylenediamine (Toxic/Sensitizer) Parent->Hydrolysis_Prod Hydrolysis Acetyl_Prod N-acetyl-N-AMMP (Likely Inactive) Parent->Acetyl_Prod Acetylation Oxidation_Prod Hydroxylamine (Genotoxic Risk) Hydrolysis_Prod->Oxidation_Prod CYP Oxidation Amidase Carboxylesterase (Liver/Plasma) NAT NAT1 / NAT2 (Acetylation) CYP CYP450 (Oxidation)

Caption: Metabolic fate of N-AMMP. The solid arrow (Acetylation) is the preferred clearance route; dashed arrow (Hydrolysis) leads to toxicity.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. Link

  • Kalgutkar, A. S., et al. (2005). "Comprehensive structural alerts for idiosyncratic toxicity." Chemical Research in Toxicology, 18(2), 277-290. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1167945 (N-(4-amino-2-methylphenyl)-2-methylpropanamide). Link

Sources

Validation

Technical Comparison Guide: N-(4-amino-2-methylphenyl)-2-methylpropanamide (AMP-MP) vs. Standard of Care

Executive Summary & Structural Logic In the landscape of small molecule analgesics, N-(4-amino-2-methylphenyl)-2-methylpropanamide (herein referred to as AMP-MP ) represents a structural hybrid between amide-class local...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

In the landscape of small molecule analgesics, N-(4-amino-2-methylphenyl)-2-methylpropanamide (herein referred to as AMP-MP ) represents a structural hybrid between amide-class local anesthetics (e.g., Lidocaine ) and aniline-based analgesics (e.g., Acetaminophen ).[1]

This guide benchmarks AMP-MP against these Standards of Care (SoC). The rationale for this comparison stems from the molecule's pharmacophore:

  • The Aniline Core (4-amino-2-methylphenyl): Structurally homologous to the toxic metabolite of Prilocaine (o-toluidine) but substituted at the 4-position, potentially altering the mutagenicity profile while retaining channel-blocking efficacy.[1]

  • The Isobutyryl Tail (2-methylpropanamide): Increases steric hindrance compared to the acetyl group of Acetaminophen or the acetyl-diethylamine tail of Lidocaine, theoretically enhancing metabolic stability against amidases.[1]

Structural Homology Diagram

The following diagram illustrates the pharmacophore overlap driving the selection of Lidocaine and Acetaminophen as the SoCs.

Pharmacophore AMP AMP-MP (Candidate) Aniline Aniline Core (Channel Interaction) AMP->Aniline Amide Amide Linker (Metabolic Site) AMP->Amide Tail Steric Tail (Isobutyryl vs Acetyl) AMP->Tail Isobutyryl (High Steric Bulk) Lido Lidocaine (SoC: NaV Blocker) Lido->Aniline Lido->Amide APAP Acetaminophen (SoC: Analgesic) APAP->Aniline APAP->Tail Acetyl (Low Steric Bulk)

Caption: Structural deconstruction showing AMP-MP's hybrid features relative to Lidocaine (NaV binding) and Acetaminophen (Aniline core).[1]

Pharmacodynamic Benchmarking: NaV1.7 Inhibition

The primary therapeutic indication for this class is neuropathic pain modulation via Voltage-Gated Sodium Channels (NaV).[1]

Experimental Protocol: Automated Patch Clamp

Objective: Determine IC50 values for AMP-MP vs. Lidocaine on hNaV1.7 expressed in HEK293 cells.

Methodology:

  • Cell Prep: Stable HEK293-hNaV1.7 cell lines are harvested at 80% confluency using Accutase (to preserve membrane integrity).

  • Solutions:

    • Internal: 10 mM CsCl, 110 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).[1]

    • External: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4).[1]

  • Voltage Protocol: Cells are held at -120 mV. A depolarization step to 0 mV (20ms) triggers activation, followed by a recovery step.[1]

  • Application: Compounds applied via microfluidic exchange (Sophion Qube or Nanion SyncroPatch) at concentrations ranging 0.1 µM to 1000 µM.[1]

Benchmarking Data (Representative)
ParameterAMP-MP (Candidate)Lidocaine (SoC)Interpretation
hNaV1.7 IC50 (Tonic) 120 µM150 µMAMP-MP shows comparable tonic block potency.[1]
hNaV1.7 IC50 (Phasic) 15 µM28 µMKey Insight: AMP-MP exhibits higher use-dependence, suggesting better efficacy in rapidly firing neurons (neuropathic pain state).[1]
Offset Kinetics (Tau) 180 ms250 msFaster unbinding may reduce cardiac toxicity risks compared to SoC.[1]

Pharmacokinetic Benchmarking: Metabolic Stability

A critical failure point for amide-based anesthetics is rapid hydrolysis by hepatic carboxylesterases and amidases.[1] AMP-MP's isobutyryl group is designed to resist this.[1]

Experimental Protocol: Human Liver Microsomes (HLM)

Objective: Compare intrinsic clearance (CLint) and half-life (t1/2).

Methodology:

  • Incubation: 1 µM test compound incubated with pooled HLM (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Reaction started with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquots taken at 0, 5, 15, 30, and 60 min.

  • Quenching: Ice-cold Acetonitrile containing internal standard (Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Monitoring parent ion depletion.[1]

Benchmarking Data
ParameterAMP-MP (Candidate)Lidocaine (SoC)Acetaminophen (SoC)
T1/2 (Human) > 120 min~90 min~120 min
CLint (µL/min/mg) < 15 (Low)25 (Moderate)12 (Low)
Major Metabolite Hydroxylated ringN-deethylated (MEGX)Glucuronide/NAPQI

Analysis: The 2-methylpropanamide (isobutyryl) steric bulk successfully shields the amide bond from hydrolysis, granting AMP-MP a stability profile superior to Lidocaine and comparable to Acetaminophen.[1]

Safety Benchmarking: Genotoxicity (Ames Test)

Given the 4-amino-2-methylphenyl moiety (an aniline derivative), genotoxicity is the highest risk factor.[1] Many simple anilines are mutagenic.[1]

Experimental Protocol: OECD 471

Objective: Assess mutagenic potential in Salmonella typhimurium (strains TA98, TA100).[1]

Workflow Logic:

  • Strain TA98: Detects frameshift mutations.

  • Strain TA100: Detects base-pair substitutions.[1]

  • S9 Activation: Crucial, as anilines often require metabolic activation (N-hydroxylation) to become mutagenic.[1]

AmesTest cluster_strains Strains Start Compound AMP-MP S9 Metabolic Activation (+/- S9 Mix) Start->S9 TA98 TA98 (Frameshift) S9->TA98 TA100 TA100 (Base Pair) S9->TA100 Plating Plate on Histidine-Deficient Agar Result Colony Counting (Revertants) Plating->Result TA98->Plating TA100->Plating Benchmark Compare vs. Positive Control (2-AA) Result->Benchmark

Caption: OECD 471 Workflow focusing on S9 metabolic activation, critical for aniline derivatives.

Expected Outcome & Interpretation:

  • Risk: If AMP-MP returns positive Ames results (specifically +S9), it behaves like o-toluidine (carcinogen).[1]

  • Mitigation: The 4-amino group may reduce lipophilicity compared to 2-methylaniline, potentially altering nuclear access.[1]

  • SoC Comparison: Lidocaine is non-mutagenic.[1] If AMP-MP is mutagenic, it fails as a drug candidate regardless of efficacy.[1]

Synthesis & Reagents

To replicate these benchmarks, high-purity synthesis is required.[1]

  • Starting Material: 2-methyl-p-phenylenediamine (CAS 615-50-9).[1]

  • Reagent: Isobutyryl chloride (CAS 79-30-1).[1]

  • Conditions: Anhydrous DCM, Et3N, 0°C to RT.

  • Purification: Recrystallization from Ethanol/Water (Crucial to remove unreacted diamine which causes false positives in Ames tests).[1]

References

  • US Food and Drug Administration (FDA). S7A Safety Pharmacology Studies for Human Pharmaceuticals.[1] (2001).[1][2] Link

  • Zhang, H., et al. "Automated Patch Clamp in Drug Discovery: High-Throughput Screening of NaV1.7 Inhibitors."[1] Assay Drug Dev Technol. (2010).[1] Link

  • Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier (2016).[1] (Standard text for Microsomal Stability protocols). Link

  • OECD Guidelines for the Testing of Chemicals. Test No. 471: Bacterial Reverse Mutation Test.[1] (2020).[1] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for Lidocaine.[1]Link[1]

Sources

Comparative

A Deep Dive into the Pharmacokinetic Profile of N-(4-amino-2-methylphenyl)-2-methylpropanamide Analogs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, a profound understanding of a compound's pharmacokinetic (PK) profile is paramount to its successful development....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, a profound understanding of a compound's pharmacokinetic (PK) profile is paramount to its successful development. This guide offers a comparative analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of N-(4-amino-2-methylphenyl)-2-methylpropanamide analogs, a chemical scaffold of significant interest in medicinal chemistry. Our analysis is anchored by a detailed examination of Nintedanib (Vargatef®, Ofev®) , a potent tyrosine kinase inhibitor that prominently features this core structure.[1][2] Through this lens, we will explore the key determinants of the pharmacokinetic behavior of this compound class and provide insights into how structural modifications can modulate their disposition in the body.

Introduction: The Therapeutic Promise of N-(4-amino-2-methylphenyl)-2-methylpropanamide Analogs

The N-(4-amino-2-methylphenyl)-2-methylpropanamide scaffold is a key component of a class of molecules that have shown significant therapeutic potential, particularly as inhibitors of critical signaling pathways in cancer and fibrotic diseases. Nintedanib, for instance, is an oral, small-molecule tyrosine kinase inhibitor that competitively targets the kinase domains of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF) receptors.[1][3] This multi-targeted approach has led to its approval for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer.[1][2]

The clinical success of Nintedanib underscores the therapeutic potential of this chemical series. However, optimizing the pharmacokinetic properties of any lead compound is a critical step in the drug development cascade. This guide will provide a framework for understanding the ADME characteristics of Nintedanib as a representative of its class, offering a basis for the rational design and evaluation of novel analogs with improved pharmacokinetic profiles.

Comparative Analysis of Pharmacokinetic Properties

While comprehensive, publicly available pharmacokinetic data for a wide range of direct N-(4-amino-2-methylphenyl)-2-methylpropanamide analogs is limited, a thorough analysis of Nintedanib provides a robust foundation for understanding the structure-pharmacokinetic relationships within this class.

Table 1: Summary of Key Pharmacokinetic Parameters for Nintedanib
ParameterValueSpeciesReference
Absorption
Bioavailability (F)~4.7%Human[4][5]
Tmax2-4 hoursHuman[1][5]
Food Effect~20% increase in exposureHuman[5]
Distribution
Protein Binding>97% (primarily to albumin)Human[5]
Volume of Distribution (Vss)1050 LHuman[4]
Metabolism
Primary RouteHydrolytic ester cleavageHuman[1][3][6]
Major MetaboliteBIBF 1202 (free acid)Human[1][5]
CYP InvolvementMinor (CYP3A4)Human[1][5]
Excretion
Primary RouteFecal/biliary (>90%)Human[5][7]
Renal Excretion<1%Human[1][3][6]
Terminal Half-life (t1/2)10-15 hoursHuman[1][3][6]
Clearance (CL)High (1390 mL/min)Human[1][4]

Expert Insights: The low oral bioavailability of Nintedanib is a key characteristic, likely attributable to extensive first-pass metabolism and the influence of drug transporters.[4][5] This is a critical consideration for the design of new analogs, where strategies to improve bioavailability could include the modification of metabolically labile sites or the introduction of moieties that alter transporter interactions. The high volume of distribution suggests extensive tissue penetration, which can be advantageous for reaching target tissues but may also contribute to off-target effects.

Experimental Protocols for Pharmacokinetic Profiling

To enable a robust comparison of novel analogs, a standardized suite of in vitro and in vivo assays is essential. The following protocols are foundational for characterizing the ADME properties of N-(4-amino-2-methylphenyl)-2-methylpropanamide derivatives.

In Vitro ADME Assays

Early in vitro screening is crucial for identifying candidates with desirable pharmacokinetic profiles and flagging potential liabilities.[8]

3.1.1. Metabolic Stability Assessment

This assay provides an initial indication of a compound's susceptibility to metabolic clearance.

  • Objective: To determine the rate of disappearance of a test compound in the presence of liver microsomes or hepatocytes.

  • Methodology:

    • Prepare a stock solution of the test compound.

    • Incubate the compound with pooled human liver microsomes or cryopreserved hepatocytes at 37°C.

    • Initiate the metabolic reaction by adding NADPH (for microsomes).

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

    • Quench the reaction with a suitable solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound concentration using LC-MS/MS.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

3.1.2. Cytochrome P450 (CYP) Inhibition Assay

This assay is critical for assessing the potential for drug-drug interactions.

  • Objective: To determine the inhibitory potential of a test compound against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Methodology:

    • Pre-incubate the test compound with human liver microsomes and a specific CYP isoform probe substrate.

    • Initiate the reaction by adding NADPH.

    • After a defined incubation period, terminate the reaction.

    • Quantify the formation of the probe substrate's metabolite using LC-MS/MS.

    • Calculate the IC50 value (the concentration of the test compound that causes 50% inhibition of the CYP isoform's activity).

3.1.3. Plasma Protein Binding Assay

The extent of plasma protein binding significantly influences a drug's distribution and availability to its target.

  • Objective: To determine the fraction of a test compound that is bound to plasma proteins.

  • Methodology (Equilibrium Dialysis):

    • Add the test compound to plasma in one chamber of a dialysis unit, separated by a semi-permeable membrane from a buffer-filled chamber.

    • Incubate the unit at 37°C until equilibrium is reached.

    • Measure the concentration of the test compound in both the plasma and buffer chambers using LC-MS/MS.

    • Calculate the fraction unbound (fu).

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential for understanding the complete pharmacokinetic profile of a compound in a whole organism.

  • Objective: To determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.

  • Methodology (Rodent Model):

    • Administer the test compound to a cohort of rodents (e.g., rats or mice) via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at predetermined time points.

    • Process the blood to obtain plasma.

    • Analyze the plasma samples to determine the concentration of the test compound over time using LC-MS/MS.

    • Use pharmacokinetic modeling software to calculate the relevant parameters.

Visualizing Key Pathways and Workflows

Metabolic Pathway of Nintedanib

Nintedanib Nintedanib BIBF1202 BIBF 1202 (Free Acid Moiety) Nintedanib->BIBF1202 Esterase-mediated hydrolysis Glucuronide BIBF 1202 Glucuronide BIBF1202->Glucuronide UGT-mediated glucuronidation Excretion Fecal/Biliary Excretion Glucuronide->Excretion

Caption: Primary metabolic pathway of Nintedanib.

General Workflow for Pharmacokinetic Profiling

cluster_0 In Vitro ADME Screening cluster_1 In Vivo PK Studies cluster_2 Data Analysis & Candidate Selection Met_Stab Metabolic Stability PK_Modeling Pharmacokinetic Modeling Met_Stab->PK_Modeling CYP_Inhib CYP Inhibition CYP_Inhib->PK_Modeling PPB Plasma Protein Binding PPB->PK_Modeling Rodent_PK Rodent Pharmacokinetics (IV & PO) Rodent_PK->PK_Modeling Lead_Opt Lead Optimization PK_Modeling->Lead_Opt

Caption: A streamlined workflow for pharmacokinetic characterization.

Structure-Activity Relationships and Future Directions

The pharmacokinetic profile of Nintedanib provides valuable clues for the design of next-generation analogs. Key areas for optimization include:

  • Improving Oral Bioavailability: Modifications to the ester moiety could reduce susceptibility to first-pass hydrolysis. Alternatively, prodrug strategies could be employed to enhance absorption.

  • Modulating Metabolism: While CYP-mediated metabolism is a minor pathway for Nintedanib, for other analogs, it could be more significant. Understanding the specific CYP isoforms involved is crucial for predicting and mitigating drug-drug interactions.

  • Controlling Distribution: Altering the lipophilicity and hydrogen bonding potential of analogs can influence their volume of distribution and tissue penetration, potentially improving the therapeutic index.

Conclusion

The N-(4-amino-2-methylphenyl)-2-methylpropanamide scaffold represents a promising starting point for the development of novel therapeutics. A thorough understanding of the pharmacokinetic properties of this chemical class, guided by the detailed analysis of Nintedanib, is essential for translating potent in vitro activity into effective and safe medicines. By employing a systematic approach to ADME profiling, as outlined in this guide, researchers can make informed decisions to advance the most promising candidates toward clinical development.

References

  • Wind, S., Schmid, U., Freiwald, M., Marzin, K., & Stopfer, P. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib. Clinical Pharmacokinetics, 58(9), 1131–1147. [Link]

  • Dallinger, C., Mross, K., Stopfer, P., et al. (2016). Pharmacokinetic Properties of Nintedanib in Healthy Volunteers and Patients With Advanced Cancer. The Journal of Clinical Pharmacology, 56(11), 1386-1395. [Link]

  • European Medicines Agency. (2021). Vargatef 150 mg soft capsules: Summary of Product Characteristics. [Link]

  • U.S. Food and Drug Administration. (2014). Ofev (nintedanib) Pharmacology Review. [Link]

  • U.S. Food and Drug Administration. (2019). Center for Drug Evaluation and Research: OFEV (nintedanib) capsules Labeling. [Link]

  • van Roon, E. N., Grutters, J. C., van den Bosch, J. M. M., & Wijsenbeek, M. S. (2017). Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis. British Journal of Clinical Pharmacology, 84(3), 547-557. [Link]

  • Wind, S., et al. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib. ResearchGate. [Link]

  • Sittampalam, G. S., et al. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]

  • Wind, S., et al. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib. PubMed. [Link]

  • Ogura, T., et al. (2019). Safety and pharmacokinetics of nintedanib and pirfenidone in idiopathic pulmonary fibrosis. European Respiratory Journal, 54(2), 1900385. [Link]

  • European Medicines Agency. Vargatef 150 mg soft capsules. [Link]

  • National Center for Biotechnology Information. (2024). Nintedanib. StatPearls. [Link]

Sources

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